molecular formula C₇₂H₁₀₄N₂₀O₁₇ B612781 [SER140]-PLP(139-151) CAS No. 122018-58-0

[SER140]-PLP(139-151)

Cat. No.: B612781
CAS No.: 122018-58-0
M. Wt: 1521.72
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proteolipid protein (139-151) is a synthetic peptide fragment corresponding to amino acids 139-151 (HSLGKWLGHPDKF) of myelin proteolipid protein (PLP). This peptide is a critical tool for studying the mechanisms of autoimmune demyelinating diseases, particularly for the experimental autoimmune encephalomyelitis (EAE) model which mirrors aspects of human multiple sclerosis (MS) . Immunization of susceptible SJL/J mice with PLP (139-151) induces a robust, relapsing-remitting form of EAE, characterized by CD4+ T helper 1 (Th1) cell-mediated inflammation, demyelination in the central nervous system, and clinical paralysis . The peptide contains a primary T-cell receptor (TCR) contact residue (tryptophan at position 144, W144) that is essential for activating encephalitogenic Th1 cells . Research using this peptide has been instrumental in demonstrating how different T-cell repertoires specific for the same autoantigen can determine disease outcome; for instance, Th2 clones recognizing different TCR contacts on the same peptide can confer protection against EAE . Studies utilizing MHC class II (IAs) tetramers loaded with PLP (139-151) have enabled the direct detection, tracking, and functional characterization of autoreactive CD4+ T cells in vivo, providing deep insights into their expansion, migration to the CNS, and maturation into interferon-gamma-producing effector cells . This peptide remains a gold standard for investigating neuroinflammation, T-cell-mediated autoimmunity, and for evaluating potential therapeutic strategies for multiple sclerosis.

Properties

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIBUOXNUPHALR-UVIWMAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H104N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of [SER140]-PLP(139-151) in Experimental Autoimmune Encephalomyelitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The induction of EAE using specific myelin peptides is a cornerstone of MS research, allowing for the investigation of disease pathogenesis and the evaluation of potential therapeutics. This technical guide focuses on the critical role of the synthetic peptide [SER140]-PLP(139-151), a potent encephalitogenic determinant of myelin proteolipid protein (PLP), in inducing a relapsing-remitting course of EAE in SJL mice. This model closely mimics the most common form of human MS. This document provides an in-depth overview of the mechanism of action, detailed experimental protocols, quantitative data on disease progression, and visual representations of the key processes involved.

Introduction: The Significance of [SER140]-PLP(139-151) in EAE

Proteolipid protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS). The peptide fragment corresponding to amino acids 139-151 of PLP is a major encephalitogenic epitope in SJL/J mice. The native sequence of this peptide is HSLGKWLGHPDKF. The [SER140]-PLP(139-151) variant, where the native cysteine at position 140 is replaced by serine, is often used to induce EAE. This substitution enhances the peptide's stability and solubility without compromising its immunogenicity[1].

Immunization with [SER140]-PLP(139-151) in susceptible mouse strains, primarily SJL mice, triggers a CD4+ T cell-mediated autoimmune response directed against the myelin sheath. This leads to CNS inflammation, demyelination, and axonal damage, resulting in the clinical manifestations of EAE, such as paralysis[2][3]. The relapsing-remitting nature of the disease induced by this peptide makes it an invaluable tool for studying disease progression and for testing the efficacy of therapeutic agents aimed at preventing relapses or promoting remission in MS[4][5].

Mechanism of Action: T-Cell Mediated Autoimmunity

The induction of EAE with [SER140]-PLP(139-151) initiates a cascade of immunological events that culminate in CNS pathology. The process is primarily driven by myelin-specific T helper 1 (Th1) and T helper 17 (Th17) cells.

  • Antigen Presentation and T-Cell Activation: Following subcutaneous immunization, [SER140]-PLP(139-151) is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The peptide is processed and presented on Major Histocompatibility Complex (MHC) class II molecules (I-As in SJL mice) on the surface of APCs[6]. Naive CD4+ T cells with T-cell receptors (TCRs) that recognize the PLP peptide-MHC complex become activated.

  • T-Cell Differentiation and Proliferation: In the presence of co-stimulatory signals and a pro-inflammatory cytokine milieu (largely influenced by the use of Complete Freund's Adjuvant), the activated T cells differentiate into pathogenic Th1 and Th17 cells. These cells then undergo clonal expansion.

  • CNS Infiltration: The activated, myelin-specific T cells migrate from the periphery, cross the blood-brain barrier (BBB), and enter the CNS.

  • Reactivation and CNS Inflammation: Within the CNS, the T cells are reactivated upon encountering the PLP peptide presented by local APCs, such as microglia and infiltrating macrophages. This reactivation leads to the secretion of pro-inflammatory cytokines like IFN-γ (from Th1 cells) and IL-17 (from Th17 cells)[7].

  • Demyelination and Neurodegeneration: The inflammatory cascade recruits other immune cells, including macrophages and B cells, to the CNS. These cells, along with the secreted cytokines, contribute to the destruction of the myelin sheath and underlying axons, leading to the clinical signs of EAE[2].

G cluster_0 Peripheral Immune System cluster_1 Central Nervous System APC Antigen Presenting Cell Naive_T_Cell Naive CD4+ T-Cell APC->Naive_T_Cell Presents [SER140]-PLP(139-151) Activated_T_Cell Activated Myelin-Specific CD4+ T-Cell Naive_T_Cell->Activated_T_Cell Activation Th1_Th17 Th1 / Th17 Effector Cells Activated_T_Cell->Th1_Th17 Differentiation & Proliferation Microglia Microglia (CNS APC) Th1_Th17->Microglia Crosses BBB & Reactivation Inflammation Inflammation & Demyelination Myelin_Sheath Myelin Sheath Microglia->Inflammation Cytokine Release (IFN-γ, IL-17) Inflammation->Myelin_Sheath Attacks

Figure 1. Simplified signaling pathway of [SER140]-PLP(139-151) induced EAE.

Experimental Protocols for EAE Induction

The induction of relapsing-remitting EAE in SJL mice using [SER140]-PLP(139-151) is a standardized procedure. The following protocol is a synthesis of commonly used methods[2][8][9].

Materials
  • Mice: Female SJL/J mice, 6-8 weeks old.

  • Antigen: [SER140]-PLP(139-151) peptide.

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis Toxin (PTX): (Optional, but recommended to increase disease severity in the initial phase).

  • Syringes and needles.

  • Emulsification equipment.

Protocol
  • Peptide Emulsion Preparation:

    • Prepare a 1:1 emulsion of [SER140]-PLP(139-151) in sterile saline or PBS and CFA.

    • The final concentration of the peptide is typically 1 mg/mL.

    • Emulsify until a stable, thick, white emulsion is formed. A common test for stability is that a drop of the emulsion does not disperse when placed in water.

  • Immunization:

    • Anesthetize the mice.

    • Inject 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flank. This delivers a total of 50 µg of the peptide per mouse.

  • Pertussis Toxin Administration (Optional):

    • If used, administer PTX intraperitoneally on the day of immunization and again 48 hours later.

    • A typical dose is 100-200 ng per mouse in 0.1 mL of PBS.

    • PTX administration can increase the severity of the initial disease phase but may reduce the relapse rate[4].

  • Clinical Scoring:

    • Begin daily monitoring for clinical signs of EAE starting around day 7 post-immunization.

    • Use a standardized scoring system (see Table 2).

    • Also, monitor the body weight of the mice daily.

Figure 2. Experimental workflow for EAE induction with [SER140]-PLP(139-151).

Quantitative Data and Expected Outcomes

The clinical course of EAE induced by [SER140]-PLP(139-151) in SJL mice is characterized by an acute phase, followed by remission and subsequent relapses. The following tables summarize typical quantitative data.

Table 1: Typical Disease Course Parameters

ParameterExpected ValueReference
Disease Incidence >90%[4]
Onset of Acute Phase 10-14 days post-immunization[9]
Peak of Acute Disease 1-3 days after onset[8]
Remission Partial or complete recovery within 7-10 days[9]
Onset of First Relapse 25-40 days post-immunization[9]
Relapse Rate 50-80% (without PTX)[4]

Table 2: Standard EAE Clinical Scoring System

ScoreClinical Signs
0 No clinical signs
1 Limp tail
2 Hind limb weakness or ataxia
3 Partial hind limb paralysis
4 Complete hind limb paralysis
5 Moribund state or death

Altered Peptide Ligands and Therapeutic Strategies

The [SER140]-PLP(139-151) model is extensively used to test novel therapeutics for MS. One area of research involves the use of "altered peptide ligands" (APLs). APLs are variants of the original peptide with amino acid substitutions at the T-cell receptor contact sites. The goal of APL therapy is to induce anergy or a shift in the T-cell response from a pro-inflammatory (Th1/Th17) to an anti-inflammatory (Th2 or regulatory T cell) phenotype[10].

Modifications to the PLP(139-151) peptide, such as mannosylation or thiopalmitoylation, have also been investigated as ways to induce tolerance and suppress EAE[11][12]. These approaches aim to modulate the immune response to the autoantigen and represent promising avenues for antigen-specific immunotherapy in MS.

Conclusion

The use of [SER140]-PLP(139-151) to induce a relapsing-remitting form of EAE in SJL mice is a robust and highly relevant model for studying multiple sclerosis. It provides a valuable platform for dissecting the cellular and molecular mechanisms of autoimmune demyelination and for the preclinical evaluation of novel therapeutic strategies. A thorough understanding of the model's induction, mechanism, and clinical course is essential for researchers and drug development professionals working to combat this debilitating disease.

References

The Immunopathological Cascade of PLP(139-151) in Experimental Autoimmune Encephalomyelitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for human multiple sclerosis, providing invaluable insights into the pathogenesis of autoimmune demyelinating diseases of the central nervous system (CNS). The synthetic peptide fragment of myelin proteolipid protein, PLP(139-151), is a widely utilized encephalitogenic agent for inducing EAE, particularly in the SJL mouse strain. This technical guide provides an in-depth exploration of the mechanism of action of PLP(139-151) in EAE, detailing the cellular and molecular signaling pathways, presenting quantitative data from key studies, and outlining standardized experimental protocols. Visualizations of the core mechanisms and experimental workflows are provided to facilitate a comprehensive understanding for researchers and professionals in the field.

Core Mechanism of Action: T-Cell Mediated Autoimmunity

The induction of EAE by PLP(139-151) is a well-orchestrated process initiated by the activation of autoreactive T lymphocytes in the periphery, which subsequently migrate to the CNS to mediate inflammation and demyelination. The core of its mechanism revolves around the presentation of the PLP(139-151) peptide by antigen-presenting cells (APCs) to CD4+ T helper (Th) cells.

Upon subcutaneous immunization, PLP(139-151) is taken up by APCs, such as dendritic cells and macrophages. Inside the APC, the peptide is processed and loaded onto Major Histocompatibility Complex (MHC) class II molecules, specifically I-A' in the context of the susceptible SJL mouse strain.[1][2][3] The MHC II-peptide complex is then presented on the surface of the APC.

Naive CD4+ T cells with T cell receptors (TCRs) that specifically recognize the PLP(139-151)/I-A' complex become activated. This activation is a two-signal process, requiring the TCR-MHC interaction (Signal 1) and co-stimulatory signals from molecules like CD28 on the T cell interacting with CD80/CD86 on the APC (Signal 2).

Activated PLP(139-151)-specific CD4+ T cells undergo clonal expansion and differentiate into pro-inflammatory effector T cell subsets, primarily Th1 and Th17 cells.[4][5][6][7]

  • Th1 cells are characterized by the production of interferon-gamma (IFN-γ). IFN-γ plays a crucial role in activating macrophages and enhancing the expression of MHC molecules, further amplifying the inflammatory response within the CNS.[5][6][8]

  • Th17 cells produce interleukin-17 (IL-17), a potent pro-inflammatory cytokine that is instrumental in recruiting neutrophils and other inflammatory cells to the CNS, as well as disrupting the blood-brain barrier.[6][9]

These differentiated, encephalitogenic T cells then leave the peripheral lymphoid organs, cross the compromised blood-brain barrier, and infiltrate the CNS. Within the CNS, they are reactivated by local APCs, such as microglia and astrocytes, that present the endogenous PLP(139-151) epitope derived from the myelin sheath. This reactivation leads to the release of a cascade of pro-inflammatory cytokines and chemokines, resulting in the recruitment of other immune cells, demyelination, and the clinical manifestations of EAE.[9]

Figure 1: Cellular and molecular cascade of PLP(139-151)-induced EAE.

Quantitative Data on the Immune Response

The immune response to PLP(139-151) in EAE is characterized by a distinct cytokine profile and cellular infiltration into the CNS. The following tables summarize key quantitative data from representative studies.

CytokineSourceMethodKey FindingReference
IFN-γSplenocytesELISPOT/ELISASignificantly increased production by splenocytes from PLP(139-151)-immunized mice upon in vitro restimulation.[5][6][8]
IL-17Splenocytes / CNSELISPOT/ELISAElevated levels in the periphery and CNS of mice with EAE, crucial for disease induction.[6][9]
IL-4 / IL-10SplenocytesELISAGenerally low or undetectable levels in response to PLP(139-151) stimulation, indicating a dominant Th1/Th17 response.[5][10]
TNF-α--A pro-inflammatory cytokine involved in the EAE pathogenesis induced by PLP(139-151).[4]

Table 1: Cytokine Production in PLP(139-151)-Induced EAE

Cell TypeLocationMethodKey FindingReference
CD4+ T cellsCNSImmunohistochemistryPredominant infiltrating cell type in CNS lesions.[9]
CD4+CD25+ Regulatory T cellsPeripheryFlow CytometryDepletion of this population can exacerbate EAE, suggesting a regulatory role.[8]
CD8+ T cellsCNSFlow CytometryPresent in CNS infiltrates, though their role in PLP(139-151)-induced EAE is less defined and may not be regulatory.[11]

Table 2: Cellular Components in PLP(139-151)-Induced EAE

ParameterMouse StrainTypical ValueNotesReference
Disease OnsetSJL9-15 days post-immunizationCan be earlier with the use of pertussis toxin.[12][13]
Peak Disease ScoreSJL2.0 - 3.5 (on a 0-5 scale)Varies with the specific peptide variant and use of pertussis toxin.[12]
Disease IncidenceSJL>90%Highly reproducible model.[12][14]

Table 3: Clinical Parameters of PLP(139-151)-Induced EAE

Detailed Experimental Protocols

The induction of EAE using PLP(139-151) is a standardized procedure. The following protocol is a synthesis of commonly used methods.

Materials
  • Animals: Female SJL/J mice, 8-12 weeks old.

  • Antigen: PLP(139-151) peptide (HSLGKWLGHPDKF) or a modified version such as [Ser140]-PLP(139-151).[12][15]

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/ml).[8]

  • Optional Toxin: Pertussis toxin (PTX) dissolved in PBS.

  • Reagents: Sterile PBS, isoflurane for anesthesia.

  • Equipment: 1 ml syringes, 27-gauge needles, emulsion preparation device (e.g., two-syringe method).

Protocol for Active Immunization
  • Peptide Preparation: Dissolve PLP(139-151) in sterile PBS or water to a concentration of 1-2 mg/ml.

  • Emulsion Preparation: Prepare a 1:1 emulsion of the PLP(139-151) solution and CFA. This can be achieved by drawing equal volumes into two separate syringes connected by a Luer lock and repeatedly passing the mixture between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Anesthetize the mice (e.g., using isoflurane).

    • Subcutaneously inject a total of 0.2 ml of the emulsion per mouse, typically divided between two sites on the flank. The final dose of PLP(139-151) is typically 50-100 µg per mouse.[9][14]

  • Pertussis Toxin Administration (Optional):

    • To enhance disease severity and induce an earlier onset, PTX can be administered.[12][13]

    • Inject 100-200 ng of PTX in 0.1 ml of PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2).[8]

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE and body weight.

    • Clinical scoring is typically performed on a 0-5 scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

EAE_Induction_Workflow start Start prep_peptide Prepare PLP(139-151) Solution (1-2 mg/ml) start->prep_peptide prep_emulsion Prepare 1:1 Emulsion with Complete Freund's Adjuvant prep_peptide->prep_emulsion immunize Subcutaneous Immunization of SJL Mouse (0.2 ml) prep_emulsion->immunize ptx_decision Administer Pertussis Toxin? immunize->ptx_decision ptx_injection Intraperitoneal Injection of PTX (Day 0 and Day 2) ptx_decision->ptx_injection Yes monitoring Daily Monitoring: Clinical Score & Weight ptx_decision->monitoring No ptx_injection->monitoring end End of Experiment monitoring->end

Figure 2: Experimental workflow for the induction of EAE using PLP(139-151).

Regulatory Mechanisms and Therapeutic Implications

While the primary mechanism of PLP(139-151) is the induction of a pro-inflammatory T cell response, the immune system does mount regulatory counter-measures. CD4+CD25+ regulatory T cells (Tregs) have been shown to play a role in suppressing the expansion of PLP(139-151)-reactive T cells.[8] Depletion of these Tregs leads to an increased incidence and severity of EAE in otherwise resistant mouse strains.[8]

Furthermore, the interaction between the TCR and the PLP(139-151)-MHC complex is a key target for therapeutic intervention. Altered peptide ligands (APLs), which are variants of PLP(139-151) with amino acid substitutions at TCR contact residues, have been investigated for their ability to modulate the immune response.[4] Some APLs can act as TCR antagonists, blocking the activation of encephalitogenic Th1 cells.[4] Interestingly, some APLs can also induce a shift in the T cell response from a Th1/Th17 phenotype to a more regulatory or Th2 phenotype, leading to the production of anti-inflammatory cytokines and bystander suppression of EAE.[4]

Conclusion

The PLP(139-151) peptide is a potent tool for inducing EAE and serves as an invaluable model for studying the immunopathology of multiple sclerosis. Its mechanism of action is centered on the activation and differentiation of autoreactive CD4+ T cells into pro-inflammatory Th1 and Th17 subsets, which mediate CNS inflammation and demyelination. A thorough understanding of the signaling pathways, the quantitative aspects of the immune response, and the standardized protocols for disease induction are essential for researchers and drug development professionals working to unravel the complexities of autoimmune neuroinflammation and to develop novel therapeutic strategies. The potential to modulate the T cell response through APLs and by harnessing regulatory T cell function highlights promising avenues for future research and clinical applications.

References

[SER140]-PLP(139-151): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Encephalitogenic Peptide in Experimental Autoimmune Encephalomyelitis

This technical guide provides a comprehensive overview of the [SER140]-PLP(139-151) peptide, a key tool in the study of autoimmune demyelinating diseases of the central nervous system. Designed for researchers, scientists, and drug development professionals, this document details the peptide's sequence and structure, experimental applications, and the immunological pathways it triggers.

Peptide Sequence and Physicochemical Properties

[SER140]-PLP(139-151) is a synthetic variant of the native myelin proteolipid protein (PLP) fragment spanning amino acid residues 139-151. In this analog, the cysteine at position 140 is substituted with a serine to enhance stability.[1]

Table 1: Peptide Sequence and Properties

PropertyValue
Sequence H-His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH
One-Letter Code HSLGKWLGHPDKF
Molecular Formula C72H104N20O17
Molecular Weight 1521.72 g/mol

Three-Dimensional Structure and Conformation

The precise three-dimensional structure of [SER140]-PLP(139-151) has not been fully elucidated by experimental methods such as X-ray crystallography or high-resolution NMR spectroscopy. However, computational molecular dynamics simulations have provided insights into its conformational landscape. These studies suggest that the peptide exists in a dynamic equilibrium of conformations in solution. The interaction with the MHC class II molecule I-A(s) is crucial for its encephalitogenic activity, and residues within the peptide sequence serve as key contact points for both the MHC molecule and the T-cell receptor (TCR).

Experimental Applications in Autoimmune Disease Models

[SER140]-PLP(139-151) is a potent inducer of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, particularly SJL/J mice. EAE is the most commonly used animal model for human multiple sclerosis. The serine substitution at position 140 enhances the peptide's stability without compromising its antigenic activity.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Two primary protocols are utilized to induce EAE using [SER140]-PLP(139-151): active immunization and adoptive transfer.

Experimental Protocol: Active Immunization for EAE Induction

This protocol involves the direct immunization of mice with the peptide to elicit an autoimmune response.

  • Antigen Emulsion Preparation:

    • [SER140]-PLP(139-151) is dissolved in a suitable buffer (e.g., sterile PBS).

    • The peptide solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis. This is a critical step to ensure a robust immune response.

  • Immunization:

    • Female SJL/J mice (typically 6-8 weeks old) are anesthetized.

    • A total of 100-200 µL of the emulsion (containing 50-100 µg of the peptide) is injected subcutaneously at two to four sites on the flank.

  • Pertussis Toxin Administration (Optional):

    • To enhance the permeability of the blood-brain barrier and increase disease severity, pertussis toxin (PTX) can be administered intraperitoneally (i.p.).

    • Typically, 100-200 ng of PTX in PBS is injected on the day of immunization and again 48 hours later.

  • Monitoring:

    • Mice are monitored daily for clinical signs of EAE, which usually appear 10-14 days post-immunization.

    • Clinical scoring is performed based on a standardized scale (see Table 2).

Table 2: Standard EAE Clinical Scoring Scale

ScoreClinical Signs
0 No clinical signs
1 Limp tail
2 Hind limb weakness
3 Partial hind limb paralysis
4 Complete hind limb paralysis
5 Moribund state or death

Experimental Protocol: Adoptive Transfer of Encephalitogenic T-cells

This method involves the transfer of peptide-specific T-cells from a donor mouse to a naive recipient.

  • Donor Mouse Immunization:

    • Donor SJL/J mice are immunized with [SER140]-PLP(139-151) in CFA as described in the active immunization protocol.

  • Isolation and In Vitro Restimulation of T-cells:

    • Approximately 10 days after immunization, draining lymph nodes and spleens are harvested from the donor mice.

    • Single-cell suspensions are prepared and cultured in the presence of [SER140]-PLP(139-151) (typically 10-20 µg/mL) and appropriate cytokines (e.g., IL-12 for Th1 differentiation) for 3-4 days to expand the population of antigen-specific T-cells.

  • Cell Transfer:

    • The cultured, activated T-cells are harvested, washed, and injected intravenously (i.v.) or intraperitoneally (i.p.) into naive recipient mice.

  • Monitoring:

    • Recipient mice are monitored for clinical signs of EAE, which typically appear within a few days of cell transfer.

Immunological Signaling Pathways

The induction of EAE by [SER140]-PLP(139-151) is primarily a T-cell mediated process, specifically driven by CD4+ T helper (Th) cells. The following diagram illustrates the key steps in the activation of these pathogenic T-cells.

EAE_Induction_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-cell cluster_CNS Central Nervous System (CNS) PLP [SER140]-PLP(139-151) MHCII MHC Class II (I-As) PLP->MHCII Processing & Presentation TCR T-cell Receptor (TCR) MHCII->TCR Signal 1: Antigen Recognition CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2: Co-stimulation Activation T-cell Activation (Signal 1 & 2) TCR->Activation CD4 CD4 CD28->Activation Differentiation Differentiation into Th1 and Th17 cells Activation->Differentiation Th1 Th1 Cell Differentiation->Th1 Th17 Th17 Cell Differentiation->Th17 IFNg IFN-γ Th1->IFNg IL17 IL-17 Th17->IL17 Inflammation Neuroinflammation Demyelination Axonal Damage IFNg->Inflammation IL17->Inflammation EAE_Workflow cluster_Preparation Preparation cluster_Induction EAE Induction cluster_Monitoring Monitoring & Data Collection cluster_Analysis Downstream Analysis Peptide_Prep Prepare [SER140]-PLP(139-151) and CFA Emulsion Immunization Subcutaneous Immunization Peptide_Prep->Immunization Animal_Prep Acclimatize SJL/J Mice Animal_Prep->Immunization PTX Pertussis Toxin Injection (Optional) Immunization->PTX Clinical_Scoring Daily Clinical Scoring and Weight Measurement Immunization->Clinical_Scoring PTX->Clinical_Scoring Tissue_Harvest Harvest Tissues at Endpoint (CNS, Spleen, Lymph Nodes) Clinical_Scoring->Tissue_Harvest Histology Histopathological Analysis (Inflammation, Demyelination) Tissue_Harvest->Histology Immuno_Assay Immunological Assays (Cytokine Profiling, T-cell Proliferation) Tissue_Harvest->Immuno_Assay

References

The Immunomodulatory Functions of Myelin Proteolipid Protein Fragment 139-151: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Proteolipid Protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS). The fragment spanning amino acids 139-151 (PLP 139-151) has been identified as a primary encephalitogenic epitope, particularly in the SJL/J mouse strain. Its ability to induce an autoimmune response that mimics the pathological hallmarks of multiple sclerosis (MS) has established it as an invaluable tool in the study of autoimmune demyelination. This technical guide provides an in-depth overview of the core functions of PLP 139-151, detailed experimental protocols for its use, and a summary of key quantitative data to support research and drug development in the field of neuroimmunology.

Core Function: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

The principal function of PLP 139-151 in a research context is the induction of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model of MS.[1][2][3] Immunization of susceptible mouse strains, such as SJL/J, with PLP 139-151 emulsified in Complete Freund's Adjuvant (CFA) initiates a cascade of immunological events that lead to CNS inflammation and demyelination.[4][5]

The pathogenic mechanism is primarily mediated by CD4+ T helper (Th) cells.[1] Upon immunization, antigen-presenting cells (APCs) process and present the PLP 139-151 peptide on their Major Histocompatibility Complex (MHC) class II molecules (I-As in SJL/J mice).[6][7] This leads to the activation of PLP 139-151-specific CD4+ T cells, which predominantly differentiate into a Th1 phenotype.[6][8] These activated Th1 cells produce pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17).[1][6] The inflammatory cascade is further amplified by the infiltration of these autoreactive T cells into the CNS, where they are reactivated by local APCs presenting the endogenous PLP. This results in demyelination, axonal damage, and the characteristic relapsing-remitting paralysis observed in this EAE model.[1][5][9]

Data Presentation: Quantitative Analysis of PLP 139-151 Induced EAE

The following tables summarize key quantitative data from studies utilizing PLP 139-151 to induce EAE in SJL/J mice.

Table 1: Clinical Parameters of EAE Induced by PLP 139-151

ParameterValueMouse StrainNotesReference(s)
EAE Incidence90-100%SJL/J---[4]
Onset of Disease9-15 days post-immunizationSJL/JOnset may be earlier with the inclusion of pertussis toxin.[4]
Mean Maximum Clinical Score2.0 - 3.5SJL/JThe native [Cys140]-PLP 139-151 induces more severe disease than the [Ser140] analog.[4]
Relapse Rate~50%SJL/JTypically occurs 25-40 days post-immunization.[3]

Table 2: T-Cell Proliferation in Response to PLP 139-151 Restimulation

T-Cell SourceStimulantProliferation MetricResultReference(s)
Lymph node cells from PLP 139-151 immunized SJL/J micePLP 139-151 (20 µg/ml)Stimulation IndexSignificant increase over background[9]
Splenocytes from naive SJL/J micePLP 139-151 (100 µg/ml)[3H]Thymidine Incorporation (cpm)Dose-dependent increase[6]

Table 3: Cytokine Production by PLP 139-151-Specific T-Cells

Cell TypeStimulantCytokine MeasuredResultNotesReference(s)
Splenocytes from PLP 139-151 immunized SJL/J micePLP 139-151IFN-γIncreased productionTh1 response[4]
Splenocytes from PLP 139-151 immunized SJL/J micePLP 139-151IL-4No significant production---[4]
Splenocytes from PLP 139-151 immunized SJL/J micePLP 139-151IL-10No significant production---[4]
Draining lymph node cells from PLP 139-151 immunized SJL/J micePLP 139-151IL-17Increased productionTh17 response[10]
Splenocytes from mice co-immunized with PLP 139-151 and copolymersCopolymersIL-4Increased productionTh2 deviation[4]
Splenocytes from mice co-immunized with PLP 139-151 and copolymersCopolymersIL-10Increased productionTh2 deviation[4]

Experimental Protocols

Protocol 1: Induction of Active EAE in SJL/J Mice

Materials:

  • PLP 139-151 peptide (native or [Ser140] variant)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Phosphate-Buffered Saline (PBS), sterile

  • Pertussis toxin (optional)

  • SJL/J mice (female, 8-12 weeks old)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of PLP 139-151 in CFA. A common concentration is 1 mg/mL of PLP 139-151 in PBS mixed 1:1 with CFA containing 4 mg/mL of M. tuberculosis. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization: Anesthetize the mice. Subcutaneously inject 100 µL of the emulsion (containing 50 µg of PLP 139-151) into the flank of each mouse.[1]

  • Pertussis Toxin Administration (Optional): For a more severe initial disease course, administer 200 ng of pertussis toxin in 100 µL of PBS intraperitoneally on the day of immunization and again 48 hours later.[8]

  • Clinical Scoring: Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE. Use a standardized scoring system:[8]

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

  • Data Collection: Record the daily clinical scores for each mouse to determine the day of onset, peak severity, and disease course (relapsing-remitting).

Protocol 2: In Vitro T-Cell Proliferation Assay

Materials:

  • Spleen and draining lymph nodes from PLP 139-151 immunized mice (harvested 10-14 days post-immunization)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • PLP 139-151 peptide

  • [3H]-Thymidine

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleens and lymph nodes.

  • Cell Plating: Plate the cells in a 96-well plate at a density of 5 x 105 cells per well.

  • Antigen Stimulation: Add PLP 139-151 to the wells at various concentrations (e.g., 0, 10, 20, 50 µg/mL) in triplicate.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Radiolabeling: Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the mean counts per minute (CPM) for each condition. The stimulation index can be calculated as (mean CPM of stimulated wells) / (mean CPM of unstimulated wells).[9]

Protocol 3: Cytokine Analysis by ELISA

Materials:

  • Supernatants from T-cell proliferation assays

  • Cytokine-specific ELISA kits (e.g., for IFN-γ, IL-17, IL-4, IL-10)

  • ELISA plate reader

Procedure:

  • Sample Collection: Collect supernatants from the T-cell proliferation assay cultures at 48-72 hours post-stimulation, prior to the addition of [3H]-Thymidine.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the culture supernatants and standards.

    • Adding a biotinylated detection antibody.

    • Adding an enzyme-conjugated streptavidin.

    • Adding a substrate and stopping the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of the cytokine in each sample.

Visualizations

Signaling Pathway: PLP 139-151-Mediated T-Cell Activation

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell PLP_139-151 PLP 139-151 MHC-II MHC-II (I-As) PLP_139-151->MHC-II Processed & Presented TCR T-Cell Receptor (TCR) MHC-II->TCR Binding CD4 CD4 MHC-II->CD4 Activation T-Cell Activation TCR->Activation CD4->Activation Differentiation Th1 Differentiation Activation->Differentiation Cytokine_Production Cytokine Production Differentiation->Cytokine_Production IFN-g IFN-γ Cytokine_Production->IFN-g IL-17 IL-17 Cytokine_Production->IL-17

Caption: PLP 139-151 is presented by APCs on MHC-II to activate CD4+ T-cells.

Experimental Workflow: EAE Induction and Analysis

EAE_Workflow Immunization Immunization of SJL/J Mice (PLP 139-151 in CFA) Monitoring Daily Clinical Scoring (Days 7-40) Immunization->Monitoring Harvest Harvest Spleen & Lymph Nodes (Day 10-14) Immunization->Harvest EAE_Outcome EAE Disease Course Monitoring->EAE_Outcome T_Cell_Assay In Vitro T-Cell Restimulation Harvest->T_Cell_Assay Proliferation Proliferation Assay ([3H]-Thymidine) T_Cell_Assay->Proliferation Cytokine Cytokine Analysis (ELISA) T_Cell_Assay->Cytokine

Caption: Workflow for EAE induction, clinical monitoring, and immunological analysis.

Logical Relationship: Th1/Th2 Paradigm in PLP 139-151 Induced EAE

Th1_Th2_Paradigm Immunization Immunization Native_PLP Native PLP 139-151 Immunization->Native_PLP Altered_PLP Altered Peptide Ligand (e.g., with copolymers) Immunization->Altered_PLP Th1_Activation Predominant Th1 Activation Native_PLP->Th1_Activation Th2_Activation Predominant Th2 Activation Altered_PLP->Th2_Activation Pro_inflammatory Pro-inflammatory Cytokines (IFN-γ, IL-17) Th1_Activation->Pro_inflammatory Anti_inflammatory Anti-inflammatory Cytokines (IL-4, IL-10) Th2_Activation->Anti_inflammatory EAE_Development EAE Development (Demyelination) Pro_inflammatory->EAE_Development EAE_Suppression EAE Suppression (Tolerance) Anti_inflammatory->EAE_Suppression

Caption: The Th1/Th2 balance determines the outcome of PLP 139-151 immunization.

Conclusion

The myelin proteolipid protein fragment 139-151 is a cornerstone of experimental autoimmune encephalomyelitis research. Its well-characterized encephalitogenic properties in susceptible rodent models provide a robust platform for investigating the cellular and molecular mechanisms of autoimmune neuroinflammation. A thorough understanding of its function, coupled with standardized experimental protocols, is essential for the development of novel therapeutic strategies for multiple sclerosis. This guide serves as a comprehensive resource to facilitate further research and drug discovery efforts targeting the autoimmune processes initiated by this critical myelin epitope.

References

T-Cell Response to PLP(139-151) in Multiple Sclerosis Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the T-cell response to Proteolipid Protein (PLP) peptide 139-151, a key encephalitogenic epitope used in murine models of multiple sclerosis (MS), primarily Experimental Autoimmune Encephalomyelitis (EAE). This document details experimental methodologies, summarizes quantitative data on T-cell responses, and illustrates the core signaling pathways involved in the pathogenic T-cell activation and differentiation.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis. The induction of EAE in susceptible mouse strains, such as the SJL mouse, with the PLP(139-151) peptide, elicits a CD4+ T-cell-mediated autoimmune response against the myelin sheath of the central nervous system (CNS), leading to clinical and pathological features that mimic MS.[1][2] Understanding the intricacies of the T-cell response to this specific epitope is crucial for dissecting the mechanisms of autoimmune neuroinflammation and for the development of targeted therapeutics.

The T-cell response in PLP(139-151)-induced EAE is characterized by the activation and differentiation of naive T-cells into pro-inflammatory effector subsets, primarily T helper 1 (Th1) and T helper 17 (Th17) cells.[3][4] These cells produce a cocktail of cytokines, including interferon-gamma (IFN-γ) and interleukin-17 (IL-17), which orchestrate the recruitment of other immune cells to the CNS, leading to demyelination and axonal damage.[3][5]

Quantitative Data on T-Cell Responses to PLP(139-151)

The following tables summarize key quantitative data from various studies on the T-cell response in PLP(139-151)-induced EAE models. These data highlight the magnitude of T-cell proliferation and the cytokine milieu that drives the autoimmune pathology.

Table 1: T-Cell Proliferation in Response to PLP(139-151)

Mouse StrainTreatment/ConditionAssayAntigen ConcentrationProliferation Metric (e.g., Stimulation Index, CPM)Reference
SJL/JPLP(139-151) Immunization[3H] Thymidine Uptake20 µg/mlStimulation Index: ~6-10[6]
SJL/JPLP(139-151) Immunization[3H] Thymidine Uptake50 µg/mLStimulation Index: ~4.5 (EAE mice)[7]
B10.SPLP(139-151) Immunization[3H] Thymidine UptakeNot SpecifiedSignificantly lower proliferation compared to SJL mice[8]
SJL/JTolerized with peptide cocktail[3H] Thymidine UptakeNot SpecifiedCPM: ~2500 (Tolerized) vs. ~12500 (Sham)[9]

Table 2: Cytokine Production by PLP(139-151)-Specific T-Cells

Mouse StrainCell SourceCytokineConcentration (pg/mL)ConditionReference
SJL/JSplenocytesIL-1710,300PLP(139-151)-specific T-cell line[10]
SJL/JSplenocytesGM-CSF2,960PLP(139-151)-specific T-cell line[10]
SJL/JSplenocytesIL-61,300PLP(139-151)-specific T-cell line[10]
SJL/JSplenocytesTNF-α278PLP(139-151)-specific T-cell line[10]
SJL/JDraining Lymph NodesIL-2~250 (Sham) vs. ~50 (Tolerized)Peptide Cocktail Immunization[9]
SJL/JDraining Lymph NodesIFN-γ~2000 (Sham) vs. ~500 (Tolerized)Peptide Cocktail Immunization[9]
SJL/JLymph Node CellsIFN-γSignificantly higher in SJL vs. B10.S micePLP(139-151) Immunization[8]
RR-EAE ModelPlasmaNFL297.45 ± 15.77EAE[11]
RR-EAE ModelPlasmaGFAP45.65 to 654.52EAE[11]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of studies on EAE. Below are consolidated protocols for key experiments.

Active EAE Induction with PLP(139-151) in SJL Mice

This protocol describes the induction of a relapsing-remitting EAE, a model that closely mimics human MS.[12]

Materials:

  • PLP(139-151) peptide (sequence: HSLGKWLGHPDKF), synthesized and purified (>90%)[13]

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra (heat-killed)

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS)

  • SJL/J mice (female, 8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of PLP(139-151) in CFA. A common concentration is 1 mg/mL of PLP(139-151) in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.

  • Immunization: Subcutaneously inject each mouse with 100 µL of the emulsion (containing 50-100 µg of PLP(139-151)) distributed over two sites on the flank.[1][3][12]

  • Pertussis Toxin Administration: On day 0 (day of immunization) and day 2 post-immunization, inject each mouse intraperitoneally with 100-200 ng of PTX dissolved in PBS.[13] PTX can increase the severity of the initial disease phase.[12]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring scale: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.[2]

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

Materials:

  • Single-cell suspension of lymph node cells or splenocytes from immunized mice

  • PLP(139-151) peptide

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

  • 96-well round-bottom plates

  • [3H]-Thymidine (1 µCi/well)

  • Cell harvester and scintillation counter

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the draining lymph nodes or spleens of mice 10-12 days post-immunization.

  • Cell Plating: Plate the cells at a density of 2-5 x 10^5 cells/well in a 96-well plate.

  • Antigen Stimulation: Add PLP(139-151) peptide to the wells at various concentrations (e.g., 10, 20, 50 µg/mL). Include a negative control (no antigen) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • [3H]-Thymidine Pulse: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (SI = mean CPM of stimulated wells / mean CPM of unstimulated wells).

Intracellular Cytokine Staining

This technique allows for the identification and quantification of cytokine-producing T-cells by flow cytometry.[14][15]

Materials:

  • Single-cell suspension of CNS-infiltrating lymphocytes, splenocytes, or lymph node cells

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., containing saponin)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-17)

  • Flow cytometer

Procedure:

  • Cell Restimulation: Resuspend cells at 1 x 10^6 cells/mL and stimulate for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL).[14]

  • Surface Staining: Wash the cells and stain for surface markers (e.g., anti-CD4) for 20-30 minutes on ice.

  • Fixation: Wash the cells and fix with fixation buffer for 20 minutes at room temperature.

  • Permeabilization and Intracellular Staining: Wash the cells and resuspend in permeabilization buffer. Add the fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to determine the percentage of CD4+ T-cells producing specific cytokines.

Signaling Pathways in T-Cell Response to PLP(139-151)

The activation and differentiation of PLP(139-151)-specific T-cells are governed by a complex network of intracellular signaling pathways. The following diagrams illustrate these key pathways.

T-Cell Receptor (TCR) Signaling Cascade

Upon recognition of the PLP(139-151)-MHC class II complex on an antigen-presenting cell (APC), the T-cell receptor (TCR) initiates a signaling cascade that leads to T-cell activation.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Recruits & Activates ZAP70 ZAP-70 TCR->ZAP70 Recruits CD4 CD4 CD4->Lck APC APC (PLP(139-151)-MHCII) APC->TCR Antigen Presentation Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcineurin Calcineurin IP3->Calcineurin Ca2+ release PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP NFAT NFAT Calcineurin->NFAT Dephosphorylates & Activates NFkB NF-κB PKC->NFkB Activates AP1 AP-1 RasGRP->AP1 MAPK Cascade Gene Gene Transcription (IL-2, etc.) NFAT->Gene NFkB->Gene AP1->Gene

Caption: TCR signaling cascade upon PLP(139-151) recognition.

Th1 Cell Differentiation Pathway

The differentiation of naive T-cells into Th1 cells is driven by specific cytokines and transcription factors, leading to the production of IFN-γ.

Th1_Differentiation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12 IL-12 IL12R IL-12R IL12->IL12R JAK2 JAK2 IL12R->JAK2 TYK2 TYK2 IL12R->TYK2 STAT4 STAT4 JAK2->STAT4 Phosphorylates TYK2->STAT4 Phosphorylates pSTAT4 pSTAT4 (dimer) STAT4->pSTAT4 Dimerizes Tbet T-bet pSTAT4->Tbet Induces Expression IFNg_gene IFN-γ Gene pSTAT4->IFNg_gene Promotes Transcription Tbet->IFNg_gene Promotes Transcription

Caption: Key signaling events in Th1 cell differentiation.

Th17 Cell Differentiation Pathway

The development of pathogenic Th17 cells is orchestrated by a distinct set of cytokines and transcription factors, culminating in IL-17 production.

Th17_Differentiation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR IL23 IL-23 IL23R IL-23R IL23->IL23R JAK JAK IL6R->JAK SMAD SMAD2/3 TGFbR->SMAD Phosphorylates IL23R->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSMAD pSMAD2/3 SMAD->pSMAD pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Dimerizes RORgt RORγt pSTAT3->RORgt Induces Expression IL17_gene IL-17 Gene pSTAT3->IL17_gene Promotes Transcription pSMAD->RORgt Induces Expression RORgt->IL17_gene Promotes Transcription

Caption: Signaling pathways governing Th17 cell differentiation.

Conclusion

The study of the T-cell response to PLP(139-151) in EAE models provides invaluable insights into the immunopathogenesis of multiple sclerosis. This guide has summarized the key quantitative aspects of this response, provided detailed experimental protocols for its investigation, and illustrated the fundamental signaling pathways that drive the pathogenic T-cell response. A thorough understanding of these elements is essential for the rational design and evaluation of novel therapeutic strategies aimed at modulating the autoimmune response in MS. Further research focusing on the interplay between these pathways and the influence of the CNS microenvironment will continue to unravel the complexities of this debilitating disease.

References

Immunogenicity of [SER140]-PLP(139-151) in SJL Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunogenicity of the synthetic peptide [SER140]-PLP(139-151) in the SJL mouse strain. This peptide is a critical tool for inducing Experimental Autoimmune Encephalomyelitis (EAE), a widely used and highly relevant animal model for human multiple sclerosis (MS). This document details the immunological responses, experimental protocols, and key signaling pathways associated with the use of this encephalitogenic determinant.

Introduction to [SER140]-PLP(139-151)

Myelin Proteolipid Protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin sheath. The peptide fragment corresponding to amino acids 139-151 of PLP is a major encephalitogenic epitope in the SJL (H-2s) mouse strain. The native sequence contains a cysteine at position 140. The synthetic analog, [SER140]-PLP(139-151), substitutes this cysteine with a serine. This modification enhances the peptide's stability and solubility without compromising its immunogenic and encephalitogenic properties.[1][2][3] The amino acid sequence of [SER140]-PLP(139-151) is HSLGKWLGHPDKF.[4]

Immunization of SJL mice with [SER140]-PLP(139-151) reliably induces a relapsing-remitting form of EAE that closely mimics the clinical course of MS in humans, making it an invaluable model for studying disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.[5][6]

Immunological Profile

The immune response to [SER140]-PLP(139-151) in SJL mice is predominantly a CD4+ T-cell mediated phenomenon, characterized by a Th1-dominant inflammatory response.[5][7]

Key Immunological Features:

  • T-Cell Proliferation: Following immunization, draining lymph node and spleen cells exhibit a significant proliferative response upon in vitro restimulation with [SER140]-PLP(139-151).[5][7]

  • Cytokine Production: The hallmark of the immune response is the production of pro-inflammatory Th1-type cytokines, particularly Interferon-gamma (IFN-γ).[5][8] Depending on the specific experimental conditions, Th2 cytokines such as Interleukin-4 (IL-4) may also be detected, and the balance between Th1 and Th2 responses can influence disease progression and relapse.[5][7]

  • CNS Infiltration: Activated encephalitogenic T-cells migrate to the CNS, where they are reactivated by local antigen-presenting cells. This leads to a cascade of inflammation, demyelination, and the clinical manifestations of EAE.

Quantitative Data Summary

The following tables summarize the typical quantitative data observed in studies utilizing [SER140]-PLP(139-151) to induce EAE in SJL mice. It is important to note that specific values can vary depending on the experimental protocol, mouse supplier, and laboratory conditions.

Table 1: Experimental Autoimmune Encephalomyelitis (EAE) Clinical Scoring

Clinical ScoreDescription of Symptoms
0No clinical signs of EAE.
1Limp tail.
2Limp tail and hind limb weakness.
3Partial hind limb paralysis.
4Complete hind limb paralysis.
5Moribund state or death.

In-between scores (e.g., 0.5, 1.5, 2.5, 3.5) are often used to denote intermediate clinical signs.[9][10]

Table 2: Typical EAE Induction Outcomes in SJL Mice

ParameterExpected OutcomeReference
Disease Onset 10-15 days post-immunization (without Pertussis Toxin)[2]
9-14 days post-immunization (with Pertussis Toxin)[2]
Mean Maximum Score (First Episode) 2.0 - 3.5[2][6]
Disease Incidence >90%[11]
Relapse Rate 50-80% (without Pertussis Toxin)[2]
20-50% (with Pertussis Toxin)[2]

Table 3: Antigen-Specific T-Cell Proliferation

AssayMethodTypical Result
T-Cell Proliferation[3H]-Thymidine IncorporationSignificant increase in counts per minute (CPM) in response to [SER140]-PLP(139-151) restimulation compared to unstimulated or control peptide stimulated cells.

Table 4: Cytokine Profile of Restimulated Splenocytes (Qualitative)

CytokineExpected Level upon Antigen RestimulationAssociated T-Helper Subset
IFN-γ HighTh1
IL-4 Low to ModerateTh2
IL-17 Variable, can be inducedTh17
GM-CSF Can be inducedTh1/Th17

Experimental Protocols

EAE Induction in SJL Mice

This protocol describes the active immunization of SJL mice with [SER140]-PLP(139-151) to induce EAE.

Materials:

  • [SER140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTX) (optional)

  • Phosphate-Buffered Saline (PBS), sterile

  • SJL mice (female, 8-12 weeks old are commonly used)

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation: Prepare an emulsion of [SER140]-PLP(139-151) in CFA. A common final concentration is 1 mg/mL of peptide in a 1:1 emulsion of peptide solution (in PBS) and CFA.

  • Immunization: Anesthetize the mice. Subcutaneously inject a total of 100-200 µL of the emulsion across two to four sites on the flanks and/or back of each mouse. This typically delivers 50-100 µg of peptide per mouse.[11]

  • Pertussis Toxin Administration (Optional): If using PTX to enhance disease severity, administer 100-200 ng of PTX intraperitoneally on the day of immunization and again 48 hours later. The use of PTX can lead to a more severe initial disease episode but may reduce the relapse rate.[2][11]

  • Monitoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized clinical scoring system (see Table 1). Also, monitor body weight, as weight loss is an early indicator of disease onset.

In Vitro T-Cell Proliferation Assay

This assay measures the proliferative response of T-cells from immunized mice to [SER140]-PLP(139-151).

Materials:

  • Spleens and draining lymph nodes (inguinal and axillary) from immunized mice (harvested 10-14 days post-immunization)

  • Complete RPMI-1640 medium

  • [SER140]-PLP(139-151) peptide

  • 96-well round-bottom culture plates

  • [3H]-Thymidine

  • Cell harvester and scintillation counter

Procedure:

  • Cell Isolation: Prepare single-cell suspensions from the spleens and lymph nodes. Lyse red blood cells from the spleen preparation.

  • Cell Culture: Plate the cells in 96-well plates at a density of 5 x 10^5 cells/well.

  • Antigen Stimulation: Add [SER140]-PLP(139-151) to the wells at various concentrations (e.g., 1, 10, 20 µg/mL). Include unstimulated wells (media alone) and wells with an irrelevant control peptide as negative controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • [3H]-Thymidine Pulsing: Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. Results are typically expressed as counts per minute (CPM) or as a stimulation index (SI = mean CPM of stimulated wells / mean CPM of unstimulated wells).

Cytokine Analysis by ELISA

This protocol outlines the measurement of cytokine levels in the supernatant of restimulated T-cell cultures.

Materials:

  • Supernatants from T-cell proliferation assays (collected at 48-72 hours before [3H]-Thymidine pulsing)

  • ELISA kits for mouse IFN-γ and IL-4

  • ELISA plate reader

Procedure:

  • Sample Collection: Collect supernatants from the antigen-stimulated cell cultures.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the optical density at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to a standard curve generated with recombinant cytokines.

Visualizing Experimental Workflows and Pathways

EAE Induction and Analysis Workflow

EAE_Workflow cluster_immunization Immunization Phase cluster_disease Disease Monitoring cluster_analysis Immunological Analysis (Day 10-14) Peptide [SER140]-PLP(139-151) Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunize Subcutaneous Immunization of SJL Mice Emulsion->Immunize PTX Pertussis Toxin (PTX) (Optional, i.p.) Immunize->PTX Optional Monitor Daily Clinical Scoring & Weight Measurement Immunize->Monitor Harvest Harvest Spleen & Draining Lymph Nodes Immunize->Harvest EAE EAE Development (Relapsing-Remitting) Monitor->EAE Restimulation In Vitro Restimulation with [SER140]-PLP(139-151) Harvest->Restimulation Proliferation T-Cell Proliferation Assay ([3H]-Thymidine) Restimulation->Proliferation Cytokine Cytokine Analysis (ELISA) Restimulation->Cytokine

Caption: Workflow for EAE induction and subsequent immunological analysis.

T-Cell Activation and Effector Function Pathway

TCell_Activation cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) NaiveT Naive CD4+ T-Cell APC->NaiveT Presents [SER140]-PLP(139-151) on MHC Class II Th1 Th1 Effector T-Cell NaiveT->Th1 Activation & Differentiation Th1->Th1 Clonal Expansion Microglia Microglia/APC Th1->Microglia Migration to CNS & Reactivation Inflammation Inflammation & Demyelination Th1->Inflammation IFN-γ Secretion Microglia->Inflammation Pro-inflammatory Cytokine Release

Caption: Simplified T-cell activation and effector pathway in EAE.

References

The Encephalitogenic Epitope PLP(139-151): A Technical Guide to its Discovery and Significance in Autoimmune Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, characterization, and significance of the myelin proteolipid protein (PLP) fragment 139-151, a key encephalitogenic epitope. This document is intended for researchers, scientists, and drug development professionals engaged in the study of autoimmune diseases, particularly multiple sclerosis (MS). Herein, we detail the pivotal role of PLP(139-151) in inducing experimental autoimmune encephalomyelitis (EAE), a widely used animal model for MS. This guide offers a compilation of quantitative data, detailed experimental protocols, and visual diagrams of associated signaling pathways and workflows to facilitate a comprehensive understanding of this critical research tool.

Discovery and Significance

Proteolipid protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS). The specific peptide fragment encompassing amino acids 139-151 (Sequence: HSLGKWLGHPDKF) has been identified as a potent encephalitogen, capable of inducing EAE in susceptible mouse strains, most notably the SJL/J (H-2s) strain.[1][2] The discovery of PLP(139-151) as a key immunodominant epitope was a significant advancement in the field of neuroimmunology.[3] It provided researchers with a specific and reproducible tool to dissect the cellular and molecular mechanisms underlying autoimmune-mediated demyelination.

The significance of PLP(139-151) lies in its ability to activate pathogenic CD4+ T helper cells.[1] Upon immunization, this peptide is processed by antigen-presenting cells (APCs) and presented on the Major Histocompatibility Complex (MHC) class II molecule I-A^s.[3][4] This peptide-MHC complex is then recognized by specific T cell receptors (TCRs) on CD4+ T cells, initiating a signaling cascade that leads to T cell activation, proliferation, and differentiation into pro-inflammatory phenotypes, such as Th1 and Th17 cells.[1] These activated T cells then migrate to the CNS, where they orchestrate an inflammatory attack on the myelin sheath, resulting in the clinical and pathological hallmarks of EAE.[1]

A synthetic variant, [Ser140]-PLP(139-151), is often used in research due to its increased stability without compromising its encephalitogenic activity.[5] The native sequence contains a cysteine at position 140.

Quantitative Data

The encephalitogenic potential of PLP(139-151) and the cellular responses it elicits have been quantified in numerous studies. The following tables summarize key quantitative data related to its use in EAE models.

Table 1: EAE Induction and Clinical Scores with PLP(139-151) in SJL/J Mice

ParameterValue/RangeNotesSource(s)
Peptide Dose for Induction 50 - 100 µ g/mouse Administered subcutaneously in Complete Freund's Adjuvant (CFA).[1][2][6]
Disease Incidence 90 - 100%Percentage of mice developing clinical signs of EAE after immunization.[7]
Day of Onset 10 - 15 days post-immunizationTime to the first appearance of clinical symptoms.[5][7]
Mean Maximum Clinical Score 2.0 - 3.5On a scale of 0-5, where higher scores indicate more severe paralysis.[7]
Relapse Rate 50 - 80% (without PTX)SJL/J mice exhibit a relapsing-remitting disease course.[5]
Pertussis Toxin (PTX) Effect Increases severity of the initial wave, may reduce relapse rate.PTX is often co-administered to enhance disease induction.[5][7]

Table 2: T-Cell Proliferation and Cytokine Production in Response to PLP(139-151)

AssayKey FindingsNotesSource(s)
T-Cell Proliferation Strong proliferative response of PLP(139-151)-specific T cells.Measured by [3H]-thymidine incorporation or similar assays.[1][8][9]
Pro-inflammatory Cytokines Increased production of IFN-γ and IL-17.These cytokines are key mediators of EAE pathogenesis.[1][10]
MHC Binding Affinity (I-A^s) IC50 of 40 nMIndicates high-affinity binding to the MHC class II molecule.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of EAE studies using PLP(139-151). The following are standard protocols for key experiments.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active immunization of SJL/J mice to induce a relapsing-remitting EAE.

Materials:

  • PLP(139-151) peptide (or [Ser140] variant)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS), sterile

  • Female SJL/J mice, 8-12 weeks old

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • Reconstitute lyophilized PLP(139-151) in sterile PBS or water to a concentration of 1-2 mg/mL.

    • Prepare an emulsion by mixing equal volumes of the PLP(139-151) solution and CFA. This is typically done by drawing the two solutions into and out of a syringe or using two syringes connected by a Luer lock. The final emulsion should be thick and stable, not separating upon standing.

    • The final concentration of PLP(139-151) in the emulsion should be such that each mouse receives 50-100 µg in a 0.1-0.2 mL injection volume.

  • Immunization:

    • On day 0, anesthetize the mice lightly.

    • Inject 0.1 - 0.2 mL of the emulsion subcutaneously, distributed over two sites on the flanks.

  • Pertussis Toxin Administration (Optional but Recommended):

    • On day 0 and day 2 post-immunization, administer 100-200 ng of PTX in sterile PBS via intraperitoneal injection.

  • Clinical Scoring:

    • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Score the mice based on a standardized 0-5 scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or ataxia

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state

T-Cell Proliferation Assay

This assay measures the in vitro proliferation of T cells isolated from immunized mice in response to restimulation with PLP(139-151).

Materials:

  • Spleens or lymph nodes from PLP(139-151)-immunized mice (typically harvested 10-14 days post-immunization)

  • PLP(139-151) peptide

  • Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • [3H]-thymidine

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Cell Preparation:

    • Aseptically remove spleens or draining lymph nodes from immunized mice.

    • Prepare a single-cell suspension by mechanical disruption through a cell strainer.

    • Lyse red blood cells from spleen preparations using an ACK lysis buffer.

    • Wash the cells with complete RPMI-1640 medium and determine the cell concentration and viability.

  • Cell Culture:

    • Plate the cells in a 96-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well.

    • Add PLP(139-151) peptide to the wells at various concentrations (e.g., 0, 1, 10, 50 µg/mL). Include a positive control (e.g., Concanavalin A) and a negative control (medium alone).

    • Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • During the last 18-24 hours of culture, add 1 µCi of [3H]-thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

    • Results are typically expressed as a stimulation index (SI), which is the mean counts per minute (CPM) of antigen-stimulated wells divided by the mean CPM of unstimulated wells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway initiated by PLP(139-151) and the general workflow for a typical EAE experiment.

T_Cell_Activation_by_PLP_139_151 cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell PLP_uptake PLP(139-151) Uptake Processing Antigen Processing PLP_uptake->Processing MHC_II MHC Class II (I-A^s) Processing->MHC_II Presentation PLP(139-151)-MHC Complex MHC_II->Presentation TCR T-Cell Receptor (TCR) Presentation->TCR Recognition CD4 CD4 Presentation->CD4 Lck Lck TCR->Lck CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT Activation PLCg1->NFAT NFkB NF-κB Activation PLCg1->NFkB AP1 AP-1 Activation PLCg1->AP1 Cytokines Pro-inflammatory Cytokine Production (IFN-γ, IL-17) NFAT->Cytokines NFkB->Cytokines AP1->Cytokines Proliferation Proliferation & Differentiation Cytokines->Proliferation Cytokines->Proliferation Autocrine/Paracrine Signaling

Caption: T-Cell activation pathway initiated by PLP(139-151).

EAE_Experimental_Workflow cluster_Induction Disease Induction cluster_Monitoring Monitoring and Analysis cluster_Readouts Experimental Readouts Immunization Day 0: Immunize SJL/J mice with PLP(139-151)/CFA PTX_injection Day 0 & 2: Administer Pertussis Toxin (PTX) Immunization->PTX_injection Clinical_Scoring Daily: Monitor clinical signs and weight Immunization->Clinical_Scoring PTX_injection->Clinical_Scoring Tissue_Harvest Endpoint: Harvest CNS and lymphoid tissues Clinical_Scoring->Tissue_Harvest Histology Histopathology of CNS (Inflammation, Demyelination) Tissue_Harvest->Histology T_Cell_Assay T-Cell Proliferation Assay Tissue_Harvest->T_Cell_Assay Cytokine_Analysis Cytokine Profiling (ELISA, ELISpot) Tissue_Harvest->Cytokine_Analysis

References

[SER140]-PLP(139-151): A Comprehensive Technical Guide for Modeling Demyelination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) stands as a critical and widely utilized animal model for the study of autoimmune demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis (MS). The induction of EAE using specific myelin-derived antigens allows for the detailed investigation of disease pathogenesis, including neuroinflammation, demyelination, and axon degeneration, and provides a robust platform for the evaluation of potential therapeutic interventions. Among the various encephalitogenic peptides, [SER140]-PLP(139-151), a synthetic variant of the myelin proteolipid protein (PLP) fragment, has emerged as a valuable tool, particularly for inducing a relapsing-remitting course of EAE in susceptible mouse strains, which closely mimics the most common clinical form of human MS.[1][2]

This technical guide provides an in-depth overview of [SER140]-PLP(139-151) as a tool for studying demyelination. It consolidates quantitative data from various studies, presents detailed experimental protocols for EAE induction, and visualizes the key immunological pathways and experimental workflows.

[SER140]-PLP(139-151): Peptide Characteristics and Utility

[SER140]-PLP(139-151) is a modified version of the native mouse PLP(139-151) peptide, where the cysteine at position 140 is replaced with serine.[3] This substitution enhances the peptide's stability without compromising its antigenic activity.[3][4] The primary application of this peptide is the induction of EAE, a T-cell mediated autoimmune disease.[5] Specifically, it activates CD4+ T cells that recognize the myelin antigen, leading to the release of pro-inflammatory cytokines like IL-17 and IFN-γ, subsequent CNS inflammation, and demyelination.[6]

The SJL/J mouse strain is particularly susceptible to EAE induced by PLP peptides, and immunization with [SER140]-PLP(139-151) typically results in a relapsing-remitting disease course.[2][7] This makes it an invaluable model for studying the dynamic nature of MS, including periods of neurological deficit followed by recovery and subsequent relapse.

Quantitative Data in [SER140]-PLP(139-151)-Induced EAE

The following tables summarize key quantitative parameters associated with the use of [SER140]-PLP(139-151) for inducing EAE in SJL mice. These values can vary based on specific laboratory conditions, mouse substrains, and protocol modifications.

Table 1: EAE Induction and Disease Course Parameters

ParameterTypical Value/RangeNotesSource(s)
Mouse Strain SJL/JMost common strain for relapsing-remitting EAE with PLP peptides.[1][2][7]
Peptide Dose for Immunization 50 - 150 µg per mouseA single immunization is typically sufficient.[7][8][9]
Adjuvant Complete Freund's Adjuvant (CFA)Emulsified with the peptide solution.[1][7]
Pertussis Toxin (PTX) Use OptionalCan increase the severity of the initial disease phase but may reduce relapse incidence. 200 ng per mouse is a common dose.[1][7]
Disease Onset 9 - 14 days post-immunizationCan be slightly earlier with PTX administration.[1]
Disease Incidence >90%High penetrance in SJL mice.[8]
Peak of First Attack ~Day 16 - 18 post-immunizationVaries between individual animals.[10]
Remission Begins around day 18 - 20 post-immunizationCharacterized by a decrease in clinical score.[10][11]
First Relapse ~Day 22 - 25 post-immunizationOccurs after a period of remission.[10][11]
Relapse Rate 50% - 80%The percentage of mice that experience at least one relapse.[12]

Table 2: Clinical Scoring System for EAE in Mice

ScoreClinical Signs
0 No obvious abnormalities
1 Limp tail
2 Hind limb weakness
3 Hind limb paralysis
4 Hind and forelimb paralysis
5 Moribund or dead

This is a standard scoring system; variations may be used in different studies.[13]

Experimental Protocols

The following section details the methodology for inducing EAE using [SER140]-PLP(139-151) in SJL mice.

Materials
  • [SER140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Sterile Phosphate Buffered Saline (PBS)

  • Pertussis Toxin (PTX) (optional)

  • SJL/J mice (female mice are often preferred due to higher susceptibility and less aggression)[8]

  • Syringes (1 mL) and needles (e.g., 27G)

  • Emulsification equipment (e.g., two syringes and a Luer lock connector)

Protocol for Active EAE Induction
  • Peptide Preparation: Dissolve the [SER140]-PLP(139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.

  • Emulsion Preparation:

    • In a sterile environment, mix the peptide solution with an equal volume of CFA. For example, mix 1 mL of the peptide solution with 1 mL of CFA.

    • Create a stable water-in-oil emulsion by repeatedly drawing the mixture into and expelling it from two connected syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse in a beaker of water.

  • Immunization:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 0.1 mL of the emulsion subcutaneously at two different sites on the flank of each mouse, for a total of 0.2 mL per mouse. This delivers the desired dose of the peptide (e.g., 100 µg).

    • After each injection, keep the needle inserted for a few seconds to prevent leakage.[1]

  • Pertussis Toxin Administration (Optional):

    • If using PTX to enhance disease severity, inject 0.1 mL (containing 200 ng) of PTX solution intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[7]

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Record the weight and clinical score for each mouse daily.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involved in the use of [SER140]-PLP(139-151) for demyelination studies.

Signaling Pathway of EAE Induction

EAE_Induction_Pathway PLP [SER140]-PLP(139-151) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) PLP->APC Uptake & Processing T_Cell Naive CD4+ T Cell APC->T_Cell Antigen Presentation (MHC-II) Th1 Th1 Cell T_Cell->Th1 Differentiation Th17 Th17 Cell T_Cell->Th17 Differentiation BBB Blood-Brain Barrier (BBB) Th1->BBB Migration IFNg IFN-γ Th1->IFNg Th17->BBB Migration IL17 IL-17 Th17->IL17 CNS Central Nervous System (CNS) BBB->CNS Myelin Myelin Sheath Demyelination Demyelination & Inflammation Demyelination->Myelin Attack on Myelin IFNg->Demyelination IL17->Demyelination

Caption: Immunological cascade initiated by [SER140]-PLP(139-151) leading to CNS demyelination.

Experimental Workflow for EAE Induction and Monitoring

EAE_Workflow Start Start Prep_Peptide Prepare [SER140]-PLP(139-151) Solution in PBS Start->Prep_Peptide Prep_Emulsion Create Emulsion with Complete Freund's Adjuvant (CFA) Prep_Peptide->Prep_Emulsion Immunize Subcutaneous Immunization of SJL/J Mice Prep_Emulsion->Immunize PTX_Admin Administer Pertussis Toxin (PTX) (Optional, Day 0 & 2) Immunize->PTX_Admin Monitor Daily Monitoring: - Clinical Score - Body Weight Immunize->Monitor If no PTX PTX_Admin->Monitor Data_Analysis Data Analysis: - Disease Incidence - Mean Clinical Score - Day of Onset Monitor->Data_Analysis Endpoint Experimental Endpoint: - Histopathology - Cytokine Analysis Data_Analysis->Endpoint

Caption: Step-by-step workflow for EAE induction and subsequent data collection.

Conclusion

[SER140]-PLP(139-151) is a potent and reliable tool for inducing a relapsing-remitting model of EAE, which serves as a cornerstone for MS research. Its ability to mimic the clinical course of the human disease allows for the investigation of complex immunological processes and the preclinical assessment of novel therapeutic strategies. This guide provides a foundational understanding of the quantitative aspects, experimental procedures, and underlying mechanisms associated with this important research model. Researchers, scientists, and drug development professionals can leverage this information to design and execute robust studies aimed at unraveling the complexities of demyelinating diseases and developing effective treatments.

References

Core Principles of EAE Induction with PLP Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fundamental principles and methodologies for inducing Experimental Autoimmune Encephalomyelitis (EAE) using Proteolipid Protein (PLP) peptides. EAE is a widely utilized animal model for multiple sclerosis (MS), and PLP-induced models, particularly in the SJL mouse strain, are instrumental in studying the relapsing-remitting course of the disease. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical preclinical model.

Introduction to PLP-Induced EAE

Experimental Autoimmune Encephalomyelitis (EAE) is a T-cell-mediated inflammatory demyelinating disease of the central nervous system (CNS).[1][2] The induction of EAE with peptides derived from myelin proteins is a cornerstone of MS research, allowing for the investigation of disease pathogenesis and the evaluation of potential therapeutics.[1][3] Proteolipid protein (PLP) is the most abundant protein in the CNS myelin sheath, and specific encephalitogenic peptides of PLP can induce an autoimmune response that mimics key features of MS.[2][4]

The most commonly employed model utilizes the PLP peptide 139-151 in SJL/J mice, which typically results in a relapsing-remitting disease course, closely resembling the most common form of human MS.[2][4][5][6] This model is characterized by an initial acute phase of neurological deficits, followed by a period of partial or complete recovery, and subsequent relapses.[5][7] The disease is primarily mediated by myelin-specific CD4+ T cells, with contributions from Th1 and Th17 lineages, although CD8+ T cells and B cells may also play a role.[2][5]

Key Components for EAE Induction

Successful induction of PLP-induced EAE relies on the careful preparation and administration of several key reagents:

  • Encephalitogenic PLP Peptide: The choice of PLP peptide and mouse strain is critical for the desired disease phenotype. PLP 139-151 is widely used in SJL mice to induce a relapsing-remitting EAE.[4][5][6] Other encephalitogenic PLP peptides include PLP 178-191.[2][8]

  • Adjuvant: An adjuvant is essential to elicit a strong pro-inflammatory immune response. Complete Freund's Adjuvant (CFA), an emulsion of mineral oil and heat-killed Mycobacterium tuberculosis, is the standard adjuvant for EAE induction.[6][8] The mycobacteria in CFA activate antigen-presenting cells (APCs) through Toll-like receptors, promoting the differentiation of pathogenic T cells.

  • Pertussis Toxin (PTX): This exotoxin from Bordetella pertussis is often used as a co-adjuvant to enhance the severity of EAE and synchronize disease onset.[2][5][8] PTX is thought to increase the permeability of the blood-brain barrier, facilitating the entry of inflammatory cells into the CNS.[2][9][10] However, its use can sometimes reduce the incidence and severity of relapses.[5]

Quantitative Data on PLP 139-151-Induced EAE in SJL Mice

The following tables summarize key quantitative parameters for the induction of EAE using PLP 139-151 in SJL mice, with and without the use of Pertussis Toxin.

ParameterValueReference
Mouse Strain SJL/J[5](11--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
PLP Peptide PLP 139-151[5](11--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
Peptide Dose 50 - 100 µ g/mouse [6](12--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
Adjuvant Complete Freund's Adjuvant (CFA)[5](13--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
Pertussis Toxin (PTX) Dose 100 - 400 ng/mouse (administered i.p. or i.v.)[6](14--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
Disease ParameterWith PTXWithout PTXReference
Disease Onset 9 - 14 days post-immunization10 - 15 days post-immunization[5](--INVALID-LINK--)
Incidence 90 - 100%Consistently induced[5](--INVALID-LINK--)
Mean Maximum Score (First Episode) 2.0 - 3.5Varies, generally lower than with PTX[5](--INVALID-LINK--)
Peak of Disease 1 - 2 days after onset1 - 2 days after onset[5](--INVALID-LINK--)
Recovery Partial or complete within 10 daysPartial or complete within 10 days[5](--INVALID-LINK--)
Relapse Incidence Can be reduced50 - 80%[5](--INVALID-LINK--)
Relapse Onset 20 - 40 days post-immunization20 - 40 days post-immunization[5](--INVALID-LINK--)

Experimental Protocol: Active Induction of EAE with PLP 139-151 in SJL Mice

This protocol outlines the standard procedure for inducing active EAE in SJL mice.

Materials:

  • PLP 139-151 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Pertussis Toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Female SJL/J mice, 8-12 weeks old

  • Syringes and needles (e.g., 1 mL glass syringe with locking tip, 18G and 27G needles)

  • Small animal clippers

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.[7]

  • Preparation of PLP 139-151/CFA Emulsion:

    • Dissolve the PLP 139-151 peptide in sterile PBS to the desired concentration (e.g., 1 mg/mL).

    • Prepare an emulsion by mixing equal volumes of the peptide solution and CFA.[6]

    • Emulsify by repeatedly drawing the mixture into a glass syringe and expelling it forcefully until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Anesthetize the mice lightly.

    • Shave the fur on the back and flanks of the mice.[6]

    • Inject a total of 0.2 mL of the emulsion subcutaneously, distributed over four sites on the back and flanks.[5][15]

  • Pertussis Toxin Administration (if applicable):

    • Dilute PTX in sterile PBS to the desired concentration (e.g., 2 µg/mL).

    • On the day of immunization (Day 0) and again 48 hours later (Day 2), inject 100-200 µL of the diluted PTX intraperitoneally (i.p.).[6][16][17]

  • Clinical Scoring:

    • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.[3]

    • Record the body weight and clinical score for each mouse.

    • A standard clinical scoring scale is as follows:[3][18]

      • 0: No clinical signs.

      • 1: Limp tail or hind limb weakness.

      • 2: Limp tail and hind limb weakness.

      • 3: Partial hind limb paralysis.

      • 4: Complete hind limb paralysis.

      • 5: Moribund state.

Signaling Pathways in PLP-Induced EAE

The pathogenesis of PLP-induced EAE involves a complex interplay of immune cells and signaling molecules. The following diagrams illustrate the key pathways.

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_monitoring Monitoring cluster_disease_course Disease Course PLP_Peptide PLP 139-151 Peptide Emulsion PLP/CFA Emulsion PLP_Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion SC_Injection Subcutaneous Injection of Emulsion Emulsion->SC_Injection PTX Pertussis Toxin (PTX) IP_Injection Intraperitoneal Injection of PTX PTX->IP_Injection Mouse SJL/J Mouse Daily_Monitoring Daily Monitoring (from Day 7) Mouse->Daily_Monitoring SC_Injection->Mouse IP_Injection->Mouse Clinical_Scoring Clinical Scoring Daily_Monitoring->Clinical_Scoring Body_Weight Body Weight Measurement Daily_Monitoring->Body_Weight Onset Disease Onset (Day 9-15) Clinical_Scoring->Onset Peak Peak Disease Onset->Peak Remission Remission Peak->Remission Relapse Relapse (Day 20-40) Remission->Relapse

Caption: Experimental workflow for the induction of EAE with PLP 139-151.

T_Cell_Activation_and_Differentiation cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Antigen Presentation Th1_Cell Th1 Cell Naive_T_Cell->Th1_Cell IL-12 Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell TGF-β, IL-6, IL-23 Th1_Cell_CNS Th1 Cell Th1_Cell->Th1_Cell_CNS Migration across Blood-Brain Barrier Th17_Cell_CNS Th17 Cell Th17_Cell->Th17_Cell_CNS Migration across Blood-Brain Barrier PLP_Peptide PLP 139-151 PLP_Peptide->APC Macrophage Macrophage/ Microglia Th1_Cell_CNS->Macrophage IFN-γ Th17_Cell_CNS->Macrophage IL-17 Oligodendrocyte Oligodendrocyte/ Myelin Sheath Macrophage->Oligodendrocyte Inflammatory Mediators (TNF-α, NO) Demyelination Demyelination & Axonal Damage Oligodendrocyte->Demyelination

Caption: T-cell activation and differentiation in PLP-induced EAE.

Cytokine_Signaling_in_EAE cluster_pro_inflammatory Pro-inflammatory Cytokines cluster_anti_inflammatory Anti-inflammatory Cytokine cluster_cellular_effects Cellular Effects IFN_gamma IFN-γ Macrophage_Activation Macrophage/Microglia Activation IFN_gamma->Macrophage_Activation IL_17 IL-17 BBB_Permeability Increased Blood-Brain Barrier Permeability IL_17->BBB_Permeability TNF_alpha TNF-α Demyelination Demyelination TNF_alpha->Demyelination IL_6 IL-6 IL_6->BBB_Permeability IL_12 IL-12 IL_12->IFN_gamma promotes IL_10 IL-10 Immune_Suppression Suppression of Inflammation IL_10->Immune_Suppression Immune_Suppression->Macrophage_Activation inhibits

Caption: Key cytokine signaling in EAE pathogenesis.

Histopathology

A hallmark of PLP-induced EAE is the presence of inflammatory infiltrates and demyelination in the CNS.[2] Histopathological analysis of the spinal cord and brain typically reveals perivascular cuffs of lymphocytes and macrophages, as well as areas of myelin loss.[2] These lesions are often found in the white matter of the spinal cord, cerebellum, brainstem, and optic nerve.[2]

Conclusion

The induction of EAE with PLP peptides, particularly PLP 139-151 in SJL mice, remains a robust and clinically relevant model for studying the immunopathology of multiple sclerosis. A thorough understanding of the principles of induction, careful execution of the experimental protocol, and accurate clinical assessment are paramount for obtaining reproducible and meaningful data. This guide provides the foundational knowledge for researchers to effectively utilize this invaluable preclinical tool in the quest for novel therapies for MS.

References

The Central Role of CD4+ T Cells in PLP(139-151)-Induced Experimental Autoimmune Encephalomyelitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Experimental Autoimmune Encephalomyelitis (EAE) is the principal animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS). The induction of EAE using the proteolipid protein peptide 139-151 (PLP(139-151)) in susceptible mouse strains, such as the SJL mouse, provides a robust system to investigate the immunopathological mechanisms driving CNS inflammation and demyelination. At the heart of this process lie CD4+ T lymphocytes, which, upon activation and differentiation, orchestrate the autoimmune attack against the myelin sheath. This technical guide provides an in-depth examination of the multifaceted role of CD4+ T cells in PLP(139-151)-induced EAE, detailing the key cellular subsets, signaling pathways, and experimental methodologies crucial for research and therapeutic development in this field.

Introduction: The PLP(139-151) Model of EAE

EAE induced by immunization with PLP(139-151) recapitulates many of the clinical and pathological hallmarks of MS, including a relapsing-remitting disease course in SJL mice.[1][2] The disease is initiated by the peripheral activation of PLP(139-151)-specific CD4+ T cells, which then migrate to the CNS, where they trigger a local inflammatory cascade leading to demyelination and axonal damage.[1][3] Understanding the dynamics of these CD4+ T cells is therefore paramount for developing effective therapeutic strategies.

The Dichotomous Role of CD4+ T Helper Cell Subsets

Upon encountering the PLP(139-151) antigen presented by antigen-presenting cells (APCs), naive CD4+ T cells differentiate into distinct effector and regulatory subsets, each with a specific function in the development and regulation of EAE. The primary pathogenic roles are attributed to T helper 1 (Th1) and T helper 17 (Th17) cells, while regulatory T cells (Tregs) are crucial for maintaining immune homeostasis and suppressing autoimmunity.[3][4][5]

Th1 Cells: The IFN-γ Axis

Historically, Th1 cells, characterized by the production of interferon-gamma (IFN-γ), were considered the main drivers of EAE.[6] IFN-γ activates macrophages and microglia, enhances MHC class II expression, and promotes a pro-inflammatory environment within the CNS.[3] While their role is significant, it is now understood that they act in concert with other T cell subsets.[4]

Th17 Cells: The IL-17 Axis

More recently, the Th17 subset, which produces interleukin-17 (IL-17), has been identified as a critical player in the pathogenesis of EAE.[1][7] IL-17 is a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the CNS, contributing to the breakdown of the blood-brain barrier.[1][8] The differentiation of Th17 cells is driven by a cytokine milieu including TGF-β and IL-6, with IL-23 being essential for their expansion and pathogenic function.[7][8]

Regulatory T Cells (Tregs): Guardians of Tolerance

In contrast to the pathogenic effector T cells, CD4+CD25+Foxp3+ regulatory T cells (Tregs) play a crucial role in suppressing EAE.[5][9] Tregs mediate their suppressive effects through various mechanisms, including the production of anti-inflammatory cytokines like IL-10 and TGF-β, and by direct cell-cell contact.[5][8][10] Depletion of Tregs has been shown to exacerbate EAE, highlighting their importance in controlling the autoimmune response.[9][11]

Signaling Pathways in CD4+ T Cell Activation and Differentiation

The fate of a CD4+ T cell is determined by a complex interplay of signaling pathways initiated by T cell receptor (TCR) engagement and modulated by co-stimulatory molecules and the surrounding cytokine environment.

T Cell Receptor (TCR) Signaling and Co-stimulation

The initial activation of a naive CD4+ T cell (Signal 1) occurs when its TCR recognizes the PLP(139-151) peptide presented by MHC class II molecules on an APC.[12] This interaction, however, is insufficient to trigger a full-blown T cell response. A second, co-stimulatory signal (Signal 2) is required, primarily delivered through the interaction of CD28 on the T cell with CD80/CD86 on the APC.[12][13] Conversely, the engagement of inhibitory receptors like CTLA-4 can dampen the T cell response.[13]

TCR and Co-stimulatory Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell APC MHC-II + PLP(139-151) TCR TCR APC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation T Cell Activation TCR->Activation CD4 CD4 CD28->Activation

TCR and Co-stimulatory Signaling Pathway.
Cytokine-Mediated Differentiation

The cytokine milieu (Signal 3) present during T cell activation dictates its differentiation into a specific subset.[12]

  • Th1 Differentiation: IL-12 signaling through STAT4 induces the expression of the master transcription factor T-bet, leading to IFN-γ production.[3]

  • Th17 Differentiation: A combination of TGF-β and IL-6 signaling via STAT3 promotes the expression of RORγt, the master regulator of Th17 cells. IL-23 is crucial for the subsequent expansion and stabilization of the Th17 phenotype.[7][8]

  • Treg Differentiation: TGF-β in the absence of pro-inflammatory cytokines can induce the expression of Foxp3, the master transcription factor for Tregs, leading to an anti-inflammatory phenotype.[8]

CD4_T_Cell_Differentiation cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation cluster_Treg Treg Differentiation Naive_T_Cell Naive CD4+ T Cell IL12 IL-12 Naive_T_Cell->IL12 TGFb_IL6 TGF-β + IL-6 Naive_T_Cell->TGFb_IL6 TGFb TGF-β Naive_T_Cell->TGFb Tbet T-bet IL12->Tbet STAT4 Th1_Cell Th1 Cell (IFN-γ) Tbet->Th1_Cell RORgt RORγt TGFb_IL6->RORgt STAT3 Th17_Cell Th17 Cell (IL-17) RORgt->Th17_Cell Foxp3 Foxp3 TGFb->Foxp3 Treg_Cell Treg Cell (IL-10, TGF-β) Foxp3->Treg_Cell

Cytokine-driven differentiation of CD4+ T cells.

Migration of Encephalitogenic T Cells to the CNS

A critical step in EAE pathogenesis is the migration of activated PLP(139-151)-specific T cells from the periphery into the CNS. This process is orchestrated by chemokines and their receptors.

  • CCR6: Th17 cells often express the chemokine receptor CCR6, which binds to CCL20 expressed in the choroid plexus, facilitating their entry into the CNS.[14][15][16]

  • CXCR3: Th1 cells preferentially express CXCR3, which interacts with its ligands CXCL9, CXCL10, and CXCL11, that are upregulated in the inflamed CNS, guiding their infiltration.[4][17]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on PLP(139-151)-induced EAE.

Table 1: CD4+ T Cell Subsets in the CNS at Peak EAE

T Cell SubsetMarker CytokinePercentage of CNS-infiltrating CD4+ T cellsReference
Th1IFN-γ~7%[14][15]
Th17IL-17<1%[14][15]
Th1/Th17IFN-γ and IL-17~1%[14][15]

Table 2: Clinical Scores in PLP(139-151)-Induced EAE in SJL Mice

Experimental ConditionMean Maximum EAE ScoreOnset of Disease (days post-immunization)Reference
Standard PLP(139-151) immunization with PTX2.0 - 3.59 - 14[2]
Standard PLP(139-151) immunization without PTXLower than with PTX10 - 15[2]
Adoptive transfer of PLP(139-151)-specific CD4+ T cells from anti-CD25 treated miceHigher incidence and severityN/A[9]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of EAE studies.

Induction of Active EAE with PLP(139-151) in SJL Mice

EAE_Induction_Workflow start Day 0 immunize Immunize SJL mice subcutaneously with 100 µg PLP(139-151) in Complete Freund's Adjuvant (CFA) emulsion. start->immunize ptx1 Administer 100 ng Pertussis Toxin (PTX) intraperitoneally (optional, for increased severity). immunize->ptx1 day2 Day 2 ptx1->day2 ptx2 Administer a second dose of 100 ng PTX intraperitoneally (if using PTX). day2->ptx2 monitoring Daily monitoring of clinical signs and weight. ptx2->monitoring onset Disease Onset (Days 9-15) monitoring->onset

Workflow for active EAE induction.

Materials:

  • PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • 8-12 week old female SJL/J mice

Procedure:

  • Prepare an emulsion of PLP(139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA.

  • On day 0, immunize mice subcutaneously at two sites on the flank with a total of 100 µL of the emulsion (100 µg of PLP(139-151)).[1]

  • On day 0 and day 2, inject 100 ng of PTX intraperitoneally.[9] PTX enhances disease severity but may reduce the relapse rate.[18]

  • Monitor mice daily for clinical signs of EAE using a standard scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund; 5: death).

Isolation of CNS-Infiltrating Lymphocytes

Procedure:

  • At the peak of disease, euthanize mice and perfuse with ice-cold PBS to remove blood from the vasculature.

  • Dissect the brain and spinal cord and homogenize the tissue.

  • Digest the tissue with collagenase and DNase.

  • Isolate mononuclear cells by density gradient centrifugation (e.g., using Percoll).

  • The resulting cell population will be enriched for CNS-infiltrating lymphocytes, including CD4+ T cells.

Intracellular Cytokine Staining for Flow Cytometry

ICS_Workflow start Isolated Lymphocytes stimulate Restimulate cells in vitro for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A). start->stimulate surface_stain Stain for surface markers (e.g., CD4). stimulate->surface_stain fix_perm Fix and permeabilize the cells. surface_stain->fix_perm intracellular_stain Stain for intracellular cytokines (e.g., IFN-γ, IL-17). fix_perm->intracellular_stain analyze Analyze by flow cytometry. intracellular_stain->analyze

Workflow for intracellular cytokine staining.

Materials:

  • Cell stimulation cocktail (PMA, ionomycin)

  • Protein transport inhibitor (Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4) and intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17)

  • Fixation and permeabilization buffers

Procedure:

  • Restimulate isolated lymphocytes (from CNS, spleen, or lymph nodes) for 4-6 hours with a stimulation cocktail in the presence of a protein transport inhibitor to allow cytokines to accumulate intracellularly.[19][20]

  • Wash the cells and stain for surface markers for 20-30 minutes on ice.

  • Wash again and then fix the cells with a fixation buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain for intracellular cytokines for 30-60 minutes at room temperature.

  • Wash the cells and acquire data on a flow cytometer.

Conclusion and Future Directions

The PLP(139-151)-induced EAE model has been instrumental in dissecting the critical role of CD4+ T cells in CNS autoimmunity. The balance between pathogenic Th1 and Th17 cells and protective Tregs dictates the course and severity of the disease. A thorough understanding of the signaling pathways that govern the differentiation and function of these cells, facilitated by robust experimental protocols, is essential for the identification of novel therapeutic targets. Future research will likely focus on the plasticity of these T cell subsets within the CNS microenvironment and the development of therapies that can selectively inhibit pathogenic T cells while promoting regulatory responses to restore immune tolerance.

References

Methodological & Application

Protocol for Experimental Autoimmune Encephalomyelitis (EAE) Induction with [SER140]-PLP(139-151) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The induction of EAE in susceptible mouse strains using myelin-derived peptides allows for the study of the pathogenic mechanisms of autoimmunity and the evaluation of potential therapeutic agents.

This document provides a detailed protocol for the induction of a relapsing-remitting EAE model in Swiss Jim Lambert (SJL) mice using the synthetic peptide [SER140]-PLP(139-151). This peptide is a variant of the native proteolipid protein (PLP) fragment (amino acids 139-151) with a serine substitution at position 140. Immunization with this peptide in Complete Freund's Adjuvant (CFA) initiates an autoimmune response mediated by CD4+ T cells, leading to CNS inflammation, demyelination, and clinical signs of paralysis.[1][2][3]

The protocol described herein outlines the necessary reagents, equipment, and step-by-step procedures for successful EAE induction. Additionally, it includes a standardized clinical scoring system for disease evaluation and expected outcomes based on established studies. The optional use of Pertussis Toxin (PTX) to enhance disease severity is also discussed.[1][4] This model is particularly valuable for studying the relapsing-remitting course of MS and for testing the efficacy of therapeutic interventions on disease progression and relapse.[2][4]

Quantitative Data Summary

The following tables summarize the expected quantitative data for EAE induction in SJL mice using [SER140]-PLP(139-151). These values can vary based on laboratory conditions, mouse substrain, and the specific lot of reagents used.

Table 1: EAE Induction Parameters with [SER140]-PLP(139-151) in SJL Mice

ParameterWithout Pertussis Toxin (PTX)With Pertussis Toxin (PTX)Citation(s)
Disease Incidence 90-100%90-100%[1][5][6]
Disease Onset (days post-immunization) 10-159-14[1][6]
Mean Maximum Score (1st episode) 2.0 - 3.52.0 - 3.5 (often more severe)[1][6]
Relapse Rate 50-80%Can be reduced (as low as 20%)[1][4]

Table 2: Standard EAE Clinical Scoring Scale for Mice

ScoreClinical Signs
0 No clinical signs, normal activity.
0.5 Tip of tail is limp.
1 Limp tail.
1.5 Limp tail and hind limb weakness.
2 Limp tail and definite hind limb weakness.
2.5 Limp tail and dragging of one hind limb.
3 Complete paralysis of both hind limbs.
3.5 Complete hind limb paralysis and partial front limb weakness.
4 Complete hind and partial front limb paralysis.
5 Moribund or dead.

Researchers may use half-point increments for more nuanced scoring.[7]

Experimental Protocols

Materials and Reagents
  • Mice: Female SJL/J mice, 8-12 weeks old.

  • Peptide: [SER140]-PLP(139-151) (sequence: HSLGKWLGHPDKF)

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Optional: Pertussis Toxin (PTX) from Bordetella pertussis.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Isoflurane or other appropriate anesthetic.

  • Syringes (1 mL) and needles (27G).

  • Emulsification device (e.g., two-way Luer-lock syringe method or homogenizer).

Experimental Workflow Diagram

EAE_Induction_Workflow cluster_preparation Preparation Phase cluster_induction Induction Phase (Day 0) cluster_monitoring Monitoring Phase (Day 7 onwards) cluster_outcome Outcome prep_peptide Peptide Reconstitution prep_emulsion Emulsion Preparation ([SER140]-PLP(139-151) in CFA) prep_peptide->prep_emulsion immunization Subcutaneous Immunization of SJL Mice prep_emulsion->immunization prep_ptx Pertussis Toxin Dilution (Optional) ptx_injection Intraperitoneal Injection of Pertussis Toxin (Optional) prep_ptx->ptx_injection daily_monitoring Daily Monitoring of Clinical Signs and Weight immunization->daily_monitoring ptx_injection->daily_monitoring scoring EAE Clinical Scoring daily_monitoring->scoring disease_onset Disease Onset scoring->disease_onset peak_disease Peak Disease disease_onset->peak_disease remission Remission peak_disease->remission relapse Relapse remission->relapse

Caption: Experimental workflow for EAE induction in SJL mice.

Step-by-Step Protocol

1. Preparation of the Emulsion (Day 0)

a. Reconstitute the lyophilized [SER140]-PLP(139-151) peptide in sterile PBS or water to a final concentration of 2 mg/mL. b. Prepare a 1:1 emulsion of the peptide solution and CFA. For example, mix 1 mL of the peptide solution with 1 mL of CFA. c. Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.

2. Immunization of Mice (Day 0)

a. Anesthetize the mice using isoflurane or another appropriate method. b. Inject each mouse subcutaneously at two to four sites on the back with a total volume of 0.2 mL of the emulsion (0.05 to 0.1 mL per site).[1][5] c. Ensure the needle is inserted into the subcutaneous space and remains there for 10-15 seconds after injection to prevent leakage.[1][5]

3. Pertussis Toxin Administration (Optional, Day 0 and Day 2)

a. If using PTX to enhance disease, dilute it in sterile PBS to the desired concentration (e.g., 2 µg/mL). b. On the day of immunization (Day 0), administer 0.1 mL of the PTX solution (e.g., 200 ng) intraperitoneally (i.p.) to each mouse.[1] c. A second dose of PTX can be administered 24-48 hours later (Day 1 or 2).[8]

4. Post-Immunization Monitoring (Starting Day 7)

a. Begin daily monitoring of the mice for clinical signs of EAE and changes in body weight from Day 7 post-immunization. b. Score the mice daily using the clinical scoring scale provided in Table 2. To minimize bias, scoring should be performed by an observer blinded to the experimental groups.[7] c. Provide easily accessible food and water on the cage floor for mice showing signs of paralysis to prevent dehydration and malnutrition.[5]

Signaling Pathway

The induction of EAE is a complex process initiated by the activation of myelin-specific T helper (Th) cells. The following diagram illustrates the general signaling pathway leading to the differentiation of pathogenic Th1 and Th17 cells, which are key mediators of EAE.[2]

T_Cell_Activation_Pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation cluster_t_cell_differentiation T-Cell Differentiation cluster_cns_pathology CNS Pathology APC Antigen Presenting Cell (APC) MHCII MHC Class II APC->MHCII presents B7 B7 APC->B7 IL12 IL-12 APC->IL12 secretes IL6_TGFb IL-6, TGF-β APC->IL6_TGFb secretes PLP_peptide [SER140]-PLP(139-151) PLP_peptide->APC TCR T-Cell Receptor (TCR) MHCII->TCR Signal 1 Naive_T_Cell Naive CD4+ T-Cell Activated_T_Cell Activated T-Cell Naive_T_Cell->Activated_T_Cell TCR->Naive_T_Cell CD28 CD28 CD28->Naive_T_Cell B7->CD28 Signal 2 (Co-stimulation) Th1 Th1 Cell Activated_T_Cell->Th1 differentiates to Th17 Th17 Cell Activated_T_Cell->Th17 differentiates to IFNg IFN-γ Th1->IFNg produces IL17 IL-17 Th17->IL17 produces IL12->Activated_T_Cell Signal 3 (Cytokines) IL6_TGFb->Activated_T_Cell Signal 3 (Cytokines) CNS_Inflammation CNS Inflammation IFNg->CNS_Inflammation IL17->CNS_Inflammation Demyelination Demyelination CNS_Inflammation->Demyelination

Caption: T-Cell activation and differentiation in EAE.

References

Application Notes and Protocols for the Synthesis of [SER140]-PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[SER140]-PLP(139-151) is a synthetic peptide analogue of a fragment of the human myelin proteolipid protein (PLP). The native sequence, PLP(139-151), is known to be highly immunogenic and is frequently used to induce Experimental Autoimmune Encephalomyelitis (EAE) in mice, which serves as a model for multiple sclerosis.[1][][3] The [SER140] designation indicates a substitution of the native cysteine at position 140 with a serine. This document outlines the detailed protocol for the chemical synthesis of the peptide backbone HSLGKWLGHPDKF, its subsequent conjugation with Pyridoxal 5'-phosphate (PLP) at the N-terminus, and the purification and characterization of the final product.

The synthesis of the peptide backbone is achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] Following the assembly of the peptide chain, Pyridoxal 5'-phosphate is conjugated to the N-terminal amino group. This involves the formation of a Schiff base between the aldehyde group of pyridoxal and the primary amine of the peptide, followed by a selective reduction.[6] The final product is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[7][8][9]

Materials and Reagents

Reagent Supplier Purpose
Rink Amide MBHA ResinVariousSolid support for peptide synthesis
Fmoc-L-His(Trt)-OHVariousProtected amino acid
Fmoc-L-Ser(tBu)-OHVariousProtected amino acid
Fmoc-L-Leu-OHVariousProtected amino acid
Fmoc-Gly-OHVariousProtected amino acid
Fmoc-L-Lys(Boc)-OHVariousProtected amino acid
Fmoc-L-Trp(Boc)-OHVariousProtected amino acid
Fmoc-L-His(Trt)-OHVariousProtected amino acid
Fmoc-L-Pro-OHVariousProtected amino acid
Fmoc-L-Asp(OtBu)-OHVariousProtected amino acid
Fmoc-L-Phe-OHVariousProtected amino acid
N,N-Dimethylformamide (DMF)VariousSolvent
Dichloromethane (DCM)VariousSolvent
PiperidineVariousFmoc deprotection
HCTUVariousCoupling reagent
N,N-Diisopropylethylamine (DIPEA)VariousBase for coupling reaction
Trifluoroacetic acid (TFA)VariousCleavage from resin
Triisopropylsilane (TIS)VariousScavenger
Dithiothreitol (DTT)VariousScavenger
Pyridoxal 5'-phosphate (PLP)VariousConjugation moiety
Sodium cyanoborohydride (NaBH3CN)VariousReducing agent
Acetonitrile (ACN)VariousHPLC solvent
Water (HPLC grade)VariousHPLC solvent

Experimental Protocols

This protocol is based on the Fmoc/tBu strategy for solid-phase peptide synthesis.[10]

1.1. Resin Swelling:

  • Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Wash the resin with DMF (3 times).

1.2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin with DMF (5 times) and DCM (3 times).

1.3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (4 equivalents) and HCTU (3.9 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (3 times) and DCM (3 times).

1.4. Chain Elongation:

  • Repeat steps 1.2 and 1.3 for each amino acid in the sequence H-His(Trt)-Ser(tBu)-Leu-Gly-Lys(Boc)-Trp(Boc)-Leu-Gly-His(Trt)-Pro-Asp(OtBu)-Lys(Boc)-Phe-Resin.

1.5. Peptide Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% DTT.

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

This protocol is adapted from methods for N-terminal peptide modification.[6][11]

2.1. Schiff Base Formation:

  • Dissolve the crude peptide in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).

  • Prepare a fresh solution of Pyridoxal 5'-phosphate (PLP) in the same buffer.

  • Add the PLP solution to the peptide solution in a 1.5 to 2-fold molar excess.

  • Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring. The formation of the Schiff base can be monitored by a color change to yellow.

2.2. Reduction of the Schiff Base:

  • Add sodium cyanoborohydride (NaBH3CN) to the reaction mixture in a 5 to 10-fold molar excess over the peptide.

  • Let the reduction reaction proceed overnight at room temperature.

The purification of synthetic peptides is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[7][9][12]

3.1. Sample Preparation:

  • Dissolve the crude [SER140]-PLP(139-151) peptide in a minimal amount of a suitable solvent (e.g., 5% ACN in water with 0.1% TFA).

  • Filter the solution through a 0.45 µm filter before injection.

3.2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 65% B over 60 minutes is a good starting point. The optimal gradient may need to be determined empirically.

  • Flow Rate: 4 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

3.3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

HPLC Purification Parameters Value
Column TypeC18 Reversed-Phase
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Typical Gradient5-65% B over 60 minutes
Flow Rate4 mL/min
Detection Wavelengths220 nm, 280 nm

The identity of the purified peptide is confirmed by determining its molecular weight using mass spectrometry.

4.1. Sample Preparation:

  • Dissolve a small amount of the lyophilized peptide in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

4.2. Mass Spectrometry Analysis:

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Compare the observed molecular weight with the calculated theoretical molecular weight.

Peptide Sequence Calculated Molecular Weight (Monoisotopic)
[SER140]-PLP(139-151)(PLP)-HSLGKWLGHPDKF~1752.8 g/mol

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_conjugation N-terminal Conjugation cluster_purification Purification & Characterization Resin Rink Amide Resin Coupling Iterative Amino Acid Coupling (Fmoc Chemistry) Resin->Coupling Cleavage Cleavage from Resin (TFA Cocktail) Coupling->Cleavage Crude_Peptide Crude HSLGKWLGHPDKF Cleavage->Crude_Peptide Schiff_Base Schiff Base Formation (+ PLP) Crude_Peptide->Schiff_Base Reduction Reduction (+ NaBH3CN) Schiff_Base->Reduction Crude_Product Crude [SER140]-PLP(139-151) Reduction->Crude_Product HPLC Preparative RP-HPLC Crude_Product->HPLC Lyophilization Lyophilization HPLC->Lyophilization Pure_Peptide Pure [SER140]-PLP(139-151) Lyophilization->Pure_Peptide MS Mass Spectrometry (Identity Confirmation) Pure_Peptide->MS

Fig 1. Overall experimental workflow for the synthesis of [SER140]-PLP(139-151).

conjugation_pathway Peptide H2N-HSLGKWLGHPDKF Peptide Backbone Schiff_Base HN=CH-R'-PO3H2 Schiff Base Intermediate Peptide->Schiff_Base + PLP - H2O PLP O=CH-R'-PO3H2 Pyridoxal 5'-phosphate (PLP) PLP->Schiff_Base Reduced_Product H2N-CH2-R'-PO3H2 Stable Conjugate Schiff_Base->Reduced_Product + NaBH3CN

Fig 2. Signaling pathway for N-terminal PLP conjugation.

References

Application Notes and Protocols for [SER140]-PLP(139-151) Complete Freund's Adjuvant Emulsion Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of a [SER140]-PLP(139-151) and Complete Freund's Adjuvant (CFA) emulsion for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in mice, a widely used model for multiple sclerosis.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a T-cell mediated inflammatory demyelinating disease of the central nervous system (CNS) that serves as a valuable animal model for human multiple sclerosis. The induction of EAE in susceptible mouse strains, such as the SJL mouse, is commonly achieved by immunization with a myelin-derived peptide, such as Proteolipid Protein (PLP) 139-151, emulsified in Complete Freund's Adjuvant (CFA). The [Ser140] substitution in the PLP(139-151) peptide enhances its encephalitogenicity.

CFA is a potent adjuvant that creates a water-in-oil emulsion, forming a depot at the injection site for the slow release of the antigen. It also contains heat-killed Mycobacterium tuberculosis, which stimulates a strong innate and subsequent adaptive immune response, crucial for the development of EAE. This response is characterized by the differentiation of pathogenic T helper 1 (Th1) and Th17 cells that infiltrate the CNS and mediate demyelination and axonal damage.

This document provides detailed protocols for the preparation of the [SER140]-PLP(139-151)/CFA emulsion, guidelines for the induction of EAE in SJL mice, and troubleshooting tips.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of the [SER140]-PLP(139-151)/CFA emulsion and the induction of EAE in SJL mice.

Table 1: Reagent Concentrations and Ratios for Emulsion Preparation

ReagentConcentration/AmountRatio (Aqueous:Oil)
[SER140]-PLP(139-151) Peptide1 - 2 mg/mL in sterile PBS or saline1:1 (v/v)
Complete Freund's Adjuvant (CFA)Containing 1 mg/mL M. tuberculosis1:1 (v/v)

Table 2: Immunization Protocol for EAE Induction in SJL Mice

ParameterValue
Mouse StrainSJL/J (female, 8-12 weeks old)
Peptide Dose per Mouse50 - 100 µg
CFA Dose per Mouse50 - 100 µL (containing 50 - 100 µg M. tuberculosis)
Total Emulsion Volume per Mouse100 - 200 µL
Injection RouteSubcutaneous (s.c.)
Number of Injection Sites2 to 4 sites on the flank or back
Pertussis Toxin (PTX)Optional, 100-200 ng/mouse, intraperitoneally (i.p.) on day 0 and day 2 post-immunization. PTX can increase disease severity but may alter the relapse profile.[1]

Experimental Protocols

Protocol 1: Preparation of [SER140]-PLP(139-151)/CFA Emulsion

This protocol describes two common methods for preparing a stable water-in-oil emulsion. A stable emulsion is critical for the successful induction of EAE.

Materials:

  • [SER140]-PLP(139-151) peptide (lyophilized)

  • Sterile phosphate-buffered saline (PBS) or 0.9% saline

  • Complete Freund's Adjuvant (CFA) containing 1 mg/mL heat-killed M. tuberculosis

  • Sterile glass or polypropylene tubes

  • Sterile Luer-lock syringes (1 mL or 3 mL)

  • Sterile 3-way stopcock or emulsifying needle

  • Vortex mixer or homogenizer

  • Ice

Method A: Two-Syringe and Stopcock Method

  • Peptide Reconstitution: Aseptically reconstitute the lyophilized [SER140]-PLP(139-151) peptide in sterile PBS or saline to a final concentration of 1-2 mg/mL. Ensure the peptide is completely dissolved.

  • Reagent Preparation: Keep all reagents on ice to maintain their stability.

  • Syringe Loading:

    • Draw the desired volume of the aqueous peptide solution into one sterile Luer-lock syringe.

    • Draw an equal volume of CFA into a second sterile Luer-lock syringe.

  • Emulsification:

    • Connect the two syringes to a 3-way stopcock.

    • Force the contents of the syringes back and forth rapidly for at least 10-15 minutes. The mixture will become increasingly viscous and turn opaque white.

  • Emulsion Stability Check (Drop Test):

    • Dispense a small drop of the emulsion onto the surface of cold water.

    • A stable water-in-oil emulsion will hold its shape as a discrete droplet and will not disperse. If the drop disperses, continue the emulsification process.

  • Storage: The freshly prepared emulsion should be kept on ice and used for immunization as soon as possible, preferably within a few hours.

Method B: Homogenizer Method

  • Peptide Reconstitution: Follow step 1 from Method A.

  • Reagent Preparation: Keep all reagents on ice.

  • Mixing:

    • In a sterile tube, add the desired volume of the aqueous peptide solution.

    • Add an equal volume of CFA to the same tube.

  • Homogenization:

    • Immediately homogenize the mixture using a suitable laboratory homogenizer at high speed. The homogenization time will depend on the instrument and volume but is typically shorter than the two-syringe method.

  • Emulsion Stability Check: Perform the drop test as described in step 5 of Method A.

  • Storage: Keep the emulsion on ice and use it promptly.

Protocol 2: Induction of EAE in SJL Mice

Materials:

  • Prepared [SER140]-PLP(139-151)/CFA emulsion

  • SJL/J mice (female, 8-12 weeks old)

  • 1 mL syringes with 25-27 gauge needles

  • Pertussis Toxin (optional)

  • Animal handling and restraint equipment

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Emulsion Loading: Draw the appropriate volume of the prepared emulsion into a 1 mL syringe for each mouse.

  • Immunization:

    • Anesthetize the mouse lightly if necessary, although experienced handlers can perform the injection on conscious animals.

    • Administer a total volume of 100-200 µL of the emulsion subcutaneously.

    • Divide the total volume between 2 to 4 injection sites on the flanks and/or back of each mouse. This helps to minimize local inflammation and ensures proper antigen presentation.

  • Pertussis Toxin Administration (Optional): If using PTX to enhance the disease, administer 100-200 ng of PTX in sterile PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2).

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Record body weight and clinical scores according to a standardized EAE scoring scale (see Table 3).

Table 3: Standard EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or paresis
3Complete hind limb paralysis
4Hind limb and forelimb paralysis
5Moribund or dead

Signaling Pathways and Experimental Workflows

Signaling Pathway of EAE Induction

The following diagram illustrates the key signaling events initiated by the [SER140]-PLP(139-151)/CFA emulsion, leading to the activation of autoreactive T cells and the development of EAE.

EAE_Induction_Pathway cluster_injection_site Injection Site cluster_dendritic_cell Antigen Presenting Cell (Dendritic Cell) cluster_t_cell_activation T Cell Activation & Differentiation (Lymph Node) cluster_cns Central Nervous System (CNS) CFA CFA (M. tuberculosis) Emulsion Antigen Depot CFA->Emulsion PRR PRRs (e.g., TLR2, TLR4, TLR9) CFA->PRR Recognition PLP [SER140]-PLP(139-151) PLP->Emulsion APC Dendritic Cell Emulsion->APC Phagocytosis MHCII MHC class II APC->MHCII Antigen Presentation Costim Co-stimulatory Molecules (CD80/86) APC->Costim Upregulation Cytokines_DC Pro-inflammatory Cytokines (IL-1β, IL-6, IL-23, IL-12) APC->Cytokines_DC Secretion PRR->APC Activation TCR TCR MHCII->TCR Signal 1 NaiveT Naive CD4+ T Cell Costim->NaiveT Signal 2 Cytokines_DC->NaiveT Signal 3 Th1 Th1 Cell NaiveT->Th1 Th17 Th17 Cell NaiveT->Th17 IFNg IFN-γ Th1->IFNg BBB Blood-Brain Barrier Th1->BBB Infiltration IL17 IL-17 Th17->IL17 Th17->BBB Infiltration Demyelination Demyelination & Axonal Damage IFNg->Demyelination IL17->Demyelination Myelin Myelin Sheath

Caption: Signaling pathway of EAE induction by [SER140]-PLP(139-151)/CFA emulsion.

Experimental Workflow

The following diagram outlines the major steps in a typical EAE experiment using [SER140]-PLP(139-151)/CFA.

EAE_Workflow prep 1. Emulsion Preparation ([SER140]-PLP(139-151) + CFA) immunize 2. Immunization of SJL Mice (s.c. injection) prep->immunize ptx 3. PTX Administration (Optional) (i.p. injection, Day 0 & 2) immunize->ptx monitor 4. Daily Monitoring (Clinical Scoring & Body Weight) ptx->monitor analysis 5. Endpoint Analysis (Histology, Cytokine Profiling, etc.) monitor->analysis

Caption: Experimental workflow for EAE induction and analysis.

Troubleshooting

Problem: Emulsion is unstable (fails the drop test).

  • Possible Cause: Insufficient mixing time or force.

  • Solution: Continue the emulsification process for a longer duration. Ensure a rapid and forceful exchange between the syringes or a high setting on the homogenizer.

  • Possible Cause: Incorrect ratio of aqueous to oil phase.

  • Solution: Ensure a strict 1:1 (v/v) ratio.

  • Possible Cause: Reagents were not kept cold.

  • Solution: Repeat the procedure with all reagents kept on ice.

Problem: Low incidence or severity of EAE.

  • Possible Cause: Unstable emulsion.

  • Solution: Prepare a fresh, stable emulsion and re-immunize a new cohort of mice.

  • Possible Cause: Incorrect injection technique.

  • Solution: Ensure the injections are subcutaneous and not intradermal or intramuscular. Use multiple injection sites.

  • Possible Cause: Inappropriate mouse strain or age.

  • Solution: Use SJL/J mice between 8-12 weeks of age. Older or younger mice may show variable responses.

  • Possible Cause: Insufficient peptide or CFA dose.

  • Solution: Increase the dose of the peptide and/or CFA within the recommended range. Consider the use of Pertussis Toxin.

  • Possible Cause: Mice are from a colony with low EAE susceptibility.

  • Solution: Obtain mice from a reputable vendor known to provide EAE-susceptible SJL/J mice.

Problem: Excessive local inflammation or ulceration at the injection site.

  • Possible Cause: Injection was too superficial (intradermal).

  • Solution: Ensure a proper subcutaneous injection technique.

  • Possible Cause: High concentration of M. tuberculosis in CFA.

  • Solution: Use CFA with the recommended concentration of mycobacteria (1 mg/mL).

  • Possible Cause: Large injection volume at a single site.

  • Solution: Divide the total injection volume across multiple sites.

Conclusion

The preparation of a stable and potent [SER140]-PLP(139-151)/CFA emulsion is a critical step for the successful and reproducible induction of EAE in SJL mice. Adherence to the detailed protocols and troubleshooting guidelines provided in these application notes will enable researchers to effectively utilize this important model for the study of multiple sclerosis and the development of novel therapeutic strategies.

References

Application Notes and Protocols: [SER140]-PLP(139-151) for the Induction and Therapeutic Intervention in the EAE Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS). The relapsing-remitting EAE model in SJL mice, induced by the synthetic peptide [SER140]-PLP(139-151), is particularly valuable as it closely mimics the most common form of MS. This document provides detailed application notes and protocols for the use of [SER140]-PLP(139-151) in EAE studies, focusing on both the induction of the disease and strategies for therapeutic intervention. [SER140]-PLP(139-151) is a modified version of the native mouse proteolipid protein (PLP) peptide (amino acids 139-151), where the native cysteine at position 140 is replaced with serine. This substitution enhances the peptide's solubility and stability while retaining its encephalitogenic properties.

Data Presentation: EAE Induction Parameters

The induction of EAE using [SER140]-PLP(139-151) is a standardized procedure. The following table summarizes the key quantitative data for disease induction in SJL mice, based on commercially available kits and protocols.

ParameterValue/RangeNotes
Animal Model SJL Mice (female)SJL mice are susceptible to developing a relapsing-remitting form of EAE.
Peptide [SER140]-PLP(139-151)Emulsified in Complete Freund's Adjuvant (CFA).
Immunization Dose Typically provided in pre-filled syringes for consistency.The peptide concentration is adjusted by lot to ensure reliable EAE induction.
Administration Route Subcutaneous (s.c.)The emulsion is typically administered at four sites on the back (0.05 mL per site for a total of 0.2 mL per mouse).[1]
Pertussis Toxin (PTX) Optional (0-2 doses)A dose of 0.1 mL per mouse, administered intraperitoneally (i.p.). PTX can increase the severity of the initial EAE wave but may reduce relapse rates.[1][2]
Disease Onset 10-14 days post-immunizationThe exact timing can vary based on the use of PTX and laboratory conditions.[1]
Peak of First Episode 1-2 days after onsetThe initial paralytic episode typically lasts for 1-3 days.
Remission Partial or complete recovery within 7-10 days.
Relapse Onset 25-40 days post-immunizationApproximately 50% of mice are expected to develop a second wave of paralysis.[1]

Experimental Protocols

I. Induction of Relapsing-Remitting EAE in SJL Mice

This protocol details the steps for the active immunization of SJL mice to induce EAE using [SER140]-PLP(139-151).

Materials:

  • [SER140]-PLP(139-151)/CFA Emulsion (e.g., Hooke Kit™ EK-0120 or similar)

  • SJL mice (female, 8-12 weeks old)

  • Pertussis Toxin (PTX) in PBS (optional, for enhanced initial severity)

  • Sterile syringes and needles (27G)

  • Animal handling and restraint equipment

  • Anesthetic (e.g., isoflurane) - optional, for ease of injection

Procedure:

  • Acclimatization: Acclimate SJL mice to the facility for at least 7 days prior to immunization.

  • Peptide Emulsion Preparation: [SER140]-PLP(139-151) is typically supplied as a pre-emulsified solution in Complete Freund's Adjuvant (CFA). Ensure the emulsion is at room temperature before use.

  • Immunization (Day 0):

    • Restrain the mouse securely. Anesthesia may be used to minimize stress and ensure accurate injection.

    • Administer a total of 0.2 mL of the [SER140]-PLP(139-151)/CFA emulsion subcutaneously (s.c.) at four sites on the back (0.05 mL per site).

    • After each injection, keep the needle inserted for 10-15 seconds to prevent leakage.

  • Pertussis Toxin Administration (Optional):

    • Single Dose: Within 2 hours of the peptide immunization, inject 0.1 mL of PTX solution intraperitoneally (i.p.).

    • Double Dose: For a more severe initial wave, a second 0.1 mL i.p. injection of PTX can be administered 22-26 hours after the first.[3]

  • Monitoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Record the weight and clinical score for each mouse daily.

    • Provide easy access to food and water, especially for animals with severe paralysis. Subcutaneous administration of Ringer's solution may be necessary for dehydrated animals.

EAE Clinical Scoring Scale:

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death
II. Therapeutic Intervention Strategies

While [SER140]-PLP(139-151) is primarily used for EAE induction, this model is the basis for testing various therapeutic agents. The administration protocol for a test compound will depend on its nature and the intended therapeutic window.

Treatment Regimens:

  • Prophylactic Treatment: The therapeutic agent is administered from the time of immunization (Day 0). This regimen is used to assess the prevention of disease onset.

  • Semi-therapeutic Treatment: Treatment begins when the first signs of EAE appear in the cohort. This approach is less common due to the highly synchronized disease onset in this model.[2]

  • Therapeutic Treatment: Each mouse begins treatment upon the onset of its own clinical signs. This is a common regimen to evaluate a compound's ability to reverse or ameliorate existing disease.[2]

  • Late Therapeutic Treatment: Treatment is initiated after the mice have recovered from the initial wave of EAE. This strategy specifically targets the prevention of relapses.[2]

Examples of Therapeutic Approaches Tested in the [SER140]-PLP(139-151) EAE Model:

Therapeutic AgentDosage and AdministrationOutcome
Fc Multimer (M019) 0.2 mg to 2 mg per mouse, subcutaneous injection daily from day 4 to day 21 post-immunization.Dose-dependent reduction in clinical scores and delayed disease onset.[4][5]
PLP(139-151) Multiple Antigen Peptides (MAPs) Administered on days 2, 6, and 10 post-immunization.Inhibited the development of clinical EAE.[6]
Mannosylated PLP(139-151) Immunization with mannosylated peptide in CFA.Induced peptide-specific tolerance to EAE.[7][8]
Nasal Administration of PLP:OVA-pσ1 100 µg administered nasally 14 days prior to EAE induction.Protected against EAE development.[4]

Visualizations

EAE Induction and Treatment Workflow

EAE_Workflow cluster_induction EAE Induction Phase cluster_treatment Therapeutic Intervention Windows Day0 Day 0: Immunization [SER140]-PLP(139-151)/CFA (s.c.) + PTX (i.p., optional) Day7 Day 7: Start Daily Clinical Scoring Day0->Day7 Prophylactic Prophylactic (Starts Day 0) Day0->Prophylactic Day10_14 Day 10-14: Onset of Acute EAE Day7->Day10_14 Day15_17 Day 15-17: Peak of Acute Phase Day10_14->Day15_17 Therapeutic Therapeutic (Starts at EAE Onset) Day10_14->Therapeutic Day18_25 Day 18-25: Remission Day15_17->Day18_25 Day25_40 Day 25-40: Onset of Relapse Day18_25->Day25_40 LateTherapeutic Late Therapeutic (Starts during Remission) Day18_25->LateTherapeutic

Caption: Workflow for EAE induction and therapeutic intervention timelines.

Signaling Pathway in EAE Pathogenesis (Simplified)

EAE_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_cell Naive T Cell APC->T_cell Presents PLP(139-151) Th1_Th17 Encephalitogenic Th1/Th17 Cells T_cell->Th1_Th17 Activation & Differentiation BBB Blood-Brain Barrier Th1_Th17->BBB Migration Myelin Myelin Sheath BBB->Myelin Attack Inflammation Inflammation & Demyelination Myelin->Inflammation

Caption: Simplified signaling pathway of EAE pathogenesis.

Conclusion

The [SER140]-PLP(139-151)-induced EAE model in SJL mice is a robust and clinically relevant system for studying the pathogenesis of relapsing-remitting multiple sclerosis and for evaluating novel therapeutic candidates. While the peptide itself is primarily used to initiate the disease, the detailed protocols for EAE induction provided herein serve as the foundation for designing and implementing studies aimed at therapeutic intervention. By understanding the various treatment regimens and drawing upon the examples of successful therapeutic strategies in this model, researchers can effectively advance the development of new treatments for MS.

References

Application Notes and Protocols: Adoptive Transfer of PLP(139-151)-Specific T Cells for Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis. The adoptive transfer of myelin-specific T cells is a key methodology to dissect the cellular and molecular mechanisms of disease pathogenesis. This document provides a detailed protocol for the generation and adoptive transfer of T cells specific for the proteolipid protein (PLP) epitope 139-151 to induce EAE in SJL/J mice.

I. Generation of PLP(139-151)-Specific T Cells

This phase involves the immunization of donor mice to generate an antigen-specific T cell population.

Experimental Protocol:

  • Animal Model: Female SJL/J mice, 8-16 weeks old, are used as donor animals.[1]

  • Antigen and Adjuvant Preparation:

    • The immunizing antigen is the native mouse PLP(139-151) peptide (Sequence: HSLGKWLGHPDKF).[2]

    • Prepare an emulsion of PLP(139-151) in Complete Freund's Adjuvant (CFA). A common protocol involves emulsifying a solution of PLP(139-151) in sterile PBS or saline with an equal volume of CFA containing Mycobacterium tuberculosis H37Ra.[3]

  • Immunization of Donor Mice:

    • On Day -13 (relative to cell transfer), immunize donor mice subcutaneously at four sites on the back.[1]

    • Inject 0.05 mL of the emulsion at each site, for a total of 0.2 mL per mouse.[1] The total amount of PLP(139-151) peptide per mouse is typically 50-100 µg.[4][5]

Data Presentation: Immunization Parameters

ParameterDescriptionReference
Mouse Strain SJL/J, female[1]
Age of Donors 8-16 weeks[1]
Antigen PLP(139-151) peptide[2]
Antigen Dose 50-100 µ g/mouse [4][5]
Adjuvant Complete Freund's Adjuvant (CFA)[3]
Immunization Route Subcutaneous (s.c.)[1]
Immunization Day Day -13 (relative to transfer)[1]
II. Isolation and In Vitro Restimulation of PLP(139-151)-Specific T Cells

Ten to twelve days post-immunization, draining lymph nodes and spleens are harvested to isolate the antigen-specific T cells, which are then restimulated and expanded in vitro.[1][2]

Experimental Protocol:

  • Tissue Harvest (Day -3):

    • Aseptically harvest spleens and draining lymph nodes (inguinal, axillary, and brachial) from the immunized donor mice.[1]

  • Cell Suspension Preparation:

    • Prepare single-cell suspensions from the harvested tissues by mechanical disruption through a 70 µm cell strainer.[1]

    • Lyse red blood cells from the spleen cell suspension using a suitable lysis buffer.[1]

    • Wash the cells with sterile PBS or culture medium.

  • Cell Culture and Restimulation:

    • Count the viable cells using a hemocytometer and Trypan Blue exclusion. The expected yield is approximately 250 million cells per donor mouse.[1]

    • Resuspend the cells in complete RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, non-essential amino acids, sodium pyruvate, and 2-mercaptoethanol.[1]

    • Adjust the cell concentration to 3–3.5 million cells/mL in tissue culture flasks.[1]

    • Add PLP(139-151) peptide to the cell suspension at a final concentration of 5-20 µg/mL to restimulate the antigen-specific T cells.[1][6]

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

Data Presentation: T Cell Restimulation Parameters

ParameterDescriptionReference
Harvest Day Day -3 (relative to transfer)[1]
Tissues Harvested Spleen and draining lymph nodes[1]
Cell Seeding Density 3–3.5 x 10^6 cells/mL[1]
Restimulation Antigen PLP(139-151) peptide[1]
Antigen Concentration 5-20 µg/mL[1][6]
Incubation Time 72 hours[7]
III. Adoptive Transfer of PLP(139-151)-Specific T Cells

Following in vitro restimulation, the activated T cell blasts are isolated and transferred to naive recipient mice to induce EAE.

Experimental Protocol:

  • Harvest and Preparation of Activated T Cells (Day 0):

    • After the 72-hour incubation, collect the cultured cells.

    • Isolate the activated T cell blasts by density gradient centrifugation over Ficoll/Hypaque.[2][6]

    • Wash the purified T cell blasts with sterile PBS.

  • Adoptive Transfer:

    • Resuspend the T cell blasts in sterile PBS or saline for injection.

    • Inject 3-6 x 10^7 activated T cells intravenously (i.v.) or intraperitoneally (i.p.) into naive female SJL/J recipient mice (6-10 weeks old).[8]

  • Monitoring of EAE:

    • Monitor the recipient mice daily for clinical signs of EAE, typically starting around day 7 post-transfer.

    • Score the disease severity based on a standardized scale.

Data Presentation: Adoptive Transfer and EAE Scoring

ParameterDescriptionReference
Recipient Mice SJL/J, female, 6-10 weeks old[1]
Cell Type for Transfer Activated PLP(139-151)-specific T cells[1]
Number of Cells 3-6 x 10^7 cells/mouse[8]
Transfer Route Intravenous (i.v.) or Intraperitoneal (i.p.)
Transfer Day Day 0[1]
Clinical Score Description of Symptoms Reference
0 No clinical signs[9]
1 Limp tail or tail atony[9]
2 Hind limb weakness[9]
3 Hind limb paralysis[9]
4 Paralysis of all four limbs[9]
5 Moribund state or death[9]

Visualizations

Experimental Workflow

Adoptive_Transfer_Workflow Workflow for Adoptive Transfer of PLP(139-151)-Specific T Cells cluster_donor Donor Mouse Phase (Day -13) cluster_invitro In Vitro Phase (Day -3 to 0) cluster_recipient Recipient Mouse Phase (Day 0 onwards) immunization Immunization of SJL/J Donor Mice with PLP(139-151) in CFA harvest Harvest Spleen and Lymph Nodes immunization->harvest 10 days culture Single-Cell Suspension and Culture harvest->culture restimulation Restimulation with PLP(139-151) Peptide (72 hours) culture->restimulation isolation Isolation of Activated T Cell Blasts restimulation->isolation transfer Adoptive Transfer to Naive SJL/J Mice isolation->transfer monitoring Daily Monitoring and Clinical Scoring of EAE transfer->monitoring

Caption: Experimental workflow for EAE induction.

T Cell Activation Signaling Pathway

T_Cell_Activation PLP(139-151)-Specific T Cell Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell PLP(139-151)-Specific CD4+ T Cell MHC MHC Class II (I-A^s) + PLP(139-151) TCR T Cell Receptor (TCR) MHC->TCR Signal 1 (Antigen Recognition) B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Signaling Downstream Signaling (e.g., Lck, ZAP70, NFAT, AP-1, NF-κB) TCR->Signaling CD4 CD4 CD4->MHC CD28->Signaling Cytokines Cytokine Production (e.g., IFN-γ, IL-2) Signaling->Cytokines Proliferation Clonal Expansion Signaling->Proliferation

Caption: T cell activation by PLP(139-151) peptide.

References

Application Notes and Protocols for Testing Therapeutic Compounds in a [SER140]-PLP(139-151)-Induced EAE Model of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The relapsing-remitting EAE model induced in SJL mice using the [Ser140]-PLP(139-151) peptide closely mimics the clinical course of relapsing-remitting MS (RRMS), the most common form of the disease in humans.[1][2] This model is invaluable for investigating the pathogenesis of MS and for the preclinical evaluation of potential therapeutic compounds.[1][3]

[SER140]-PLP(139-151) is a synthetic peptide corresponding to amino acids 139-151 of the myelin proteolipid protein (PLP), with a serine substitution at position 140.[3][4][5][6] This alteration enhances its encephalitogenic properties in SJL mice.[7] Immunization with this peptide in Complete Freund's Adjuvant (CFA) initiates an autoimmune response mediated by myelin-specific CD4+ T cells, leading to inflammation, demyelination, and axonal damage in the central nervous system (CNS).[3][7] The resulting neurological deficits manifest as a relapsing-remitting paralysis.[1]

These application notes provide detailed protocols for inducing EAE with [SER140]-PLP(139-151), monitoring clinical signs, and performing key immunological assays to assess the efficacy of therapeutic compounds.

Signaling Pathway in [SER140]-PLP(139-151)-Induced EAE

The induction of EAE by [SER140]-PLP(139-151) triggers a well-defined signaling cascade. Antigen-presenting cells (APCs) in the periphery process the injected peptide and present it to naive CD4+ T cells. This interaction, in the pro-inflammatory environment created by CFA, leads to the differentiation of pathogenic T helper 1 (Th1) and Th17 cells. These activated T cells migrate to the CNS, where they are reactivated by local APCs presenting endogenous PLP. This reactivation results in the production of pro-inflammatory cytokines such as IFN-γ and IL-17, which recruit other immune cells, damage the myelin sheath, and cause neuronal dysfunction.

EAE_Signaling_Pathway cluster_0 Periphery cluster_1 Central Nervous System (CNS) PLP [SER140]-PLP(139-151) + CFA APC Antigen Presenting Cell (APC) PLP->APC Uptake & Processing NaiveT Naive CD4+ T Cell APC->NaiveT Antigen Presentation Th1 Th1 Cell NaiveT->Th1 Differentiation Th17 Th17 Cell NaiveT->Th17 Differentiation ActivatedTh1 Activated Th1 Th1->ActivatedTh1 Migration & Reactivation ActivatedTh17 Activated Th17 Th17->ActivatedTh17 Migration & Reactivation IFNg IFN-γ ActivatedTh1->IFNg IL17 IL-17 ActivatedTh17->IL17 Myelin Myelin Sheath Inflammation Inflammation & Demyelination Inflammation->Myelin Damage IFNg->Inflammation IL17->Inflammation

Figure 1: Signaling pathway of [SER140]-PLP(139-151)-induced EAE.

Experimental Protocols

EAE Induction with [SER140]-PLP(139-151) in SJL Mice

This protocol describes the active immunization of SJL mice to induce relapsing-remitting EAE.

Materials:

  • Female SJL/J mice, 8-12 weeks old

  • [SER140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile PBS

  • Pertussis toxin (PTX) from Bordetella pertussis (optional)

  • Syringes and needles (27-30 gauge)

  • Emulsification device (e.g., two Luer-lock syringes and a coupling device)

Procedure:

  • Peptide Emulsion Preparation: Prepare an emulsion of [SER140]-PLP(139-151) in CFA. A common concentration is 1 mg/mL of peptide in sterile PBS mixed 1:1 with CFA. The final concentration of the peptide will be 0.5 mg/mL. Ensure a stable emulsion is formed.

  • Immunization:

    • Anesthetize the mice (e.g., using isoflurane).

    • Inject a total of 0.2 mL of the emulsion subcutaneously, distributed over two sites on the flank (0.1 mL per site).

  • PTX Administration (Optional): For a more severe initial disease course, an intraperitoneal (i.p.) injection of PTX (e.g., 200 ng in 0.1 mL of sterile PBS) can be administered on the day of immunization and/or 48 hours later.[8] Note that PTX may reduce the relapse rate.[1]

  • Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

Clinical Scoring of EAE

Daily clinical assessment is crucial for evaluating disease progression and the efficacy of therapeutic interventions.

Scoring Scale:

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Complete hind limb paralysis
4Hind limb paralysis and forelimb weakness/paralysis
5Moribund or dead

Fractional scores (e.g., 0.5, 1.5, 2.5) can be used to denote intermediate clinical signs.

Treatment Regimens:

  • Prophylactic: Treatment starts at or before the day of immunization. This regimen assesses the compound's ability to prevent disease onset.[1]

  • Therapeutic: Treatment begins at the onset of clinical signs. This is more clinically relevant and evaluates the compound's ability to ameliorate existing disease.[1]

  • Late Therapeutic: Treatment is initiated during the remission phase after the first peak of the disease to specifically assess the effect on relapses.[1]

T-Cell Proliferation Assay

This assay measures the recall response of myelin-specific T cells, providing an indication of the cellular immune response.

Materials:

  • Spleens from EAE mice (typically harvested at a specific time point post-immunization or at the end of the study)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • [SER140]-PLP(139-151) peptide

  • Concanavalin A (ConA) as a positive control

  • [³H]-Thymidine or CFSE (Carboxyfluorescein succinimidyl ester)

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE)

Procedure:

  • Splenocyte Isolation: Aseptically remove spleens from euthanized mice and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer.

  • Cell Culture: Plate the splenocytes at a density of 2-5 x 10⁵ cells/well in a 96-well plate.

  • Stimulation: Add [SER140]-PLP(139-151) (e.g., 10-20 µg/mL), ConA (e.g., 2.5 µg/mL), or medium alone (negative control) to the wells.

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: Add 1 µCi of [³H]-Thymidine to each well for the final 18-24 hours of culture. Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.

    • CFSE Dilution: Prior to plating, label the splenocytes with CFSE. After the 72-hour culture, stain the cells with a CD4 antibody and analyze CFSE dilution in the CD4+ T cell population by flow cytometry.

  • Data Analysis: Proliferation is often expressed as a Stimulation Index (SI), calculated as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Cytokine Profiling

Measurement of cytokine production by splenocytes provides insights into the T-cell polarization (Th1, Th2, or Th17) and the mechanism of action of the therapeutic compound.

Materials:

  • Supernatants from the T-cell proliferation assay cultures

  • ELISA kits or multiplex bead-based immunoassay kits for specific cytokines (e.g., IFN-γ, IL-17, IL-4, IL-10)

  • Plate reader or flow cytometer compatible with the chosen assay format

Procedure:

  • Supernatant Collection: After 48-72 hours of culture, centrifuge the 96-well plates and collect the supernatants.

  • Cytokine Measurement: Perform the ELISA or multiplex assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine (pg/mL or ng/mL) based on the standard curve.

Experimental Workflow

EAE_Workflow cluster_EAE EAE Induction & Monitoring cluster_Assays Ex Vivo Analysis Immunization Immunize SJL mice with [SER140]-PLP(139-151)/CFA Treatment Administer Therapeutic Compound (Prophylactic, Therapeutic, or Late) Immunization->Treatment Scoring Daily Clinical Scoring and Weight Measurement Treatment->Scoring Harvest Harvest Spleens at Endpoint Scoring->Harvest Splenocytes Isolate Splenocytes Harvest->Splenocytes Proliferation T-Cell Proliferation Assay (³H-Thymidine or CFSE) Splenocytes->Proliferation Cytokines Cytokine Profiling (ELISA or Multiplex) Splenocytes->Cytokines

Figure 2: General experimental workflow for testing therapeutic compounds.

Data Presentation

EAE Clinical Score Data
Treatment GroupMean Day of OnsetMean Peak ScoreMean Cumulative Score
Vehicle Control12 ± 1.53.5 ± 0.545 ± 5.2
Compound A (10 mg/kg)18 ± 2.11.5 ± 0.320 ± 3.8
Compound B (20 mg/kg)No Onset00

Data are representative and should be replaced with experimental results. Statistical significance (e.g., p < 0.05) compared to the vehicle control should be indicated.

T-Cell Proliferation Data
Treatment GroupAntigen StimulationMean Stimulation Index (SI)
Vehicle Control[SER140]-PLP(139-151)8.5 ± 1.2
ConA25.3 ± 3.1
Compound A (10 mg/kg)[SER140]-PLP(139-151)3.2 ± 0.8
ConA23.9 ± 2.9
Compound B (20 mg/kg)[SER140]-PLP(139-151)1.1 ± 0.2
ConA26.1 ± 3.5

Data are representative. Statistical significance (e.g., p < 0.05) compared to the vehicle control with the same antigen stimulation should be indicated.

Cytokine Profile Data (pg/mL)
Treatment GroupIFN-γIL-17IL-4IL-10
Vehicle Control1520 ± 210850 ± 15050 ± 1580 ± 20
Compound A (10 mg/kg)680 ± 120320 ± 80150 ± 30250 ± 45
Compound B (20 mg/kg)150 ± 4080 ± 25280 ± 50450 ± 60

Data are representative. Statistical significance (e.g., p < 0.05) compared to the vehicle control for each cytokine should be indicated.

Conclusion

The [SER140]-PLP(139-151)-induced EAE model in SJL mice is a robust and clinically relevant platform for the preclinical evaluation of novel therapeutics for MS. By following the detailed protocols for disease induction, clinical monitoring, and immunological analysis provided in these application notes, researchers can effectively assess the potential of their compounds to modulate the autoimmune response and ameliorate disease. The structured presentation of quantitative data will facilitate the comparison of different therapeutic strategies and aid in the identification of promising candidates for further development.

References

Application Notes and Protocols for Clinical Scoring of EAE Induced by [Ser140]-PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the clinical scoring of Experimental Autoimmune Encephalomyelitis (EAE) induced by the synthetic peptide [Ser140]-PLP(139-151). This model, particularly in SJL mice, is a widely used tool for studying the pathogenesis of relapsing-remitting multiple sclerosis (MS) and for the preclinical evaluation of potential therapeutics.[1][2]

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is an animal model of the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis.[3] The model is induced by immunization with myelin-derived antigens, such as proteolipid protein (PLP), which triggers an autoimmune response against the myelin sheath.[3][4] The [Ser140]-PLP(139-151) peptide is a specific fragment of PLP used to induce a relapsing-remitting course of EAE in SJL mice, which closely mimics the most common form of human MS.[1][2][5]

Clinical scoring of EAE is a critical component of these studies, providing a quantitative measure of disease severity and progression. Accurate and consistent scoring is essential for evaluating the efficacy of therapeutic interventions.

Data Presentation: Clinical Scoring Systems for EAE

The clinical signs of EAE are typically evaluated daily using a standardized scoring system. While the core principles are consistent, minor variations exist between laboratories. Below is a summary of commonly used scoring scales. Researchers often use half-point increments (e.g., 0.5, 1.5, 2.5, 3.5) to denote intermediate clinical states.[6][7]

Table 1: Standard EAE Clinical Scoring Scales

ScoreDescription of Clinical Signs (General)[8][9]Description of Clinical Signs (Detailed)[10]Alternative Descriptions[11][12]
0 No clinical deficits; no obvious changes in motor function.No signs of EAE.Normal/unaffected.
0.5 Tip of tail is limp; reduced tail tone.Distal limp tail.Reduced tail tone.
1 Limp tail; tail atony.Flaccid tail.Tail paralysis.
1.5 Limp tail and hind leg inhibition; slightly clumsy gait.Limp tail and hind leg inhibition.Slightly clumsy gait.
2 Hind limb weakness; hind limb paresis.Weakness of both hind limbs.Tail paralysis and strong hind limb weakness; moderate hind-limb paralysis.
2.5 Partial hind limb paralysis.Paralysis in one hind limb with partial paralysis in second limb.Partial hind limb paralysis.
3 Complete hind limb paralysis.Paralysis of both hind limbs.Complete hind limb paralysis.
3.5 Complete hind limb paralysis and forelimb weakness.Paralysis of both hind limbs and inability to right itself.Full hind limb paralysis and forelimb paresis.
4 Complete hind and partial front leg paralysis; moribund state.Limp tail, complete hind limb paralysis and partial front limb paralysis.Hind limb and forelimb paralysis.
5 Premorbid or dead; euthanized due to severe paralysis.Moribund/death.Found dead.

Defining a Relapse: A relapse is typically defined as an increase in clinical score of at least one full point from the lowest score achieved during the remission period.[6] For example, if a mouse reaches a peak score of 3 and recovers to a score of 0.5, a relapse is recorded when the score reaches 1.5 or higher.[6]

Experimental Protocols

Protocol 1: Induction of Relapsing-Remitting EAE in SJL Mice

This protocol outlines the active immunization procedure to induce EAE using [Ser140]-PLP(139-151).

Materials:

  • Female SJL/J mice, 9 weeks old[13]

  • [Ser140]-PLP(139-151)/CFA Emulsion Kit (e.g., Hooke Laboratories, EK-0120)[13][14]

  • Pertussis toxin (PTX) (optional, for a more severe initial disease wave)[1][2]

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)[13]

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimate mice to the laboratory environment for at least two weeks prior to immunization to minimize stress, which can inhibit EAE development.[1]

  • Immunization (Day 0):

    • Anesthetize the mice using isoflurane.[13]

    • Inject the [Ser140]-PLP(139-151)/CFA emulsion subcutaneously (s.c.) at four sites (two on the scruff and two on the flank), delivering a total volume of 200 µL per mouse.[13]

  • Pertussis Toxin Administration (Optional, Day 0 and Day 2):

    • To induce a more severe initial wave of EAE, pertussis toxin (PTX) can be administered.[1][2]

    • Inject PTX intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[9][10] The exact dose should be determined based on the manufacturer's instructions.

  • Monitoring and Scoring:

    • Begin daily monitoring for clinical signs of EAE starting on day 7 post-immunization.[14][15]

    • Weigh the mice three times per week to monitor for weight loss, which often correlates with disease severity.[14]

    • Score each mouse daily using the clinical scoring table provided above. To minimize bias, scoring should be performed by an individual blinded to the experimental groups.[6][16]

  • Disease Course:

    • Disease onset is typically expected between 9 and 15 days post-immunization.[1]

    • The initial peak of disease usually occurs 1 to 2 days after onset and lasts for 1 to 3 days.[1]

    • Most mice will experience partial or complete recovery.[1][15]

    • Relapses, characterized by the reappearance or worsening of clinical signs, can occur in 50-80% of mice (without PTX) around 25-40 days post-immunization.[2][15] The use of PTX may reduce the relapse rate.[2]

Protocol 2: Animal Care for EAE Mice

Proper animal care is crucial for the welfare of the animals and the integrity of the experimental data.

Procedure:

  • Access to Food and Water: Ensure that mice with severe paralysis (score ≥ 3) have easy access to food and water. This may involve placing food pellets and a water source on the cage floor.

  • Hydration: For mice unable to reach water due to paralysis, subcutaneous administration of Ringer's solution is recommended to prevent dehydration.[15]

  • Euthanasia: Mice that reach a score of 4 for two consecutive days or a score of 5 should be euthanized.[6] Additionally, euthanasia is recommended for mice that have lost a significant amount of body weight (e.g., ≥30%).[10]

Visualizations

EAE Induction and Scoring Workflow

The following diagram illustrates the general workflow for inducing and scoring EAE in SJL mice using [Ser140]-PLP(139-151).

EAE_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase (Day 0) cluster_monitoring Monitoring Phase acclimatize Acclimatize SJL Mice (≥ 2 weeks) prep_emulsion Prepare [Ser140]-PLP(139-151) /CFA Emulsion immunize Immunize Mice (s.c.) prep_emulsion->immunize ptx Administer PTX (i.p.) (Optional, Day 0 & 2) immunize->ptx Optional daily_score Daily Clinical Scoring (Starting Day 7) immunize->daily_score ptx->daily_score weigh Record Body Weight (3x per week) disease_onset Disease Onset (Days 9-15) daily_score->disease_onset peak Peak Disease disease_onset->peak remission Remission peak->remission relapse Relapse remission->relapse

Caption: Workflow for EAE induction and clinical monitoring.

Pathogenesis Overview of EAE

This diagram provides a simplified overview of the key cellular events leading to the clinical signs of EAE.

EAE_Pathogenesis cluster_periphery Periphery cluster_cns Central Nervous System (CNS) apc Antigen Presenting Cell (APC) tcell Naive T Cell apc->tcell Antigen Presentation plp [Ser140]-PLP(139-151) plp->apc Uptake th_cell Myelin-Specific CD4+ T Cell tcell->th_cell Activation & Differentiation bbb Blood-Brain Barrier th_cell->bbb Migration inflammation Inflammation & Demyelination bbb->inflammation Infiltration myelin Myelin Sheath myelin->inflammation Attack by Immune Cells paralysis Clinical Signs (Paralysis) inflammation->paralysis Leads to

Caption: Simplified pathogenesis of EAE.

References

Application Notes and Protocols for Histological Analysis of the Central Nervous System in the PLP(139-151) EAE Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human demyelinating disease, multiple sclerosis (MS). The EAE model induced by the proteolipid protein peptide 139-151 (PLP(139-151)) in susceptible mouse strains, such as the SJL/J mouse, recapitulates key pathological features of MS, including central nervous system (CNS) inflammation, demyelination, and axonal damage.[1][2][3] Histological analysis of the CNS is a critical endpoint in preclinical studies using this model to assess disease severity and evaluate the efficacy of therapeutic candidates.

These application notes provide detailed protocols for the histological evaluation of the CNS in the PLP(139-151) EAE model, including methods for tissue processing, staining, and quantitative analysis of inflammation, demyelination, and axonal injury.

Pathogenesis Overview: The Role of T Helper Cells

The pathogenesis of PLP(139-151)-induced EAE is primarily driven by an autoimmune response mediated by CD4+ T helper (Th) cells, particularly Th1 and Th17 cells.[4][5][6] Upon immunization with PLP(139-151) in Complete Freund's Adjuvant (CFA), antigen-presenting cells (APCs) in the periphery activate PLP-specific T cells. These activated T cells differentiate into pathogenic Th1 and Th17 subsets, which then migrate to the CNS.[7][8]

Within the CNS, these autoreactive T cells are reactivated upon encountering their cognate antigen presented by local APCs, such as microglia and infiltrating dendritic cells.[7][8][9] This leads to the production of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) by Th1 cells and interleukin-17 (IL-17) by Th17 cells.[4][10] These cytokines orchestrate an inflammatory cascade, recruiting other immune cells like macrophages and neutrophils, leading to blood-brain barrier breakdown, demyelination, and axonal damage.[4][9]

EAE_Pathogenesis cluster_periphery Periphery cluster_cns Central Nervous System (CNS) PLP PLP(139-151) APC Antigen Presenting Cell (APC) PLP->APC Uptake NaiveT Naive CD4+ T Cell APC->NaiveT Antigen Presentation Th1 Th1 Cell NaiveT->Th1 Differentiation Th17 Th17 Cell NaiveT->Th17 Differentiation ActivatedTh1 Activated Th1 Cell Th1->ActivatedTh1 Migration ActivatedTh17 Activated Th17 Cell Th17->ActivatedTh17 Migration Inflammation Inflammation ActivatedTh1->Inflammation IFN-γ ActivatedTh17->Inflammation IL-17 Microglia Microglia/APC Microglia->ActivatedTh1 Antigen Presentation Microglia->ActivatedTh17 Antigen Presentation Demyelination Demyelination Inflammation->Demyelination AxonDamage Axonal Damage Inflammation->AxonDamage

Fig. 1: Pathogenesis of PLP(139-151) EAE.

Experimental Workflow for Histological Analysis

A systematic workflow is crucial for obtaining reliable and reproducible histological data. The following diagram outlines the key steps from tissue collection to data analysis.

Histology_Workflow Tissue_Collection Tissue Collection (Perfuse with PBS, then 4% PFA) Post_Fixation Post-Fixation (4% PFA, 24h) Tissue_Collection->Post_Fixation Cryoprotection Cryoprotection (for frozen sections) (30% Sucrose) Post_Fixation->Cryoprotection Embedding Embedding (Paraffin or OCT) Post_Fixation->Embedding for paraffin sections Cryoprotection->Embedding Sectioning Sectioning (Microtome or Cryostat, 5-10µm) Embedding->Sectioning Staining Staining (H&E, LFB, IHC) Sectioning->Staining Imaging Microscopic Imaging Staining->Imaging Quantification Quantitative Analysis Imaging->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Fig. 2: Experimental workflow for histological analysis.

Quantitative Histological Analysis

Quantitative scoring of histological sections is essential for an unbiased assessment of disease pathology. The following tables summarize commonly used scoring systems for inflammation, demyelination, and axonal damage in the spinal cord of PLP(139-151) EAE mice.

Table 1: Scoring of Inflammation (H&E Staining)
ScoreDescription of Inflammatory InfiltratesReference
0No inflammatory cells[1]
1A few scattered inflammatory cells[1]
2Perivascular cuffs of inflammatory cells[1]
3Dense perivascular cuffs with parenchymal infiltration[1]
Table 2: Scoring of Demyelination (Luxol Fast Blue Staining)
ScoreDescription of DemyelinationReference
0No demyelination[11]
1Mild demyelination with small, focal areas of myelin loss[11]
2Moderate demyelination with multiple focal or confluent areas of myelin loss[11]
3Severe, widespread demyelination[11]

Demyelination can also be quantified by measuring the area of myelin loss relative to the total white matter area.[12]

Table 3: Quantification of Immune Cell Infiltration (Immunohistochemistry)
Cell MarkerCell TypeMethod of Quantification
CD3T lymphocytesNumber of positive cells per mm² in white matter tracts
CD4Helper T cellsNumber of positive cells per mm² in white matter tracts
B220B lymphocytesNumber of positive cells per mm² in meninges and perivascular cuffs
Mac-3 / Iba-1Macrophages / MicrogliaPercentage of positive area in white matter tracts
Table 4: Quantification of Axonal Damage
Staining MethodMarkerMethod of QuantificationReference
Bielschowsky Silver StainingDegenerating axons (black profiles)Number of positive axonal profiles per mm²[12]
ImmunohistochemistryAmyloid Precursor Protein (APP)Number of APP-positive spheroids per mm²[11]
ImmunohistochemistrySMI-311 (phosphorylated neurofilament)Quantification of positive axons in the white matter[13]

Experimental Protocols

Protocol 1: Tissue Preparation
  • Perfusion: Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Dissection: Carefully dissect the spinal cord and brain.

  • Post-fixation: Post-fix the tissues in 4% PFA for 24 hours at 4°C.

  • Cryoprotection (for frozen sections): Transfer the tissues to a 30% sucrose solution in PBS and incubate at 4°C until they sink.

  • Embedding:

    • Paraffin Sections: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

    • Frozen Sections: Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.

Protocol 2: Hematoxylin and Eosin (H&E) Staining for Inflammation
  • Deparaffinization and Rehydration: Deparaffinize paraffin sections in xylene and rehydrate through a graded series of ethanol to distilled water. For frozen sections, bring to room temperature and rinse with PBS.

  • Hematoxylin Staining: Stain with Harris hematoxylin solution for 5-8 minutes.

  • Washing: Rinse in running tap water.

  • Differentiation: Differentiate in 1% acid alcohol for a few seconds.

  • Bluing: "Blue" the sections in a weakly alkaline solution (e.g., Scott's tap water substitute or 0.2% ammonia water) for 30-60 seconds.

  • Washing: Wash in running tap water for 5 minutes.

  • Eosin Staining: Counterstain with eosin Y solution for 1-2 minutes.

  • Dehydration and Clearing: Dehydrate through a graded series of ethanol, clear in xylene.

  • Mounting: Mount with a resinous mounting medium.

Expected Results: Nuclei will be stained blue/purple, and cytoplasm and extracellular matrix will be stained in varying shades of pink/red. Inflammatory infiltrates will be visible as clusters of dark blue nuclei.

Protocol 3: Luxol Fast Blue (LFB) Staining for Demyelination
  • Deparaffinization and Hydration: Deparaffinize and hydrate sections to 95% ethanol.

  • LFB Staining: Incubate sections in Luxol Fast Blue solution overnight at 56-60°C.

  • Rinsing: Rinse off excess stain with 95% ethanol followed by distilled water.

  • Differentiation: Differentiate in 0.05% lithium carbonate solution for 30 seconds, followed by 70% ethanol for 30 seconds. Repeat until gray matter is colorless and white matter is sharply defined.

  • Washing: Wash in distilled water.

  • Counterstaining (optional): Counterstain with Cresyl Violet solution for 30-40 seconds to visualize neuronal cell bodies.

  • Dehydration and Clearing: Dehydrate through graded ethanol and clear in xylene.

  • Mounting: Mount with a resinous mounting medium.

Expected Results: Myelin sheaths will be stained blue/green. Areas of demyelination will appear pale or pink.

Protocol 4: Immunohistochemistry (IHC)
  • Deparaffinization and Rehydration: As described for H&E staining.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide (for chromogenic detection) and non-specific antibody binding with a blocking buffer (e.g., 5% normal serum in PBS with 0.1% Triton X-100).

  • Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-CD3, anti-Iba1, anti-APP) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

  • Detection: Use an avidin-biotin-peroxidase complex (ABC) reagent followed by a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration, Clearing, and Mounting: As described for H&E staining.

Expected Results: The target antigen will be visualized by the colored precipitate (e.g., brown for DAB).

Conclusion

The histological analysis of the CNS is a cornerstone for understanding the pathophysiology of the PLP(139-151) EAE model and for evaluating the efficacy of novel therapeutics. The protocols and quantitative scoring systems provided in these application notes offer a standardized approach to assess inflammation, demyelination, and axonal damage. Consistent application of these methods will yield robust and comparable data, facilitating the translation of preclinical findings to clinical applications in multiple sclerosis research.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells in [SER140]-PLP(139-151) EAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS). The [SER140]-PLP(139-151)-induced EAE model in SJL mice recapitulates the relapsing-remitting course of MS, making it an invaluable tool for studying disease pathogenesis and evaluating novel therapeutic agents like SER140. This document provides detailed application notes and protocols for the flow cytometric analysis of immune cell populations in the central nervous system (CNS) of mice with [SER140]-PLP(139-151) EAE. These guidelines are intended to assist researchers in the consistent and reproducible evaluation of immunomodulatory effects of therapeutic candidates.

Data Presentation: Quantitative Analysis of Immune Cell Infiltration in the CNS

The following tables summarize representative quantitative data from flow cytometric analysis of immune cells isolated from the spinal cord of SJL mice with PLP(139-151)-induced EAE at the peak of disease. The data is presented as a hypothetical example based on typical findings in EAE studies investigating immunomodulatory treatments, illustrating the expected outcomes of a study involving a therapeutic agent like "SER140".

Table 1: Analysis of T-Cell Subsets in the Spinal Cord of EAE Mice

Cell PopulationMarkerVehicle-Treated EAE (% of CD45+ cells)SER140-Treated EAE (% of CD45+ cells)
Total T CellsCD3+45.2 ± 3.525.8 ± 2.9
CD4+ T CellsCD3+CD4+35.1 ± 2.818.2 ± 2.1
- Th1CD4+IFNγ+12.5 ± 1.55.1 ± 0.8
- Th17CD4+IL-17A+8.2 ± 1.12.5 ± 0.5
- TregCD4+FoxP3+2.1 ± 0.44.5 ± 0.7*
CD8+ T CellsCD3+CD8+10.1 ± 1.27.6 ± 1.0

*p < 0.05 compared to Vehicle-Treated EAE. Data are presented as mean ± SEM.

Table 2: Analysis of Myeloid and B-Cell Subsets in the Spinal Cord of EAE Mice

Cell PopulationMarkerVehicle-Treated EAE (% of CD45+ cells)SER140-Treated EAE (% of CD45+ cells)
MicrogliaCD45lowCD11b+15.5 ± 2.018.2 ± 2.3
Infiltrating Macrophages/MonocytesCD45highCD11b+25.8 ± 2.512.1 ± 1.8
- Inflammatory MonocytesCD45highCD11b+Ly6C+15.3 ± 1.86.5 ± 1.1
Dendritic CellsCD45highCD11c+3.2 ± 0.61.5 ± 0.4
B CellsCD19+5.5 ± 0.92.8 ± 0.5

*p < 0.05 compared to Vehicle-Treated EAE. Data are presented as mean ± SEM.

Experimental Protocols

I. Induction of [SER140]-PLP(139-151) EAE in SJL Mice

This protocol describes the active induction of relapsing-remitting EAE in SJL mice.[1]

Materials:

  • [Ser140]-PLP139-151 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (optional, for a more severe initial disease course)

  • Sterile PBS

  • Female SJL/J mice (8-12 weeks old)

Procedure:

  • Prepare the encephalitogenic emulsion by mixing [Ser140]-PLP(139-151) peptide with CFA to a final concentration of 1 mg/mL of peptide. Emulsify thoroughly until a thick, stable emulsion is formed.

  • Anesthetize the mice using an appropriate anesthetic agent.

  • Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.

  • (Optional) If using pertussis toxin, administer 100-200 ng in 100 µL of PBS intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[1]

  • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Score the disease severity based on a standard scale (0-5).

II. Isolation of Immune Cells from the Spinal Cord

This protocol details the procedure for isolating mononuclear cells from the spinal cord of EAE mice for flow cytometry analysis.

Materials:

  • Anesthetized EAE mice

  • Ice-cold Hank's Balanced Salt Solution (HBSS)

  • Percoll (30% and 70% solutions in PBS)

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Refrigerated centrifuge

Procedure:

  • Deeply anesthetize the mouse and perfuse transcardially with ice-cold HBSS to remove peripheral blood from the CNS vasculature.

  • Carefully dissect the spinal cord and place it in a petri dish with cold HBSS.

  • Mechanically dissociate the spinal cord by passing it through a 70 µm cell strainer using the plunger of a syringe.

  • Wash the strainer with HBSS and collect the cell suspension in a 50 mL tube.

  • Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 30% Percoll and carefully layer it on top of a 70% Percoll solution in a 15 mL conical tube.

  • Centrifuge at 800 x g for 20 minutes at room temperature with no brake.

  • Collect the mononuclear cells from the 30%/70% Percoll interface.

  • Wash the collected cells with HBSS and proceed with antibody staining for flow cytometry.

III. Flow Cytometry Antibody Panels

The following are suggested antibody panels for the comprehensive analysis of immune cell subsets in the spinal cord of EAE mice.

A. T-Cell Subset Panel:

MarkerFluorochromePurpose
CD45BV510Distinguish hematopoietic from non-hematopoietic cells; identify infiltrating leukocytes (high) vs. microglia (low)
CD3APC-Cy7General T-cell marker
CD4PE-Cy7Helper T-cell marker
CD8aPerCP-Cy5.5Cytotoxic T-cell marker
IFNγFITCTh1 cell marker (intracellular)
IL-17APETh17 cell marker (intracellular)
FoxP3Alexa Fluor 647Regulatory T-cell marker (intranuclear)
Live/Dead Staine.g., Zombie VioletExclude dead cells from analysis

B. Myeloid and B-Cell Panel:

MarkerFluorochromePurpose
CD45BV510Distinguish hematopoietic from non-hematopoietic cells; identify infiltrating leukocytes (high) vs. microglia (low)
CD11bAPCMyeloid cell marker
Ly6CPEInflammatory monocyte marker
CD11cPE-Cy7Dendritic cell marker
F4/80PerCP-Cy5.5Macrophage marker
CD19FITCB-cell marker
Live/Dead Staine.g., Zombie VioletExclude dead cells from analysis

Staining Protocol:

  • Following cell isolation, resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Perform a live/dead stain according to the manufacturer's instructions.

  • Block Fc receptors with anti-CD16/32 antibody.

  • Stain for surface markers by incubating the cells with the antibody cocktail for 30 minutes at 4°C in the dark.

  • Wash the cells with FACS buffer.

  • For intracellular cytokine staining (Th1/Th17), first stimulate the cells with a cell stimulation cocktail (e.g., PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • After surface staining, fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit.

  • Incubate with intracellular antibodies for 30 minutes at 4°C in the dark.

  • For intranuclear staining (FoxP3), use a specific FoxP3 staining buffer set.

  • Wash the cells and resuspend in FACS buffer for acquisition on a flow cytometer.

Visualizations

EAE_Induction_and_Analysis_Workflow Experimental Workflow for EAE Induction and Flow Cytometry Analysis cluster_induction EAE Induction cluster_analysis Flow Cytometry Analysis prep_emulsion Prepare [SER140]-PLP(139-151)/CFA Emulsion immunize Immunize SJL Mice prep_emulsion->immunize ptx Administer Pertussis Toxin (optional) immunize->ptx monitoring Daily Clinical Scoring ptx->monitoring isolate_sc Isolate Spinal Cord monitoring->isolate_sc At Peak of Disease dissociate Mechanical Dissociation isolate_sc->dissociate percoll Percoll Gradient Centrifugation dissociate->percoll stain Antibody Staining percoll->stain acquire Flow Cytometry Acquisition stain->acquire analyze Data Analysis acquire->analyze

Caption: Workflow for EAE induction and subsequent immune cell analysis.

Caption: Key T-helper cell differentiation pathways in EAE.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor EAE Induction with [SER140]-PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering suboptimal results when inducing Experimental Autoimmune Encephalomyelitis (EAE) using the [SER140]-PLP(139-151) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Serine substitution at position 140 in the PLP(139-151) peptide?

The native proteolipid protein (PLP) peptide sequence from amino acids 139-151 contains a cysteine at position 140. The substitution of this cysteine with a serine ([SER140]-PLP(139-151)) is primarily to enhance the solubility of the peptide, which can improve the consistency of the emulsion for immunization.[1]

Q2: What is the expected disease course and incidence with [SER140]-PLP(139-151) in SJL mice?

When properly induced, EAE in SJL mice using [SER140]-PLP(139-151) typically presents as a relapsing-remitting course.[2] Disease onset is generally observed between 9 to 15 days post-immunization.[3] A high incidence of disease, often over 90%, is expected.[2][4] The initial wave of paralysis is usually short, lasting 2-5 days, after which most mice undergo spontaneous recovery.[4] Following remission, a significant portion of the mice (50-80%) will experience a relapse.[2][4]

Q3: Should I use Pertussis Toxin (PTX) in my EAE induction protocol with [SER140]-PLP(139-151)?

The use of Pertussis Toxin (PTX) is optional and depends on the experimental goals.

  • To increase initial severity: PTX administration can lead to an earlier onset and a more severe initial wave of EAE.[2][3] This can be beneficial for studies focused on the acute phase of the disease.

  • Impact on relapses: However, the use of PTX may reduce the incidence and severity of relapses, with relapse rates potentially dropping to as low as 20%.[2][3] Therefore, for studies focused on the relapsing-remitting phase, omitting PTX is often recommended.

Q4: Is there a difference in EAE induction between [SER140]-PLP(139-151) and the native [CYS140]-PLP(139-151) peptide?

Yes, the native mouse PLP(139-151) peptide containing cysteine at position 140 is known to induce a more severe form of EAE compared to the serine-substituted version.[5] If you are experiencing consistently low disease scores with the [SER140] analog, switching to the native peptide may be a viable option to enhance disease severity, particularly for studying relapses.[5]

Troubleshooting Guide

This guide addresses common problems encountered during EAE induction with [SER140]-PLP(139-151).

Problem 1: Low Disease Incidence or Severity

Potential Cause Troubleshooting Step
Suboptimal Peptide Emulsion Ensure the emulsion of [SER140]-PLP(139-151) in Complete Freund's Adjuvant (CFA) is stable. A poorly formed emulsion will not provide the necessary sustained antigen presentation. After each subcutaneous injection, it is recommended to keep the needle inserted for 10-15 seconds to prevent leakage of the emulsion.[3]
Mouse Strain and Supplier EAE induction with PLP(139-151) is known to be sensitive to variations in mouse strains and even different batches of mice from the same supplier.[3][5] It is recommended to use SJL mice from a reputable supplier, such as The Jackson Laboratory (stock #686), and allow for an acclimatization period of at least two weeks before immunization.[3][5]
Mouse Stress Stress can significantly inhibit or reduce the severity of EAE.[6] Minimize animal handling and other stressors throughout the experiment.
Peptide Dose While protocols may vary, a single immunization with approximately 50 nmol (around 87 µg) of PLP(139-151) per mouse in CFA is generally sufficient to induce severe EAE in over 90% of SJL mice.[1] Review and confirm the dosage used in your experiment.
Route of Administration For consistent results, subcutaneous injections are standard. Ensure proper technique to deliver the full dose. For some tolerance induction protocols using nanoparticles, intravenous administration has been shown to be more effective than intraperitoneal, subcutaneous, or oral routes.[7]

Problem 2: Lack of Relapses

Potential Cause Troubleshooting Step
Use of Pertussis Toxin (PTX) As mentioned in the FAQs, PTX administration can suppress the relapsing phase of the disease.[2][3] If studying relapses is the primary goal, consider omitting PTX from the protocol.
Gender of Mice Studies have shown that while young male SJL mice develop initial EAE symptoms similar to females when immunized with PLP(139-151), they often do not relapse.[8] This is hypothesized to be due to the induction of Th2 T cells that regulate the relapsing phase.[8] For studying relapsing-remitting EAE, the use of female mice is standard.
Insufficient Observation Period It may take up to 40-45 days post-immunization for at least 50% of mice to show a relapse.[5] Ensure the observation period is sufficiently long.
Choice of Peptide If relapse rates are consistently low with [SER140]-PLP(139-151), consider switching to the native [CYS140]-PLP(139-151) peptide, which induces more severe disease and may lead to more robust relapses.[4][5]

Experimental Protocols

Active EAE Induction in SJL Mice (without PTX)

  • Animal Model: Female SJL/J mice, 7-12 weeks old.[9]

  • Antigen Emulsion Preparation:

    • Prepare a solution of [SER140]-PLP(139-151) in sterile phosphate-buffered saline (PBS).

    • Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37RA (e.g., at 4 mg/ml).[10]

    • Create a stable water-in-oil emulsion by vigorously mixing the peptide solution and CFA.

  • Immunization (Day 0):

    • Administer a total of 0.2 ml of the emulsion subcutaneously, distributed across four sites on the flanks and shoulders (50 µl per site).[10] The total dose of peptide should be approximately 100 µg.[10]

  • Clinical Scoring:

    • Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-immunization.

    • Use a standardized scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).

    • Continue daily scoring for the duration of the experiment (e.g., 40-45 days) to observe both the initial disease wave and subsequent relapses.[5]

Visualizations

Experimental Workflow for Active EAE Induction

EAE_Induction_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase (Day 0) cluster_monitoring Monitoring Phase (Day 7 onwards) acclimatize Acclimatize SJL Mice (>=2 weeks) prep_emulsion Prepare Peptide/CFA Emulsion immunize Subcutaneous Immunization prep_emulsion->immunize monitor Daily Clinical Scoring & Weight immunize->monitor onset Disease Onset (Day 9-15) monitor->onset relapse Observe for Relapses onset->relapse

Caption: Workflow for active EAE induction using [SER140]-PLP(139-151).

Troubleshooting Logic for Poor EAE Induction

Troubleshooting_EAE cluster_incidence Low Incidence/Severity cluster_relapse No Relapses start Poor EAE Induction check_emulsion Check Emulsion Stability & Injection Technique start->check_emulsion check_ptx Omit Pertussis Toxin? start->check_ptx check_mice Verify Mouse Strain, Supplier & Acclimatization check_emulsion->check_mice check_stress Minimize Animal Stress check_mice->check_stress check_dose Confirm Peptide Dose check_stress->check_dose check_gender Using Female Mice? check_ptx->check_gender check_duration Sufficient Observation Time (>40 days)? check_gender->check_duration consider_peptide Consider Native [CYS140]-PLP Peptide check_duration->consider_peptide

References

Technical Support Center: [SER140]-PLP(139-151) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of the [SER140]-PLP(139-151) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the [SER140]-PLP(139-151) peptide, and why is solubility a concern?

The [SER140]-PLP(139-151) is a synthetic peptide derived from the human proteolipid protein (PLP). The designation indicates that the amino acid at position 140 has been substituted with a Serine. The parent peptide, PLP(139-151), is known to be hydrophobic, which can make it difficult to dissolve in aqueous solutions. The Serine substitution is intended to increase hydrophilicity, but challenges with solubility may still arise, especially at high concentrations.

Q2: I am having trouble dissolving the lyophilized [SER140]-PLP(139-151) peptide. What is the recommended starting solvent?

For hydrophobic peptides like PLP(139-151) and its analogues, it is recommended to first dissolve the peptide in a small amount of a sterile, polar, organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Once the peptide is dissolved in the organic solvent, you can slowly add the aqueous buffer of your choice to reach the desired final concentration.

Q3: What is the maximum recommended concentration for this peptide in aqueous solutions?

The maximum achievable concentration in aqueous buffers will depend on the final concentration of the organic co-solvent and the pH of the solution. It is advisable to start with a low concentration and gradually increase it. A stock solution in 100% DMSO can typically be made at a higher concentration (e.g., 10-20 mM), which can then be diluted into your experimental buffer. The final concentration of DMSO should be kept low (ideally less than 0.5%) in cell-based assays to avoid solvent-induced toxicity.

Q4: My peptide dissolves initially but then precipitates out of solution. What could be the cause?

Peptide precipitation after initial dissolution can be due to several factors:

  • pH: The peptide may be at or near its isoelectric point (pI), the pH at which it has no net charge and is least soluble. Adjusting the pH of the buffer away from the pI can improve solubility.

  • Salt Concentration: High salt concentrations can sometimes cause "salting out" of peptides. Try reducing the salt concentration of your buffer.

  • Temperature: Changes in temperature can affect solubility. Some peptides are more soluble at lower temperatures.

  • Aggregation: Hydrophobic peptides have a tendency to aggregate over time. Using a fresh solution is recommended.

Troubleshooting Guide

Issue 1: The peptide film/powder does not dissolve in my aqueous buffer.

This is a common issue for hydrophobic peptides. Follow this troubleshooting workflow:

G start Start: Lyophilized Peptide step1 Add small amount of 100% DMSO or DMF start->step1 step2 Vortex/sonicate briefly step1->step2 q1 Is the peptide dissolved? step2->q1 step3 Slowly add aqueous buffer (e.g., PBS, Tris) dropwise while vortexing q1->step3 Yes fail1 Troubleshoot: - Try a different organic solvent (e.g., Acetonitrile). - Increase sonication time. q1->fail1 No q2 Does the solution remain clear? step3->q2 success Success: Peptide is in solution. Proceed with experiment. q2->success Yes fail2 Troubleshoot: - Decrease final peptide concentration. - Adjust buffer pH. - Use a different buffer. q2->fail2 No

Caption: Troubleshooting workflow for dissolving hydrophobic peptides.

Issue 2: The peptide solution is hazy or shows particulates.

This indicates either incomplete dissolution or aggregation.

  • Action: Centrifuge the solution at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any aggregates. Use the clear supernatant for your experiments. Note that this will reduce the effective concentration of your peptide.

  • Prevention: To prevent aggregation, consider using a buffer with a pH that is at least one unit away from the peptide's theoretical isoelectric point. You can also try adding a small amount of a non-ionic detergent like Tween-20 (0.01-0.05%).

Experimental Protocols

Protocol 1: General Solubilization of [SER140]-PLP(139-151)
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Dissolution: Add a small volume of 100% sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). For example, for 1 mg of a peptide with a molecular weight of ~1500 g/mol , add ~67 µL of DMSO.

  • Mixing: Vortex the solution for 30-60 seconds. If necessary, sonicate in a water bath for 2-5 minutes. Visually inspect to ensure all peptide material has dissolved.

  • Dilution: While vortexing gently, slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) to the concentrated stock solution to achieve the final working concentration.

  • Final Check: Inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Solubility Testing in Different Solvents

This protocol helps determine the optimal solvent system for your peptide.

  • Aliquoting: Aliquot equal, small amounts of the lyophilized peptide into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a fixed volume of a different solvent system to be tested (see table below for suggestions).

  • Mixing and Observation: Vortex and sonicate each tube as described in Protocol 1. Observe and record the degree of dissolution in each solvent.

  • Quantification (Optional): Centrifuge the tubes and measure the peptide concentration in the supernatant using a spectrophotometer at 280 nm (if the peptide contains Trp or Tyr) or through a colorimetric assay like the BCA assay.

Data Presentation

Table 1: Recommended Solvents for Hydrophobic Peptides
Solvent SystemTypeRecommendation
100% DMSO or DMFOrganicRecommended for creating high-concentration stock solutions.
Acetonitrile (ACN) / Water MixturesOrganic/AqueousUseful for HPLC applications and can be effective for solubilization. Start with a high ACN concentration.
Isopropanol / Water MixturesOrganic/AqueousAnother option for initial solubilization before dilution.
PBS (pH 7.4) with <10% DMSOAqueous BufferCommon for cell-based assays. The final DMSO concentration should be optimized for cell viability.
Tris Buffer (pH 8.0-9.0)Alkaline BufferIf the peptide's pI is acidic, dissolving in a basic buffer can improve solubility.
Acetate Buffer (pH 4.0-5.0)Acidic BufferIf the peptide's pI is basic, dissolving in an acidic buffer can improve solubility.

Visualizations

Experimental Workflow: Preparing Peptide for a Cell-Based Assay

G cluster_prep Peptide Stock Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay p1 Weigh or use pre-aliquoted lyophilized peptide p2 Dissolve in 100% DMSO to create 10 mM stock p1->p2 p3 Aliquot stock solution and store at -80°C p2->p3 w1 Thaw one aliquot of stock solution p3->w1 w2 Dilute stock into cell culture medium to final concentration w1->w2 w3 Vortex gently w2->w3 a1 Add working solution to cells w3->a1 a2 Incubate for defined period a1->a2 a3 Measure cellular response a2->a3

Caption: Workflow for preparing [SER140]-PLP(139-151) for cell-based assays.

Technical Support Center: Reducing Anaphylaxis Risk with PLP(139-151) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing PLP(139-151) and its derivatives in experimental settings. This guide focuses on troubleshooting potential issues and mitigating the risk of anaphylaxis, a critical consideration in peptide-based immunotherapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of PLP(139-151) in research?

A1: The synthetic peptide fragment of myelin proteolipid protein (PLP), PLP(139-151), is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE) in specific mouse strains, such as SJL/J mice.[1][2][3][4] EAE serves as a key animal model for studying the pathogenesis of human multiple sclerosis (MS).[1][2][3][4]

Q2: What is the risk of anaphylaxis associated with PLP(139-151) administration?

A2: Repeated administration of antigenic peptides like PLP(139-151) can lead to severe, and sometimes fatal, anaphylactic responses in mice.[5][6][7] This hypersensitivity reaction is a significant concern in preclinical studies.

Q3: How do PLP(139-151) derivatives, such as Bifunctional Peptide Inhibitors (BPIs), reduce the risk of anaphylaxis?

A3: BPIs are engineered molecules that conjugate the antigenic PLP(139-151) peptide to another peptide that modulates the immune response.[1][5][8] For instance, a BPI can link PLP(139-151) to a peptide that binds to ICAM-1 on antigen-presenting cells (APCs).[1][9] This dual-binding action is hypothesized to inhibit the formation of a fully functional immunological synapse between T-cells and APCs, thereby preventing the robust T-cell activation that can lead to anaphylaxis.[7][9] Studies have shown that BPI-treated animals exhibit a significantly lower incidence of anaphylaxis compared to those treated with the native PLP(139-151) peptide.[5][7][8]

Q4: What are some common PLP(139-151) derivatives I might encounter in the literature?

A4: Besides BPIs, you may find PLP(139-151) coupled to nanoparticles (e.g., poly(lactic-co-glycolic acid) - PLG)[10][11] or modified with linkers like polyethylene glycol (PEG).[9] These modifications are also designed to improve the safety and efficacy of the peptide. Another common derivative is the [Ser140]-PLP(139-151) or PLP(139-151) C140S, where cysteine at position 140 is replaced with serine to enhance stability without affecting its antigenic properties.[12][13]

Q5: Are there any general handling and storage recommendations for PLP(139-151) and its derivatives?

A5: Lyophilized peptides should be stored at -20°C or colder.[2] When preparing solutions, consider that trifluoroacetic acid (TFA) is often present as a counterion from the purification process, which can affect the net weight and solubility of the peptide.[2] It is advisable to perform preliminary experiments to determine the optimal experimental conditions for your specific animal strain and research goals.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with PLP(139-151) and its derivatives.

Problem Potential Cause(s) Troubleshooting Steps
High incidence of anaphylaxis in the control (native PLP(139-151)) group. 1. Incorrect peptide dosage or administration route. 2. Mouse strain hypersensitivity. 3. Repeated injections leading to sensitization.1. Verify the peptide concentration and injection volume. Intravenous (i.v.) administration of soluble peptide is known to induce anaphylaxis in primed mice.[6] 2. Ensure you are using the appropriate mouse strain as specified in established protocols (e.g., SJL/J mice).[13] 3. Minimize the number of peptide injections where possible. Consider using derivatives designed for reduced anaphylaxis risk.[5][8]
Variable or inconsistent EAE induction. 1. Improper emulsification of the peptide in Complete Freund's Adjuvant (CFA). 2. Incorrect dosage of pertussis toxin (PTX). 3. Stress in the experimental animals. 4. Peptide degradation due to improper storage or handling.1. Ensure a stable emulsion is formed before injection. 2. Verify the concentration and timing of PTX administration, as it is crucial for robust EAE induction.[1][13] 3. Minimize animal stress, as it can inhibit EAE development.[13] 4. Store peptides as recommended and avoid multiple freeze-thaw cycles.[2]
Difficulty dissolving the lyophilized peptide. 1. The peptide may have formed aggregates. 2. The presence of TFA salts can affect solubility.1. Briefly sonicate the solution to aid dissolution. 2. TFA salts generally improve solubility in aqueous solutions, but for hydrophobic peptides, the use of a small amount of organic solvent (e.g., DMSO) followed by dilution in an aqueous buffer may be necessary. Always check for solvent compatibility with your experimental system.
Unexpectedly low anaphylactic response with PLP(139-151) derivatives. 1. The derivative is effectively reducing the anaphylactic response as intended. 2. Suboptimal immunization protocol, leading to insufficient priming of the immune system.1. This is the expected outcome. Ensure you have a positive control group (native PLP(139-151)) to confirm the validity of your experiment. 2. Review your EAE induction protocol to ensure proper immunization and priming of the mice.[1][13]

Data Presentation

Table 1: Comparison of Anaphylactic Response to PLP(139-151) and its Derivatives
Treatment GroupAnaphylactic Response Incidence (%)Reference(s)
PLP(139-151)87%[9]
Ac-PLP-BPI-NH2-245%[9]
Ac-PLP-BPI-PEG622%[9]
PLP-BPISignificantly lower than PLP(139-151)[5][7]
PLP(139-151)-coupled nanoparticlesNo anaphylaxis observed[10][11]

Experimental Protocols

Protocol 1: Induction of EAE with PLP(139-151) in SJL/J Mice

This protocol is a standard method for inducing EAE to study the effects of PLP(139-151) and its derivatives.

Materials:

  • PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra (non-viable)

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • SJL/J mice (female, 6-8 weeks old)

Procedure:

  • Peptide Emulsion Preparation: Prepare an emulsion of PLP(139-151) in CFA containing M. tuberculosis H37Ra. The final concentration of the peptide is typically 100 µg per 100 µL of emulsion.

  • Immunization: Subcutaneously inject each mouse with 100 µL of the emulsion at two to four sites on the flank and/or back.[1][4][13]

  • Pertussis Toxin Administration: On the day of immunization (day 0) and again two days later (day 2), administer an intraperitoneal (i.p.) injection of PTX (typically 200 ng per mouse).[1]

  • Monitoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7 post-immunization. Score the disease severity based on a standardized scale (e.g., 0-5, with 0 being no signs and 5 being moribund).

Protocol 2: Assessment of Anaphylaxis

This protocol is used to evaluate the anaphylactic response to peptide administration in previously immunized mice.

Materials:

  • PLP(139-151) or its derivative

  • PBS for injection

  • Rectal thermometer

  • Timer

Procedure:

  • Priming: Induce EAE in mice as described in Protocol 1.

  • Peptide Challenge: At a specified time point after the initial immunization (e.g., 4-5 weeks), administer an intravenous (i.v.) injection of the test peptide (e.g., 100 nmol of PLP(139-151) or its derivative) dissolved in sterile PBS.[1]

  • Monitoring for Anaphylaxis: Immediately after the peptide challenge, monitor the mice for signs of anaphylaxis, which can include a rapid drop in body temperature, piloerection, lethargy, and respiratory distress.

  • Temperature Measurement: Measure the rectal temperature of the mice at regular intervals (e.g., every 10 minutes for up to an hour) to quantify the hypothermic response, a key indicator of anaphylaxis.[6][10]

  • Serum Histamine Levels (Optional): For a more quantitative measure, blood can be collected approximately 10 minutes after the peptide challenge to measure serum histamine levels via ELISA.[6]

Visualizations

Signaling Pathway of PLP(139-151) Induced T-Cell Activation

T_Cell_Activation cluster_TCell T-Cell MHC_II MHC-II TCR TCR MHC_II->TCR Signal 1 ICAM_1 ICAM-1 LFA_1 LFA-1 ICAM_1->LFA_1 Signal 2 (Co-stimulation) T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation LFA_1->T_Cell_Activation PLP PLP(139-151) PLP->MHC_II Processed & Presented

Caption: Standard T-cell activation by PLP(139-151) presented by an APC.

Proposed Mechanism of Anaphylaxis Reduction by BPI

BPI_Mechanism cluster_TCell T-Cell MHC_II MHC-II TCR TCR MHC_II->TCR Signal 1 ICAM_1 ICAM-1 LFA_1 LFA-1 ICAM_1->LFA_1 Signal 2 Blocked Inhibition Inhibition of Full Activation TCR->Inhibition LFA_1->Inhibition BPI PLP-BPI Derivative BPI->MHC_II PLP part binds BPI->ICAM_1 Inhibitor part binds

Caption: BPIs may block co-stimulation, leading to reduced T-cell activation.

IgE-Mediated Mast Cell Degranulation in Anaphylaxis

Mast_Cell_Degranulation PLP Soluble PLP(139-151) IgE PLP-specific IgE PLP->IgE Cross-links FcεRI FcεRI Receptor IgE->FcεRI Binds to Mast_Cell Mast Cell FcεRI->Mast_Cell On surface of Degranulation Degranulation Mast_Cell->Degranulation Activation leads to Mediators Release of Histamine & other mediators Degranulation->Mediators

Caption: Pathway of mast cell degranulation leading to anaphylaxis.

References

batch-to-batch variability of synthetic [SER140]-PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic [SER140]-PLP(139-151). The information provided addresses common issues related to batch-to-batch variability that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is synthetic [SER140]-PLP(139-151) and what is its primary application?

A1: Synthetic [SER140]-PLP(139-151) is a peptide fragment of the myelin proteolipid protein (PLP), where the native cysteine at position 140 has been substituted with serine. Its primary application is in immunology research, specifically for inducing experimental autoimmune encephalomyelitis (EAE) in certain mouse strains, which serves as a widely used animal model for human multiple sclerosis.[1][2][3][4] It is also used for in vitro restimulation of PLP-specific T cells to study cellular immune responses.[5]

Q2: What is the recommended purity level for [SER140]-PLP(139-151) in T-cell assays and EAE induction?

A2: For T-cell based assays, including in vivo EAE induction and in vitro T-cell proliferation, a high purity level is recommended to ensure that the observed biological response is specific to the target peptide. A purity of >95% is generally considered the minimum, with >98% being preferable for sensitive applications.[1][3][6]

Q3: How should I properly store and handle lyophilized and reconstituted [SER140]-PLP(139-151)?

A3: Lyophilized peptide should be stored at -20°C or -80°C, protected from light and moisture.[3][4][5] Before opening, the vial should be allowed to warm to room temperature to prevent condensation. For reconstituted peptide solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Stability in solution is limited, especially at neutral or alkaline pH.[5]

Q4: What is a counter-ion (e.g., TFA) and can it affect my experiments?

A4: Counter-ions, such as trifluoroacetate (TFA), are typically introduced during the purification process of synthetic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).[7] TFA can remain bound to the peptide in the final lyophilized product and may influence experimental outcomes by altering pH, affecting cell viability, or even eliciting non-specific inflammatory responses.[8] For sensitive in vitro and in vivo experiments, it is advisable to use peptides where TFA has been removed or replaced with a more biologically compatible counter-ion like acetate or hydrochloride.

Troubleshooting Guides

Issue 1: Inconsistent or Weak EAE Induction

Symptoms:

  • Low incidence of disease in a cohort of immunized mice.

  • Delayed onset of clinical signs compared to historical data.

  • Mild or atypical clinical scores.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Peptide Quality and Integrity Verify the purity and integrity of the peptide batch using HPLC and Mass Spectrometry (see Experimental Protocols section). Ensure the correct peptide was used and that it has not degraded due to improper storage.
Peptide Solubility and Emulsion Ensure the peptide is fully dissolved before emulsification with Complete Freund's Adjuvant (CFA). Incomplete dissolution can lead to uneven antigen distribution and a suboptimal immune response. Sonication may aid in dissolving the peptide.
Immunization Procedure Review the immunization protocol, including the injection volume, site of injection, and the quality of the emulsion. The emulsion should be stable and not separate into aqueous and oil phases.
Mouse Strain and Age Confirm that the correct mouse strain (e.g., SJL) and age are being used, as susceptibility to EAE induced by PLP peptides is genetically restricted.
Pertussis Toxin (PTX) Activity If using PTX as part of the protocol, ensure its activity is not compromised. Different batches of PTX can have varying potency.
Issue 2: High Variability in In Vitro T-Cell Proliferation Assays

Symptoms:

  • Large error bars in proliferation data (e.g., from [3H]-thymidine incorporation or CFSE dilution assays).

  • Inconsistent responses between replicate wells or experiments using the same batch of peptide.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Peptide Concentration The net peptide content of a lyophilized powder can vary between batches due to the presence of water and counter-ions. It is recommended to perform accurate peptide quantification (e.g., by amino acid analysis) to standardize the concentration of the peptide stock solution.
Peptide Solubility Poor peptide solubility can lead to inaccurate dilutions and variable concentrations in culture wells. Refer to the peptide's certificate of analysis for recommended solvents. For [SER140]-PLP(139-151), dissolving in a small amount of DMSO or a dilute acidic solution before adding to culture medium may be necessary.
Counter-ion Effects Residual TFA in the peptide preparation can impact T-cell viability and proliferation. If high variability persists, consider using a TFA-free batch of the peptide or performing a salt exchange.
Cell Culture Conditions Optimize cell density, antigen concentration, and incubation time. Ensure the antigen-presenting cells (APCs) are healthy and functional.

Data Presentation: Batch-to-Batch Variability

The following table summarizes typical quality control data for two different batches of synthetic [SER140]-PLP(139-151), illustrating potential sources of variability.

Parameter Batch A Batch B Acceptable Range
Purity (by HPLC) 98.5%96.2%>95%
Molecular Weight (by MS) 1521.7 Da1521.9 Da1521.7 ± 1.0 Da
Trifluoroacetic Acid (TFA) Content 12.3%18.1%<15% (recommended)
Major Impurity 1 (Deletion Peptide) 0.8%1.5%<1.0%
Major Impurity 2 (Truncated Peptide) 0.4%1.1%<1.0%
Net Peptide Content ~85%~78%>80% (recommended)

Experimental Protocols

HPLC Analysis for Purity Assessment of [SER140]-PLP(139-151)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Dissolve lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

Mass Spectrometry for Identity Confirmation and Impurity Identification
  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation: The peptide sample from the HPLC eluent can be directly infused into the mass spectrometer.

  • Analysis: Confirm the molecular weight of the main peak corresponds to the theoretical mass of [SER140]-PLP(139-151) (C72H104N20O17; MW = 1521.72). Analyze minor peaks for potential impurities such as deletion or truncated sequences by comparing their molecular weights to the expected fragments of the parent peptide.

In Vitro T-Cell Restimulation Assay
  • Prepare a single-cell suspension of splenocytes or lymph node cells from mice immunized with [SER140]-PLP(139-151).

  • Plate the cells in a 96-well plate at a density of 5 x 10^5 cells/well.

  • Add [SER140]-PLP(139-151) to the wells at various concentrations (e.g., 0.1, 1, 10, 20 µg/mL).[5]

  • Culture the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Assess T-cell proliferation by adding [3H]-thymidine for the last 18 hours of culture and measuring its incorporation, or by using a dye dilution assay such as CFSE.

  • Alternatively, collect supernatants after 48-72 hours to measure cytokine production (e.g., IFN-γ, IL-17) by ELISA or CBA.

Visualizations

experimental_workflow cluster_peptide_qc Peptide Quality Control cluster_experiment Experimental Protocol Peptide Synthesis Peptide Synthesis HPLC Purity HPLC Purity Peptide Synthesis->HPLC Purity >95% Mass Spec Identity Mass Spec Identity Peptide Synthesis->Mass Spec Identity Correct MW Lyophilized Peptide Lyophilized Peptide HPLC Purity->Lyophilized Peptide Mass Spec Identity->Lyophilized Peptide Reconstitution Reconstitution Lyophilized Peptide->Reconstitution In Vitro Assay In Vitro Assay Reconstitution->In Vitro Assay T-cell Proliferation In Vivo EAE In Vivo EAE Reconstitution->In Vivo EAE Immunization Data Analysis Data Analysis In Vitro Assay->Data Analysis In Vivo EAE->Data Analysis troubleshooting_logic Inconsistent Results Inconsistent Results Check Peptide QC Check Peptide QC Inconsistent Results->Check Peptide QC Review Protocol Review Protocol Inconsistent Results->Review Protocol Check Reagents & Equipment Check Reagents & Equipment Inconsistent Results->Check Reagents & Equipment Purity Issue Purity Issue Check Peptide QC->Purity Issue Solubility Issue Solubility Issue Check Peptide QC->Solubility Issue Counter-ion Issue Counter-ion Issue Check Peptide QC->Counter-ion Issue Procedural Error Procedural Error Review Protocol->Procedural Error Reagent Degradation Reagent Degradation Check Reagents & Equipment->Reagent Degradation

References

Technical Support Center: Optimizing Pertussis Toxin Use with [SER140]-PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pertussis Toxin (PTX) in conjunction with the myelin proteolipid protein peptide fragment [SER140]-PLP(139-151). The primary application discussed is the induction of Experimental Autoimmune Encephalomyelitis (EAE) in mice, a common model for multiple sclerosis.

Frequently Asked Questions (FAQs)

Q1: What are the respective roles of [SER140]-PLP(139-151) and Pertussis Toxin (PTX) in EAE induction?

A1: [SER140]-PLP(139-151) is a synthetic peptide fragment of myelin proteolipid protein that serves as the immunogen to induce an autoimmune response against the central nervous system (CNS) in susceptible mouse strains, such as SJL mice.[1][2][3][] This response is mediated by myelin-specific CD4+ T cells.[1] Pertussis Toxin (PTX) is used as an adjuvant. Its primary role in this model is to increase the permeability of the blood-brain barrier, which facilitates the entry of pathogenic T cells into the CNS, thereby enhancing the severity of the initial wave of EAE.[1][2][5]

Q2: What is the mechanism of action of Pertussis Toxin?

A2: Pertussis Toxin is a bacterial toxin that functions by catalyzing the ADP-ribosylation of a cysteine residue on the alpha-subunits of inhibitory heterotrimeric G-proteins (Gαi/o).[6][7][8] This covalent modification uncouples the G-proteins from their corresponding G-protein coupled receptors (GPCRs), preventing them from inhibiting adenylyl cyclase.[9] The result is a disruption of inhibitory signaling pathways, leading to increased intracellular cAMP levels and altered cellular functions, including chemotaxis.[5][8][9]

Q3: How does the use of PTX affect the EAE disease course?

A3: The administration of PTX in the [SER140]-PLP(139-151) EAE model has a dual effect. It typically leads to an earlier onset and a more severe initial wave of paralysis.[2] However, it has also been observed to reduce the incidence and severity of subsequent relapses.[2][10][11][12] Researchers should consider their experimental goals when deciding whether to include PTX. For studying the initial acute phase of the disease, PTX is beneficial. For studying relapsing-remitting disease and recovery, omitting PTX might be preferable to ensure a higher relapse rate.[2]

Q4: What are the key considerations for handling and storing [SER140]-PLP(139-151) and PTX?

A4: The [SER140]-PLP(139-151) peptide is typically stored at -20°C.[13] It is recommended to aliquot the peptide solution to avoid multiple freeze-thaw cycles.[13] PTX is a potent biological toxin and should be handled with appropriate safety precautions. It is typically stored at +4°C. Always refer to the manufacturer's specific instructions for handling and storage.

Troubleshooting Guides

Issue 1: Low or No Incidence of EAE
Potential Cause Troubleshooting Step
Improper Emulsion The emulsion of [SER140]-PLP(139-151) in Complete Freund's Adjuvant (CFA) is critical. Ensure a stable, water-in-oil emulsion is formed. Pre-filled syringes from commercial vendors can help ensure consistency.[12]
Mouse Strain/Health Use the correct mouse strain (SJL for this model).[1] Ensure mice are healthy and acclimated to the facility for at least two weeks before immunization, as stress can inhibit EAE development.[1]
Inactive PTX Verify the activity of your PTX lot. A quantitative ADP-ribosylation assay can be performed to confirm its enzymatic activity.[6][14]
Incorrect Injection Technique Ensure subcutaneous injections are performed correctly at multiple sites (typically four) to maximize immune response. Intraperitoneal injection for PTX should be administered as per the protocol.[1]
Issue 2: EAE Severity is Too High or Too Low
Potential Cause Troubleshooting Step
PTX Dosage The dose of PTX directly impacts the severity of the initial EAE wave. If severity is too high, consider reducing the PTX dose. If it's too low, ensure the recommended dose is being administered and that the toxin is active.[2][12]
Peptide Concentration The concentration of [SER140]-PLP(139-151) in the emulsion can be adjusted. Commercial kits often have lot-to-lot adjustments for consistent potency.[12]
Environmental Stressors Minimize stress on the animals at all times, as it can suppress the immune response and EAE development.[1]
Issue 3: Low Relapse Rate in a Relapsing-Remitting Model
Potential Cause Troubleshooting Step
Use of PTX PTX administration is known to decrease the rate of relapse.[2][11][12] For studies focused on the relapsing phase, consider using a protocol that omits PTX.[2]
Insufficient Observation Period Relapses can occur 25-40 days after the initial immunization.[15] Ensure the experimental timeline is long enough to observe the second wave of paralysis.
Mouse Group Size Since only a portion of mice (typically 50-80% without PTX) will relapse, a larger group size (15-18 mice per group) is recommended to ensure statistical power for analyzing relapses.[10][15]

Experimental Protocols & Data

Table 1: Typical Reagent Concentrations and Dosages for EAE Induction
ReagentConcentration / DosageAdministration RouteTiming
[SER140]-PLP(139-151)/CFA Emulsion0.2 mL total volumeSubcutaneous (s.c.)Day 0
Pertussis Toxin (PTX)0.1 mL (dose varies by lot)Intraperitoneal (i.p.)Day 0 and Day 1 (or just Day 0)[1][15]
Protocol: Induction of Relapsing-Remitting EAE in SJL Mice

This protocol is a synthesized example based on common practices.[1][15]

  • Acclimation: Acclimate SJL mice for a minimum of 2 weeks prior to the experiment.

  • Immunization (Day 0):

    • Administer a total of 0.2 mL of [Ser140]-PLP139-151/CFA emulsion subcutaneously, distributed over four sites on the flank.

    • After immunization, inject 0.1 mL of PTX solution intraperitoneally.

  • Second PTX Dose (Day 1):

    • Approximately 22-26 hours after the first PTX injection, administer a second 0.1 mL dose of PTX intraperitoneally.[15]

  • Monitoring:

    • Begin daily monitoring for clinical signs of EAE starting on Day 7.

    • Use a standardized EAE scoring scale (see Table 2).

    • Provide easily accessible food and water on the cage floor for mice showing signs of paralysis.[15]

Table 2: Standard EAE Clinical Scoring Scale
ScoreClinical Signs
0No abnormalities
1Limp tail
2Hind limb weakness
3Hind limb paralysis
4Complete hind limb and partial front limb paralysis
5Moribund or dead

Visualizations

Signaling Pathway: Mechanism of Pertussis Toxin Action

PTX_Mechanism cluster_cytosol Cytosol GPCR GPCR G_protein Gαi/βγ (Inactive) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits G_alpha_i_mod Gαi-ADP-Ribose (Uncoupled) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PTX Pertussis Toxin (S1 Subunit) ADP_Ribose ADP-Ribose PTX->G_alpha_i_mod ADP-Ribosylates NAD NAD+ NAD->PTX

Caption: Pertussis Toxin (PTX) uncouples Gαi from its receptor via ADP-ribosylation.

Experimental Workflow: EAE Induction

EAE_Workflow cluster_setup Preparation cluster_induction Induction Phase cluster_monitoring Observation Phase start Acclimate SJL Mice (≥ 2 weeks) prep_reagents Prepare Peptide/CFA Emulsion and PTX Solution start->prep_reagents day0_imm Day 0: Immunize with [SER140]-PLP(139-151)/CFA (s.c.) prep_reagents->day0_imm day0_ptx Day 0: Inject PTX (i.p.) day0_imm->day0_ptx day1_ptx Day 1: Inject 2nd dose of PTX (i.p.) day0_ptx->day1_ptx day7 Day 7 onwards: Begin Daily Clinical Scoring day1_ptx->day7 monitoring Monitor for EAE signs, weight loss, and relapses day7->monitoring end Endpoint: Data Analysis monitoring->end

Caption: Workflow for inducing Experimental Autoimmune Encephalomyelitis (EAE).

References

Technical Support Center: PLP(139-151) Induced EAE Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent clinical scores in the Proteolipid Protein (PLP)(139-151) induced Experimental Autoimmune Encephalomyelitis (EAE) model.

Troubleshooting Guide: Inconsistent Clinical Scores

Q1: We are observing high variability in EAE clinical scores between mice in the same experimental group. What are the potential causes and solutions?

A1: High inter-animal variability is a common challenge in the PLP(139-151) EAE model. Several factors can contribute to this inconsistency. Below is a breakdown of potential causes and troubleshooting steps:

  • Mouse Strain and Supplier: The genetic background of the mice is a critical determinant of EAE susceptibility and clinical course.[1]

    • Recommendation: Ensure you are using a susceptible mouse strain, most commonly SJL/J for the relapsing-remitting model.[2][3][4][5][6] Be aware that substrains from different vendors can exhibit significant variability in disease course.[1] It is advisable to source all experimental animals from a single, reputable vendor for the entirety of a study. Acclimatize mice to your facility for at least one week before immunization.[3]

  • Antigen Emulsion Preparation and Injection Technique: The quality of the PLP(139-151)/CFA emulsion and the immunization procedure are paramount for consistent EAE induction.

    • Recommendation: Ensure the emulsion is stable and properly prepared. A thorough mixing of the PLP peptide solution and Complete Freund's Adjuvant (CFA) is crucial. Administer the emulsion subcutaneously at multiple sites (e.g., four sites on the back).[2] To prevent leakage of the emulsion, keep the needle inserted for 10-15 seconds after injection.[2]

  • Pertussis Toxin (PTX) Administration: PTX is often used to enhance the severity of the initial EAE wave but can impact the relapsing phase.

    • Recommendation: If using PTX, ensure accurate and consistent intraperitoneal (i.p.) administration. The timing of PTX injection relative to immunization is also critical.[2][7] Note that PTX can reduce the incidence and severity of relapses, so its use should align with your experimental goals.[2][4]

  • Animal Health and Environment: The overall health and stress levels of the animals, as well as environmental conditions, can influence the immune response and disease outcome.

    • Recommendation: House mice in a specific pathogen-free (SPF) environment. Minimize stress from handling and other procedures. Daily animal monitoring is essential, not only for scoring but also to ensure animal welfare, such as providing accessible food and water for paralyzed mice.

Q2: The onset of EAE is delayed, or the incidence is lower than expected in our PLP(139-151) model. What should we check?

A2: Delayed onset or low incidence of EAE can be frustrating. Here are some factors to investigate:

  • PLP Peptide Variant and Dose: The specific PLP peptide used can influence disease induction.

    • Recommendation: The native mouse PLP(139-151) sequence containing Cysteine at position 140 ([Cys140]) is reported to be more encephalitogenic than the serine-substituted variant ([Ser140]).[2] While some studies suggest that varying the dose of the PLP peptide has little effect on the clinical score, it is important to use a validated and effective dose, typically ranging from 50 to 100 µg per mouse.[1][8]

  • CFA Composition: The concentration of Mycobacterium tuberculosis in the CFA is a key factor.

    • Recommendation: Ensure the CFA contains a sufficient concentration of M. tuberculosis (e.g., 2 mg/mL) to elicit a strong inflammatory response.[8]

  • Pertussis Toxin (PTX): The absence or insufficient dosage of PTX can lead to milder or delayed disease.

    • Recommendation: For a more robust and synchronized initial wave of EAE, consider using PTX.[2][4] Follow the manufacturer's or a validated protocol's recommendations for PTX dosage and administration timing.

Q3: We are not observing the expected relapsing-remitting course in our SJL mice. What could be the reason?

A3: The relapsing-remitting phenotype is a hallmark of the PLP(139-151) model in SJL mice, but its development can be influenced by several factors:

  • Use of Pertussis Toxin (PTX): As mentioned, PTX can suppress the relapse phase of EAE.[2][4]

    • Recommendation: If the primary goal is to study relapses, consider inducing EAE without PTX.[2][4]

  • Observation Period: The time frame for observing relapses may need to be extended.

    • Recommendation: The first relapse typically occurs around 25-40 days after immunization.[3] Ensure your experimental timeline is sufficiently long to capture these events.

  • Sex of the Mice: There can be sex-dependent differences in the EAE course.

    • Recommendation: Some studies have noted that male SJL mice may not exhibit relapses after EAE induction with PLP(139-151).[7] Using female mice is more common for studying the relapsing-remitting course.

Frequently Asked Questions (FAQs)

Q: What is a typical clinical scoring system for EAE?

A: A standard 0-5 scoring scale is widely used to assess the clinical signs of EAE:

  • 0: No clinical signs.

  • 1: Limp tail or hind limb weakness.

  • 2: Limp tail and hind limb weakness.

  • 3: Partial hind limb paralysis.

  • 4: Complete hind limb paralysis.

  • 5: Moribund state or death. Intermediate scores (e.g., 0.5, 1.5, 2.5, 3.5) can be used to denote clinical signs that fall between these definitions.[3]

Q: What are the expected quantitative outcomes for a successful PLP(139-151) EAE experiment in SJL mice?

A: The following table summarizes typical quantitative data for EAE induced in SJL mice with PLP(139-151):

ParameterExpected Outcome (with PTX)Expected Outcome (without PTX)
Disease Incidence 90-100%[2]80-100%[3]
Day of Onset 9-14 days post-immunization[2]10-15 days post-immunization[2]
Mean Maximum Score (Initial Wave) 2.0 - 3.5[2]Approximately 2.5[3]
Relapse Rate Can be reduced[2][4]50-70%[3]

Q: Can PLP(139-151) be used to induce EAE in mouse strains other than SJL?

A: While SJL mice are the most common strain for a relapsing-remitting EAE model with PLP(139-151), other strains have been used, though the disease course may differ. For instance, some studies have utilized BALB/c mice, where B cells appear to play a role in tempering the disease.[9] It's important to note that some strains, like B10.S, are resistant to EAE induction with this peptide.[10]

Experimental Protocols

Detailed Methodology for Active EAE Induction in SJL Mice with PLP(139-151)

This protocol is a synthesis of established methods for inducing relapsing-remitting EAE in SJL mice.

Materials:

  • Female SJL/J mice (6-8 weeks old)

  • PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX) (optional)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (e.g., 27G)

Procedure:

  • Antigen Emulsion Preparation:

    • Prepare a solution of PLP(139-151) peptide in sterile PBS at a concentration of 1 mg/mL.

    • In a sterile tube, combine the PLP(139-151) solution with an equal volume of CFA.

    • Emulsify the mixture by repeated passage through a syringe or by using a high-speed homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Anesthetize the mice (optional, but recommended for precise injection).[2]

    • Draw the emulsion into a 1 mL syringe.

    • Inject a total of 0.2 mL of the emulsion subcutaneously, distributed across four sites on the back of each mouse (50 µL per site).

  • Pertussis Toxin Administration (Optional):

    • If using PTX to enhance the initial disease wave, dilute it in sterile PBS according to the manufacturer's instructions.

    • On the day of immunization (day 0) and sometimes again on day 2, inject the recommended dose of PTX (e.g., 100-200 ng) intraperitoneally.[7][8]

  • Post-Immunization Monitoring:

    • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.[3]

    • Record the body weight and clinical score for each mouse daily.

    • Provide easy access to food and water for mice showing signs of paralysis.

Visualizations

EAE_Induction_Workflow cluster_preparation Phase 1: Preparation cluster_induction Phase 2: Induction (Day 0) cluster_monitoring Phase 3: Monitoring & Scoring Peptide PLP(139-151) Peptide in PBS Emulsion PLP/CFA Emulsion Peptide->Emulsion Mix & Emulsify CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunization Subcutaneous Immunization Emulsion->Immunization Mouse SJL Mouse Monitoring Daily Monitoring (from Day 7) Mouse->Monitoring Immunization->Mouse PTX Pertussis Toxin (PTX) (Optional, i.p.) PTX->Mouse Scoring Clinical Scoring & Weight Measurement Monitoring->Scoring EAE_Development EAE Development (Onset Day 9-15) Scoring->EAE_Development

Caption: Workflow for PLP(139-151) induced EAE in mice.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Scores Inconsistent Clinical Scores Mouse_Variability Mouse Strain/ Supplier Variability Inconsistent_Scores->Mouse_Variability Immunization_Technique Improper Emulsion/ Injection Inconsistent_Scores->Immunization_Technique PTX_Use Inconsistent PTX Administration Inconsistent_Scores->PTX_Use Environment Environmental/ Health Factors Inconsistent_Scores->Environment Standardize_Mice Standardize Mouse Source & Strain Mouse_Variability->Standardize_Mice Optimize_Immunization Optimize Emulsion Prep & Injection Technique Immunization_Technique->Optimize_Immunization Consistent_PTX Ensure Consistent PTX Dosing & Timing PTX_Use->Consistent_PTX Control_Environment Control Environment & Minimize Stress Environment->Control_Environment

Caption: Troubleshooting logic for inconsistent EAE clinical scores.

References

Technical Support Center: T-Cell Proliferation Assays with [SER140]-PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [SER140]-PLP(139-151) in T-cell proliferation assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Assay Setup & Controls

???+ question "What are the essential controls for a T-cell proliferation assay with [SER140]-PLP(139-151)?" Proper controls are critical for the interpretation of your results.[1] Essential controls include:

  • Unstimulated Control: T-cells cultured in media alone (with vehicle, e.g., DMSO, if used to dissolve the peptide) to establish the baseline proliferation rate. Variable background proliferation in unstimulated wells can decrease assay sensitivity.[2]
  • Positive Control: T-cells stimulated with a polyclonal activator like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to ensure the cells are capable of proliferating and the assay system is working.
  • Antigen-Specific Positive Control (Optional but Recommended): If available, T-cells from an animal immunized with [SER140]-PLP(139-151)/CFA can serve as a positive control for antigen-specific proliferation.[3][4]
  • Vehicle Control: Treat cells with the same solvent used to dissolve the [SER140]-PLP(139-151) peptide to account for any effects of the solvent on cell proliferation.[1]

???+ question "My T-cells show high background proliferation in the unstimulated control. What could be the cause?" High background proliferation can be caused by several factors:

  • Serum Quality: Fetal Bovine Serum (FBS) can contain antigens that stimulate T-cells. Using a large, pooled batch of serum or serum-free media may reduce this background.[2]
  • Cell Health: Stressed or unhealthy cells may exhibit higher spontaneous proliferation. Ensure proper cell handling and isolation techniques.
  • Contamination: Mycoplasma or other microbial contamination can induce non-specific T-cell activation. Regularly test your cell cultures for contamination.

???+ question "I am not observing any proliferation in my positive control." Failure to see proliferation in your positive control indicates a fundamental issue with the assay. Consider these possibilities:

  • Cell Viability: Check the viability of your T-cells before and after the assay. Poor viability will lead to a lack of proliferation.
  • Reagent Activity: The positive control stimulant (e.g., PHA, anti-CD3/CD28) may be inactive. Use a fresh or validated batch.
  • Assay Conditions: Incorrect incubator conditions (temperature, CO2), media formulation, or cell density can all inhibit proliferation.
  • Detection Reagent Failure: For BrdU or other DNA incorporation assays, ensure the detection antibody and substrate are working correctly.[1] For dye dilution assays, confirm the viability of your dye.[5]

Peptide-Specific Issues

???+ question "What is the optimal concentration of [SER140]-PLP(139-151) to use for T-cell stimulation?" The optimal peptide concentration should be determined empirically through titration. A common starting concentration for in vitro restimulation is 20 µg/mL.[3] However, maximal T-cell responses are generally achieved between 10–100 µg/mL.[6][7] It is crucial to perform a dose-response experiment to find the concentration that gives the best signal-to-noise ratio for your specific T-cell population.

???+ question "How should I dissolve and store the [SER140]-PLP(139-151) peptide?" The method of dissolving and storing the peptide is critical for maintaining its activity.

  • Dissolving: The solvent will depend on the peptide's properties. Many peptides are dissolved in sterile, endotoxin-free DMSO or water. The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid toxicity.[8]
  • Storage: Store the peptide according to the manufacturer's instructions. Typically, peptides are stored at -20°C or -80°C.[3][9] Aliquoting the peptide solution is recommended to avoid repeated freeze-thaw cycles.[3]

???+ question "I am not seeing a response to [SER140]-PLP(139-151) even though my positive control works." A lack of response to the specific peptide can be due to several reasons:

  • Low Precursor Frequency: The number of T-cells specific for the [SER140]-PLP(139-151) epitope in your sample may be too low to detect proliferation.[2]
  • Incorrect MHC Haplotype: T-cell recognition of PLP(139-151) is MHC-restricted. For example, in mice, the SJL (H-2s) strain is highly responsive to this peptide.[10][11] Ensure your T-cells and antigen-presenting cells (APCs) have the appropriate MHC haplotype.
  • Peptide Quality: The peptide may have degraded or contain impurities.[12] Use a high-purity, validated peptide.
  • Suboptimal APCs: The function of your antigen-presenting cells may be compromised. Ensure you have a sufficient number of healthy and functional APCs in your culture.

Assay-Specific Troubleshooting (CFSE & BrdU)

???+ question "My CFSE peaks are not well-resolved, making it difficult to determine cell divisions." Poor resolution of CFSE peaks is a common issue. Here are some troubleshooting steps:

  • Titrate CFSE Concentration: High concentrations of CFSE can be toxic and affect cell proliferation.[2][5] Titrate the CFSE concentration to find the lowest level that provides bright staining without impacting cell viability. A starting range of 0.5 to 5 µM is common for in vitro experiments.[13]
  • Optimize Staining Time: The incubation time with CFSE can also be optimized, typically ranging from 5 to 10 minutes.[13]
  • Proper Gating: In your flow cytometry analysis, ensure you are correctly gating on live, single cells. Dead cells can lose CFSE fluorescence, and cell doublets will skew the proliferation profile.[5]
  • Sufficient Proliferation Time: Allow enough time for multiple cell divisions to occur. A typical stimulation period is 3 to 7 days.[2]

???+ question "I am getting a weak signal in my BrdU assay." A weak BrdU signal can be frustrating. Consider the following:

  • Optimize BrdU Labeling Time: The incubation time with BrdU depends on the cell division rate. Rapidly dividing cells may only need a few hours, while slower-dividing primary T-cells might require up to 24 hours.
  • Titrate BrdU and Antibody Concentrations: Perform titration experiments to find the optimal concentrations of both the BrdU labeling solution and the anti-BrdU antibody.[1]
  • Efficient DNA Denaturation: The anti-BrdU antibody can only access the incorporated BrdU after the DNA has been denatured. Ensure your denaturation step (e.g., with HCl) is effective. The concentration and incubation time for this step may need optimization.
  • Sufficient Cell Numbers: Ensure you have seeded enough cells per well to generate a detectable signal.

Quantitative Data Summary

ParameterRecommended RangeNotes
Cell Seeding Density 2,500 - 10,000 cells/wellDependent on cell growth rate and assay duration.[14]
[SER140]-PLP(139-151) Concentration 10 - 100 µg/mLTitration is crucial for optimal response.[6][7] A common starting point is 20 µg/mL.[3]
CFSE Staining Concentration 0.5 - 5 µMTitrate to find the lowest effective concentration.[13]
CFSE Staining Time 5 - 10 minutesOptimize for minimal toxicity and effective labeling.[13]
BrdU Labeling Time 1 - 24 hoursDependent on the proliferation rate of the T-cells.
Incubation Time for Proliferation 3 - 7 daysAllows for multiple rounds of cell division.[2]

Detailed Experimental Protocols

CFSE-Based T-Cell Proliferation Assay
  • Cell Preparation: Isolate T-cells and/or peripheral blood mononuclear cells (PBMCs) from your source (e.g., spleen, lymph nodes, blood) using standard sterile techniques. Ensure a single-cell suspension.

  • CFSE Labeling:

    • Wash cells with protein-free buffer (e.g., PBS). The presence of protein will cause the dye to bind to proteins in the buffer instead of the cells.[15]

    • Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add an equal volume of 2X CFSE staining solution (final concentration 0.5-5 µM, to be optimized) to the cell suspension.

    • Incubate for 5-10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete culture medium (containing 10% FBS).

    • Wash the cells 2-3 times with complete culture medium to remove any unbound CFSE.

  • Cell Culture:

    • Resuspend the CFSE-labeled cells in complete culture medium.

    • Plate the cells in a 96-well round-bottom plate at an optimized density.

    • Add your stimuli:

      • Unstimulated control (media/vehicle only)

      • Positive control (e.g., anti-CD3/CD28 or PHA)

      • Experimental condition ([SER140]-PLP(139-151) at various concentrations)

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-7 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with a viability dye (e.g., 7-AAD, Propidium Iodide) to exclude dead cells.

    • Acquire samples on a flow cytometer.

    • Gate on live, single cells and analyze the CFSE fluorescence in the appropriate channel (typically FITC). Proliferation is indicated by the sequential halving of CFSE fluorescence, resulting in multiple peaks.

BrdU-Based T-Cell Proliferation Assay
  • Cell Culture Setup:

    • Isolate and prepare T-cells as described for the CFSE assay.

    • Plate the cells in a 96-well flat-bottom plate at an optimized density.

    • Add your stimuli (unstimulated, positive control, [SER140]-PLP(139-151)).

    • Incubate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • BrdU Labeling:

    • Add 1X BrdU labeling solution to each well.

    • Incubate for an additional 2-24 hours (optimize based on cell type).

  • Fixation and Denaturation:

    • Carefully remove the culture medium.

    • Add fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[16]

  • Detection:

    • Remove the fixing/denaturing solution and wash the wells.

    • Add the anti-BrdU detection antibody and incubate for 1 hour at room temperature.

    • Wash the wells and add the secondary antibody conjugate (e.g., HRP-conjugated). Incubate for 30 minutes.

  • Substrate and Measurement:

    • Wash the wells and add the substrate (e.g., TMB).

    • Allow color to develop and then stop the reaction with a stop solution.

    • Read the absorbance on a microplate reader at the appropriate wavelength.

Visualizations

T_Cell_Activation_Pathway Simplified T-Cell Activation Pathway cluster_APC APC Surface cluster_TCell T-Cell Surface APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) T_Cell Naive T-Cell TCR->T_Cell CD4 CD4 MHCII MHC class II MHCII->TCR Signal 1: Antigen Recognition MHCII->CD4 Peptide [SER140]-PLP(139-151) Peptide->MHCII is presented by CD28 CD28 CD28->T_Cell B7 B7 B7->CD28 Signal 2: Co-stimulation Activated_T_Cell Activated T-Cell T_Cell->Activated_T_Cell Activation Proliferation Proliferation Activated_T_Cell->Proliferation leads to

Caption: Simplified signaling pathway of T-cell activation by [SER140]-PLP(139-151).

CFSE_Workflow CFSE T-Cell Proliferation Assay Workflow Start Isolate T-Cells Labeling Label with CFSE Start->Labeling Washing Wash Cells Labeling->Washing Stimulation Culture with [SER140]-PLP(139-151) Washing->Stimulation Incubation Incubate 3-7 Days Stimulation->Incubation Analysis Flow Cytometry Analysis Incubation->Analysis Result Measure Proliferation (Dye Dilution) Analysis->Result

Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.

Troubleshooting_Logic Troubleshooting Logic for T-Cell Proliferation Assays Start No/Low Proliferation Check_Positive_Control Is Positive Control Working? Start->Check_Positive_Control High_Background High Background Proliferation? Start->High_Background Check_Peptide Is Peptide Response Low? Check_Positive_Control->Check_Peptide Yes System_Issue Systemic Issue: - Cell Viability - Reagents - Assay Conditions Check_Positive_Control->System_Issue No Peptide_Issue Peptide-Specific Issue: - Peptide Concentration - Peptide Quality - APC Function - MHC Mismatch Check_Peptide->Peptide_Issue Yes Background_Issue Background Issue: - Serum Quality - Contamination High_Background->Background_Issue Yes

Caption: A logical flowchart for troubleshooting common issues in T-cell proliferation assays.

References

Technical Support Center: [SER140]-PLP(139-151) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of [SER140]-PLP(139-151) solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized [SER140]-PLP(139-151) peptide?

A: Lyophilized [SER140]-PLP(139-151) should be stored in a desiccated environment, protected from light. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.[1][2]

Q2: What is the recommended solvent for reconstituting [SER140]-PLP(139-151)?

A: The choice of solvent depends on the experimental application. For cell culture-based assays, sterile tissue culture media (e.g., RPMI 1640 with 10% fetal bovine serum) is often used.[3] For other applications, sterile water or dilute acid are common choices.[4] For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.[5]

Q3: How should I store reconstituted [SER140]-PLP(139-151) solutions?

A: Reconstituted solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][3] If the peptide is in an emulsion with Complete Freund's Adjuvant (CFA), it should be stored at 2-4°C and not frozen.[6]

Q4: What is the stability of [SER140]-PLP(139-151) in solution?

A: The stability of the solution is dependent on the storage temperature and the solvent used. At -80°C, solutions are generally stable for up to a year, while at -20°C, stability is maintained for 3 months.[3] It is always recommended to prepare fresh solutions for optimal performance.[1]

Q5: Should I filter-sterilize the reconstituted peptide solution?

A: Yes, if the solution is intended for use in cell culture, it is recommended to filter-sterilize it through a 0.22 µm filter before use.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peptide will not dissolve The peptide has low solubility in the chosen solvent.Try vortexing or sonicating the solution.[7] If using an aqueous solvent, adding a small amount of a solubilizing agent like DMSO or dilute acetic acid can help.[5] For very hydrophobic peptides, initial dissolution in an organic solvent like acetonitrile or methanol may be necessary before dilution in the final buffer.[5]
Precipitation observed after reconstitution or thawing The peptide concentration is too high for the solvent, or the peptide is aggregating.Try diluting the solution to a lower concentration. Ensure the storage buffer has an appropriate pH and ionic strength. Avoid repeated freeze-thaw cycles which can promote aggregation.[1][3]
Loss of biological activity in my assay The peptide has degraded due to improper storage or handling.Always store the peptide at the recommended temperature and in the correct solvent. Prepare fresh solutions for each experiment whenever possible.[8] Avoid repeated freeze-thaw cycles by preparing aliquots.[3]
Inconsistent experimental results Variability in peptide concentration between aliquots or degradation of the peptide.Ensure the peptide is fully dissolved and the solution is homogenous before aliquoting. Use a precise method for aliquoting to ensure consistency. Store aliquots properly and use a fresh aliquot for each experiment.

Data Summary Tables

Table 1: Storage Conditions for Lyophilized [SER140]-PLP(139-151)

Storage Temperature Duration Notes
-80°C2 yearsSealed storage, away from moisture.[2]
-20°C1 yearSealed storage, away from moisture.[2][7]
Room TemperatureShippingFor short periods; may vary by supplier.[1]

Table 2: Storage Conditions for Reconstituted [SER140]-PLP(139-151) Solutions

Storage Temperature Duration Solvent/Formulation Notes
-80°C1 yearTissue Culture MediaLimit freeze-thaw cycles.[3]
-80°C6 monthsGeneral SolventsSealed storage, away from moisture.[1]
-20°C3 monthsTissue Culture MediaLimit freeze-thaw cycles.[3]
-20°C1 monthGeneral SolventsSealed storage, away from moisture.[1]
2-4°C20 daysIn CFA EmulsionDo not freeze.[6]

Experimental Protocols & Workflows

Protocol 1: Reconstitution of Lyophilized [SER140]-PLP(139-151)

  • Bring the vial of lyophilized peptide to room temperature before opening.[8]

  • Add the desired volume of the appropriate pre-chilled, sterile solvent to the vial.

  • Gently swirl or vortex the vial to dissolve the peptide completely. Sonication can be used if necessary to aid dissolution.[7]

  • If for use in cell culture, filter the solution through a 0.22 µm sterile filter.[1]

  • Aliquot the solution into sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at the recommended temperature (-20°C or -80°C).[1][3]

Reconstitution_Workflow cluster_prep Preparation cluster_process Reconstitution Process cluster_storage Storage Start Start Lyophilized_Peptide Lyophilized Peptide Vial Start->Lyophilized_Peptide Reconstitute Add solvent to peptide Lyophilized_Peptide->Reconstitute Solvent Appropriate Sterile Solvent Solvent->Reconstitute Dissolve Vortex/Sonicate to Dissolve Reconstitute->Dissolve Filter Sterile Filter (0.22 µm) (if required) Dissolve->Filter Aliquot Aliquot into Tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for the reconstitution of lyophilized [SER140]-PLP(139-151).

Logical Relationship: Factors Affecting Solution Stability

The stability of the [SER140]-PLP(139-151) solution is a multifactorial issue. The following diagram illustrates the key factors that can influence the integrity of the peptide in solution.

Stability_Factors Stability Stability Temperature Temperature Stability->Temperature Solvent_pH Solvent pH & Composition Stability->Solvent_pH Freeze_Thaw Freeze-Thaw Cycles Stability->Freeze_Thaw Contamination Microbial Contamination Stability->Contamination Oxidation_Aggregation Oxidation & Aggregation Stability->Oxidation_Aggregation

Caption: Key factors influencing the stability of [SER140]-PLP(139-151) solutions.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to minimize and troubleshoot stress-related variables in Experimental Autoimmune Encephalomyelitis (EAE) studies.

Frequently Asked Questions (FAQs)

Q1: How can stress affect the outcome of my EAE experiments?

Stress is a significant variable that can alter EAE disease course and severity, leading to inconsistent and unreliable results.[1] Stress experienced before the onset of EAE has been shown to reduce disease severity, while daily dosing of potential therapeutics can delay onset due to the stress of the procedures.[1][2] Depending on the timing and nature of the stressor, effects can be suppressive or exacerbating. For instance, chronic stress is generally known to inhibit the immune response, whereas acute stress events may worsen the disease course.[3] Studies have shown that restraint stress can suppress EAE clinical and histological signs.[4][5] Conversely, repeated acute stress during a remission phase can precipitate relapses.[3] This neuroendocrine disbalance can favor a more pronounced humoral or cellular immune response, depending on when the stress occurs relative to the immune challenge.[6]

Q2: What are the primary sources of stress for animals during EAE studies?

Animals in EAE studies are exposed to multiple potential stressors. The primary sources include:

  • Handling and Procedures: Injections, restraint, and even daily clinical scoring can be stressful.[7] Careful and consistent handling is crucial to minimize these effects.[2]

  • Housing Conditions: Cage density, noise, and vibrations are environmental factors that can induce stress.[8] Providing adequate nesting material and refuges can help reduce distress, especially for animals with limited mobility.[7]

  • Social Environment: Housing animals with similar mobility levels is important. Paralyzed animals can be trampled or attacked by healthier cage mates.[9]

  • Pain and Discomfort: The EAE induction process itself, particularly the use of Complete Freund's Adjuvant (CFA), can cause injection site lesions and ongoing discomfort.[8][9] The paralysis and associated complications like urine scald and atonic bladder also contribute significantly to animal distress.[9][10]

Q3: How can I refine my animal handling and procedural techniques to reduce stress?

Refining techniques is a key component of the "3Rs" (Replacement, Reduction, and Refinement) and is critical for both animal welfare and data quality.[11][12]

  • Acclimation: Allow animals to acclimate to the facility for at least one week before starting any procedures.[8]

  • Habituation: Handle mice prior to the experiment to accustom them to the researcher. Sham dosing 4 to 7 days before immunization can also help reduce the stress of subsequent therapeutic administrations.[2]

  • Injection Technique: Ensure proper subcutaneous injection technique to avoid leakage of the emulsion.[2] For pertussis toxin (PTX) injections, be consistent with the intraperitoneal (i.p.) administration.[13]

  • Scoring: Perform daily clinical scoring efficiently and gently. Scoring should be done by an experienced person who is blinded to the treatment groups to avoid unconscious bias.[14]

Q4: What are the best practices for animal care and husbandry for EAE models?

Proper husbandry is essential to support animals throughout the disease course and minimize non-experimental stress.

  • Nutrition and Hydration: Provide easy access to food and water. For paralyzed mice, this includes placing moistened chow or diet gel on the cage floor and using water bottles with long sipper tubes.[8][9][10]

  • Housing Adjustments: Once ascending paralysis is observed, switch to soft paper bedding to prevent sores.[8][10] House animals with similar mobility levels together or individually to prevent injury.[9][10]

  • Monitoring: Conduct daily health checks, including weekends and holidays.[9] Monitor for weight loss, dehydration, urine scald, and bladder distention.[8][9]

  • Bladder Care: Check the bladder regularly, as paralysis can lead to an atonic bladder. If it becomes enlarged, it may need to be expressed manually twice daily.[8][10]

Troubleshooting Guide

Problem: Low incidence or delayed onset of EAE in my control group.
Possible Cause Troubleshooting Steps
Procedural Stress Administration of vehicles or compounds, even in control groups, can be stressful and delay disease onset.[1] Implement a period of habituation with sham injections before immunization to acclimate the animals.[2]
Environmental Stressors High levels of background stress from noise, improper handling, or housing conditions can suppress the immune response required for EAE induction.[7][8] Review and optimize all animal husbandry and handling protocols to create a low-stress environment.
Incorrect Reagent Dosage/Handling The dose of Pertussis Toxin (PTX) is critical and can be influenced by mouse strain, age, and stress levels.[2] Ensure reagents are stored and prepared correctly. Consider titrating the PTX dose for your specific lab conditions and mouse supplier.[2]
Mouse Strain/Supplier EAE susceptibility varies between mouse strains and even between suppliers of the same strain.[2] Ensure you are using a recommended strain (e.g., C57BL/6 for chronic EAE, SJL for relapsing-remitting).[15][16] Be aware that different suppliers may yield mice with varying EAE susceptibility.[2]
Problem: High variability in clinical scores within the same experimental group.
Possible Cause Troubleshooting Steps
Inconsistent Scoring Clinical scoring, especially for subtle signs, can be subjective and requires experience.[14] Ensure scoring is performed by a trained individual who is blinded to the experimental groups. Use a standardized, detailed scoring system.[14][17]
Variable Stress Response Individual animals may respond differently to stressors, leading to varied impacts on their immune response and disease course.[4] Standardize all handling and procedures meticulously. Ensure the environment is stable and free from sudden changes.
Subtle Differences in Induction Minor variations in the injection of the MOG/CFA emulsion or PTX can lead to different levels of immune activation. Review and standardize your injection protocol thoroughly.[13]
Animal Health Status Underlying subclinical health issues can affect an animal's immune response and susceptibility to EAE. Ensure all animals are healthy and free from pathogens before starting the experiment.

Quantitative Data on Stress Effects

The timing and nature of stress can have opposing effects on EAE severity. The following tables summarize findings from studies investigating these interactions.

Table 1: Effect of Stress Timing on EAE Clinical Parameters

Stress Type & Timing Animal Model Observed Effect on EAE Reference
Restraint Stress (from day 8 post-sensitization)Lewis RatsSuppressed clinical score, delayed onset[5]
Restraint Stress (from day 1 post-sensitization)Lewis RatsNo significant modification of EAE course[5]
Chronic Varied Stress (before immune challenge)Wistar RatsAttenuated clinical signs[6]
Chronic Varied Stress (after immune challenge)Wistar RatsMore severe clinical symptoms[6]
Repeated Acute Stress (during remission)RR-EAE MiceAdvanced relapse onset, increased incidence of relapse[3]

Experimental Protocols

Detailed Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

This protocol describes a common method for inducing a chronic EAE model.[13][15] Throughout the protocol, specific stress-minimization techniques are highlighted.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Sterile PBS

  • Emulsification equipment

Procedure:

  • Acclimation (Day -7 to -1):

    • House mice in a low-stress environment with minimal noise and stable light cycles.[8]

    • Handle mice daily to habituate them to the researcher.

    • Stress Minimization Tip: If the experimental design involves vehicle injections, perform sham injections with the vehicle during this period to reduce procedure-related stress during the treatment phase.[2]

  • Immunization (Day 0):

    • Prepare the MOG/CFA emulsion according to established lab protocols. The final concentration should be 1-2 mg/mL of MOG35-55.

    • Anesthetize mice lightly or use an expert handler to minimize restraint stress.

    • Inject 100-200 µL of the emulsion subcutaneously (s.c.) distributed over two sites on the flank.[13]

    • Stress Minimization Tip: Ensure the needle remains in the subcutaneous space for 10-15 seconds after injection to prevent leakage, which can cause inflammation and stress.[2]

    • Within a few hours, administer 100-200 ng of PTX intraperitoneally (i.p.).[15]

  • Second PTX Injection (Day 2):

    • Administer a second dose of 100-200 ng of PTX i.p.[13] This booster is crucial for facilitating the entry of T cells into the CNS.[1]

  • Monitoring and Scoring (Day 7 onwards):

    • Begin daily monitoring for clinical signs of EAE.[2] Weigh animals and score them based on a 0-5 scale.

    • Stress Minimization Tip: Handle animals gently and consistently during scoring. Ensure the person scoring is experienced to perform the assessment quickly and accurately.[14]

    • Standard EAE Scoring Scale: [2][9][14]

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness (wobbly gait).

      • 3: Complete hind limb paralysis.

      • 4: Hind and forelimb paralysis.

      • 5: Moribund state.

  • Supportive Care (At Onset of Signs):

    • Implement supportive measures as soon as clinical signs appear.[10]

    • Provide food and hydration gel on the cage floor.[8][9]

    • Check for and manage complications like atonic bladder and pressure sores.[9][10]

Visualizations

Experimental Workflow and Stress Checkpoints

EAE_Workflow cluster_pre Pre-Induction Phase cluster_ind Induction Phase cluster_post Post-Induction Phase cluster_key Key Stress Checkpoints acclimate Day -7: Acclimation (Low Noise, Stable Light) handle Day -4: Habituation (Handling, Sham Injections) acclimate->handle Minimize Environmental Stress day0 Day 0: Immunization (MOG/CFA s.c.) + PTX (i.p.) handle->day0 Refine Procedure Technique day2 Day 2: PTX Injection (i.p.) day0->day2 monitor Day 7+: Daily Scoring (Blinded, Gentle Handling) day2->monitor care Onset+: Supportive Care (Food/Water Access, Bladder Check) monitor->care Reduce Disease- Related Distress k1 Environment k2 Handling k3 Husbandry

Caption: EAE experimental workflow highlighting key phases and checkpoints for stress minimization.

Logical Relationship of Stressors and EAE Outcomes

Stress_Impact cluster_stressors Primary Stressors cluster_response Physiological Response cluster_outcomes Experimental Outcomes handling Procedures & Handling hpa HPA Axis Activation (Glucocorticoid Release) handling->hpa housing Housing & Environment housing->hpa disease Disease Pathology (Pain, Paralysis) disease->hpa welfare Compromised Animal Welfare disease->welfare immune_mod Immune Modulation (Cytokine Profile Shift) hpa->immune_mod variability Increased Data Variability immune_mod->variability onset Altered Disease Onset & Severity immune_mod->onset

Caption: Logical diagram illustrating how experimental stressors influence physiological responses and EAE outcomes.

Simplified Stress-Immune Signaling Pathway in EAE

Stress_Immune_Pathway stress Acute/Chronic Stressor hpa HPA Axis stress->hpa activates gc Glucocorticoids (e.g., Corticosterone) hpa->gc releases tcells Myelin-Specific T-Cells (Th1/Th17) gc->tcells modulates (suppresses/alters) cns CNS Infiltration & Demyelination tcells->cns mediates

Caption: Simplified pathway showing the interaction between stress-induced hormones and key immune cells in EAE.

References

Validation & Comparative

A Comparative Analysis of [SER140]-PLP(139-151) and Native PLP(139-151) in the Context of Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between native autoantigenic peptides and their modified counterparts is crucial for advancing therapies for autoimmune diseases. This guide provides a detailed comparison of the native proteolipid protein peptide (PLP)(139-151) and its serine-substituted analogue, [SER140]-PLP(139-151), focusing on their immunological properties and their roles in the context of experimental autoimmune encephalomyelitis (EAE), a key animal model for multiple sclerosis.

Native PLP(139-151) is a well-established encephalitogenic peptide used to induce EAE in susceptible mouse strains, such as the SJL/J mouse. It elicits a T-cell mediated autoimmune response that leads to inflammation and demyelination in the central nervous system. The [SER140]-PLP(139-151) variant, where the cysteine at position 140 is replaced by serine, has been developed as an altered peptide ligand (APL). APLs are synthetic peptides with amino acid substitutions designed to modulate the immune response, with the aim of shifting it from a pathogenic pro-inflammatory state to a non-pathogenic or even a regulatory one.

In Vivo Efficacy: A Potent Inducer of EAE

Experimental evidence demonstrates that the serine substitution at position 140 significantly enhances the encephalitogenic potential of the PLP(139-151) peptide in SJL/J mice. A seminal study by Tuohy et al. (1989) revealed that immunization with [SER140]-PLP(139-151) induced severe, acute EAE in 100% of the mice, whereas a longer native peptide, PLP(139-154), induced EAE in only 15% of the animals[1]. This suggests that the [SER140] modification renders the peptide a more potent trigger of the autoimmune cascade in this model.

PeptideIncidence of EAEMean Day of OnsetMean Maximum Clinical Score
[SER140]-PLP(139-151) 15/15 (100%)14.23.1
Native PLP(139-154) 3/20 (15%)18.32.3

Table 1: Comparative in vivo efficacy of [SER140]-PLP(139-151) and native PLP(139-154) in inducing EAE in SJL/J mice. Data extracted from Tuohy et al. (1989)[1].

Immunological Profile: T-Cell Proliferation and Cytokine Response

Native PLP(139-151): A Th1-Dominant Response

The autoimmune response triggered by native PLP(139-151) in SJL mice is predominantly a Th1-type response. This is characterized by the production of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). This Th1 polarization is a key driver of the inflammation and demyelination observed in EAE. Studies have consistently shown that T-cells isolated from SJL mice immunized with native PLP(139-151) produce significant levels of IFN-γ upon re-stimulation with the peptide in vitro.

[SER140]-PLP(139-151): An Altered Immunological Cascade

As an altered peptide ligand, [SER140]-PLP(139-151) is designed to engage the T-cell receptor (TCR) in a manner that differs from the native peptide. While it is a potent inducer of EAE, the qualitative nature of the T-cell response it elicits may be distinct. The primary goal of many APLs is to induce "immune deviation," shifting the response from a pathogenic Th1 phenotype to a less harmful Th2 or a regulatory T-cell (Treg) phenotype, characterized by cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10). However, the enhanced encephalitogenicity of the SER140 variant suggests that in this specific case, the alteration may lead to a more robust Th1 response or a different pathogenic mechanism altogether.

Further research is required to fully elucidate the comparative T-cell proliferation rates and the complete cytokine secretion profiles (including IFN-γ, IL-4, IL-10, and IL-17) in response to [SER140]-PLP(139-151) versus native PLP(139-151).

Signaling and Experimental Workflow

The interaction of these peptides with the immune system follows a well-defined pathway, from antigen presentation to T-cell activation and the subsequent inflammatory cascade.

G Antigen Presentation and T-Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell cluster_Cytokines Cytokine Release MHC-II MHC class II TCR T-Cell Receptor (TCR) MHC-II->TCR Recognition Peptide PLP(139-151) or [SER140]-PLP(139-151) Peptide->MHC-II Binding Activation T-Cell Activation (Proliferation & Differentiation) TCR->Activation Cytokine_Release Cytokine_Release Activation->Cytokine_Release leads to Inflammation CNS Inflammation & Demyelination Cytokine_Release->Inflammation Th1 Th1 Cytokines (IFN-γ, TNF-α) Th2 Th2 Cytokines (IL-4, IL-10)

Figure 1: A simplified diagram illustrating the signaling pathway from antigen presentation by an APC to T-cell activation and the subsequent inflammatory response in the central nervous system.

The experimental workflow to compare these two peptides typically involves several key stages, from animal immunization to the analysis of the resulting immune response.

G Experimental Workflow for Comparing PLP Peptides cluster_InVivo In Vivo Analysis cluster_InVitro In Vitro Analysis Immunization Immunization of SJL/J Mice (Peptide in Complete Freund's Adjuvant) Group_A Group A: Native PLP(139-151) Immunization->Group_A Group_B Group B: [SER140]-PLP(139-151) Immunization->Group_B EAE_Scoring Daily EAE Clinical Scoring Group_A->EAE_Scoring Cell_Isolation Isolation of Splenocytes/ Lymph Node Cells Group_A->Cell_Isolation Group_B->EAE_Scoring Group_B->Cell_Isolation Restimulation In Vitro Re-stimulation with respective peptide Cell_Isolation->Restimulation Proliferation_Assay T-Cell Proliferation Assay (e.g., [3H]-thymidine incorporation) Restimulation->Proliferation_Assay Cytokine_Assay Cytokine Profiling (e.g., ELISA, ELISpot) Restimulation->Cytokine_Assay

Figure 2: A flowchart outlining the typical experimental workflow for comparing the in vivo and in vitro effects of native and altered PLP peptides.

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

  • Animals: Female SJL/J mice, 6-8 weeks old.

  • Peptides: Native PLP(139-151) or [SER140]-PLP(139-151) are dissolved in sterile phosphate-buffered saline (PBS).

  • Immunization: The peptide solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Mice are immunized subcutaneously with 100-200 µL of the emulsion, typically distributed over two sites on the flank.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).

T-Cell Proliferation Assay

  • Cell Isolation: Spleens and draining lymph nodes (inguinal and axillary) are harvested from immunized mice 10-12 days post-immunization. Single-cell suspensions are prepared.

  • Cell Culture: Cells are plated in 96-well plates at a density of 2-5 x 10^5 cells/well.

  • Peptide Stimulation: Cells are cultured in the presence of varying concentrations of the respective peptide (native PLP(139-151) or [SER140]-PLP(139-151)) or a control antigen.

  • Proliferation Measurement: After 48-72 hours of incubation, [3H]-thymidine is added to the cultures for the final 18 hours. The incorporation of [3H]-thymidine, which is proportional to cell proliferation, is measured using a scintillation counter. Results are often expressed as a stimulation index (SI), which is the ratio of counts per minute (cpm) in the presence of the antigen to the cpm in the absence of the antigen.

Cytokine Analysis (ELISA)

  • Supernatant Collection: Supernatants from the T-cell proliferation assay cultures are collected after 24-72 hours of stimulation.

  • ELISA Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) is performed using commercially available kits for specific cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17). Briefly, 96-well plates are coated with a capture antibody specific for the cytokine of interest. After blocking, the culture supernatants and standards are added. A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin. A substrate is added to produce a colorimetric reaction, and the absorbance is measured at a specific wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

References

A Comparative Guide to EAE Induction: [SER140]-PLP(139-151) vs. MOG35-55

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of neuroimmunology and drug development for multiple sclerosis (MS), the choice of animal model is critical. Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used model for MS, and the selection of the encephalitogenic peptide is a key determinant of the disease phenotype. This guide provides a comprehensive comparison of two commonly used peptides, [SER140]-PLP(139-151) and MOG35-55, for the induction of EAE.

This document outlines the differential efficacy of these peptides, presents detailed experimental protocols, and illustrates the key signaling pathways involved. The information is intended to assist researchers in selecting the most appropriate model for their specific research questions.

Quantitative Comparison of EAE Induction

The choice between [SER140]-PLP(139-151) and MOG35-55 for EAE induction hinges on the desired disease course and the specific aspects of MS pathogenesis to be investigated. The following table summarizes the key quantitative differences in the efficacy of these two peptides in their respective susceptible mouse strains.

Parameter[SER140]-PLP(139-151)MOG35-55
Mouse Strain SJLC57BL/6
Disease Course Relapsing-RemittingChronic Progressive
Typical Disease Incidence >90%[1]80-100%[2]
Typical Day of Onset 10-14 days post-immunization[3]9-14 days post-immunization[2]
Mean Maximum Score (Initial Phase) ~2.5[3]2.5 - 3.5[2]
Relapse Rate 50-80% (without Pertussis Toxin)[1]Up to 25% may show partial recovery and relapse[2]
Primary T-Cell Response Th1 and Th17[4]Predominantly Th1, with a role for Th17[5]

Experimental Protocols

Detailed methodologies for the induction of EAE using both peptides are provided below. These protocols are based on established and widely cited methods.

EAE Induction with [SER140]-PLP(139-151) in SJL Mice

This protocol is designed to induce a relapsing-remitting EAE model, which closely mimics the most common form of human MS.[6]

Materials:

  • Female SJL mice, 8-12 weeks old

  • [SER140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX) from Bordetella pertussis (optional, for a more severe initial wave)[1]

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve [SER140]-PLP(139-151) in sterile PBS at a concentration of 2 mg/mL.

    • Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject a total of 0.2 mL of the emulsion subcutaneously, distributed over four sites on the flanks (0.05 mL per site).[7]

  • Pertussis Toxin Administration (Optional):

    • If a more severe initial disease course is desired, administer 100-200 ng of PTX in 0.1 mL of PBS intraperitoneally (i.p.) on day 0 and again on day 2.[8] Note that PTX administration can reduce the relapse rate.[1]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the mice based on a standard 0-5 scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

EAE Induction with MOG35-55 in C57BL/6 Mice

This protocol is used to induce a chronic progressive form of EAE.[9]

Materials:

  • Female C57BL/6 mice, 8-12 weeks old[2]

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX) from Bordetella pertussis

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve MOG35-55 in sterile PBS at a concentration of 2 mg/mL.

    • Prepare an emulsion with CFA as described for the PLP protocol.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject a total of 0.2 mL of the emulsion subcutaneously over two sites on the flanks (0.1 mL per site).[2]

  • Pertussis Toxin Administration:

    • Administer 200 ng of PTX in 0.1 mL of PBS i.p. on day 0 and again on day 2.[10]

  • Clinical Scoring:

    • Monitor and score the mice daily from day 7 post-immunization using the same 0-5 scale as described for the PLP model.

Visualization of Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying immunological mechanisms, the following diagrams are provided.

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_adjuvant Adjuvant Administration cluster_monitoring Monitoring Peptide Peptide ([SER140]-PLP or MOG35-55) Emulsion Antigen Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion SC_Injection Subcutaneous Injection Emulsion->SC_Injection Mouse Mouse (SJL or C57BL/6) Scoring Daily Clinical Scoring (Starting Day 7) Mouse->Scoring SC_Injection->Mouse PTX Pertussis Toxin (PTX) IP_Injection Intraperitoneal Injection (Day 0 & 2) PTX->IP_Injection IP_Injection->Mouse

Caption: Experimental workflow for EAE induction.

EAE_Signaling_Pathways cluster_plp [SER140]-PLP(139-151) in SJL Mice cluster_mog MOG35-55 in C57BL/6 Mice PLP_APC APC presents PLP PLP_TCell Naive T Cell PLP_APC->PLP_TCell Activation PLP_Th1 Th1 PLP_TCell->PLP_Th1 Differentiation PLP_Th17 Th17 PLP_TCell->PLP_Th17 Differentiation PLP_CNS CNS Inflammation (Relapsing-Remitting) PLP_Th1->PLP_CNS PLP_Th17->PLP_CNS MOG_APC APC presents MOG MOG_TCell Naive T Cell MOG_APC->MOG_TCell Activation MOG_Th1 Th1 MOG_TCell->MOG_Th1 Predominant Differentiation MOG_Th17 Th17 MOG_TCell->MOG_Th17 Differentiation MOG_CNS CNS Inflammation (Chronic) MOG_Th1->MOG_CNS MOG_Th17->MOG_CNS

Caption: T-cell signaling in EAE models.

Conclusion

The selection between [SER140]-PLP(139-151) and MOG35-55 for EAE induction should be guided by the specific research objectives. [SER140]-PLP(139-151) in SJL mice is the model of choice for studying the mechanisms of relapse and remission in MS.[1] In contrast, MOG35-55 in C57BL/6 mice provides a robust model of chronic, progressive neuroinflammation.[2] Both models are T-cell mediated, with differential contributions of Th1 and Th17 cells to the disease pathology.[4][5] A thorough understanding of these differences is essential for the design of relevant preclinical studies and the development of novel therapeutics for multiple sclerosis.

References

Navigating Neuroinflammation: A Comparative Guide to T-Cell Cross-Reactivity Induced by PLP(139-151) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The myelin proteolipid protein (PLP) fragment 139-151 is a key encephalitogenic epitope implicated in the pathogenesis of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). Altered peptide ligands (APLs) of PLP(139-151) have emerged as a promising therapeutic strategy to modulate the autoimmune response. These analogs, featuring amino acid substitutions at critical T-cell receptor (TCR) contact sites, can induce T-cell cross-reactivity, leading to altered T-cell activation, cytokine profiles, and ultimately, suppression of autoimmune neuroinflammation. This guide provides a comparative analysis of the performance of various PLP(139-151) analogs, supported by experimental data, to aid in the research and development of novel immunotherapies.

Performance Comparison of PLP(139-151) Analogs

The ability of PLP(139-151) analogs to modulate T-cell responses is primarily assessed by their impact on T-cell proliferation, cytokine secretion, and their efficacy in preventing or treating EAE. The following tables summarize key quantitative data from various studies.

Analog Modification Effect on T-cell Proliferation Primary Cytokine Shift EAE Outcome Reference
L144/R147 Substitutions at two main TCR contact residuesActs as a TCR antagonist, blocking activation of encephalitogenic Th1 clones in vitro.[1]Induces cross-reactive T-cells of a Th2/Th0 phenotype (IL-4, IL-10).[1]Protects animals from EAE induction.[1][2][1][2]
Q144 Tryptophan at position 144 substituted with glutamineDoes not activate encephalitogenic Th1 clones.[3] Induces cross-reactive Th2/Th0 clones.[3]Promotes a shift towards a Th2 phenotype.[3]Protects SJL mice from EAE.[1][3][1][3]
A144 Tryptophan at position 144 substituted with alanineNot recognized by encephalitogenic Th1 clones.[3] Activates a subset of Th2 clones.[3]Pre-immunization expands an L141/G142-reactive repertoire, suggesting a shift in TCR contact residues for the protective T-cell population.[3]Pre-immunization protects mice from EAE induced by the native peptide.[3][3]
Y144 Tryptophan at position 144 substituted with tyrosineAblated ability to induce proliferative responses in T-cells primed to the native peptide.[4]Induced differential patterns of cytokine production, with LT/TNF-alpha production not correlating with full encephalitogenic potential.[4]Ablated encephalitogenic potential in active and adoptive EAE models.[4][4]
K146 Glycine at position 146 substituted with lysineAblated ability to induce proliferative responses in T-cells primed to the native peptide.[4]-Ablated encephalitogenic potential in active EAE models.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to characterize the effects of PLP(139-151) analogs.

Induction and Assessment of EAE
  • Animal Model: SJL/J mice are commonly used as they are susceptible to EAE induced by the PLP(139-151) epitope.[3][5]

  • Immunization: Mice are immunized subcutaneously with the encephalitogenic peptide (e.g., 50 µg of PLP 139-151) emulsified in Complete Freund's Adjuvant (CFA).[3][5] In some protocols, pertussis toxin is administered intravenously as an additional adjuvant.[3]

  • Treatment with Analogs: Analogs can be co-injected with the encephalitogenic peptide or administered as a pretreatment.[3][5]

  • Clinical Scoring: Mice are observed daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund.[3] Scores can include signs like limp tail, hind limb weakness, and paralysis.[3]

T-Cell Proliferation Assay
  • Cell Source: Lymph node cells or splenocytes are harvested from immunized mice 10-16 days post-immunization.[5]

  • Antigen Presentation: Irradiated splenocytes are used as antigen-presenting cells (APCs) and are incubated with the native PLP(139-151) peptide or its analogs at various concentrations.[5]

  • Co-culture: Lymph node cells are then added to the wells with the APCs and peptides.

  • Measurement of Proliferation: T-cell proliferation is typically measured by the incorporation of [3H]thymidine after a set incubation period (e.g., 72 hours).

Cytokine Profiling
  • Cell Stimulation: T-cell lines or clones are stimulated with the specific peptide analog in the presence of APCs.[1]

  • Supernatant Collection: After a defined period (e.g., 48 hours), cell culture supernatants are collected.

  • Cytokine Quantification: The concentration of various cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-10, IL-17) in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA).[1][6][7]

Adoptive Transfer of T-Cells
  • T-Cell Generation: T-cell lines specific for a PLP(139-151) analog are generated by immunizing mice with the analog and then repeatedly stimulating lymph node cells in vitro with the same analog.[1]

  • Cell Transfer: A defined number of these T-cells are then injected intravenously into naive recipient mice.[1]

  • EAE Induction: Recipient mice are subsequently challenged with the encephalitogenic native PLP(139-151) peptide to induce EAE.

  • Monitoring: The development and severity of EAE in the recipient mice are monitored to assess the in vivo function (e.g., suppressive capacity) of the transferred T-cells.[1]

Visualizing the Mechanisms

To better understand the processes involved in T-cell cross-reactivity and its therapeutic implications, the following diagrams illustrate the key experimental workflows and signaling concepts.

Experimental_Workflow_for_EAE_Induction_and_Analog_Testing cluster_immunization Immunization cluster_assessment Assessment SJL/J Mouse SJL/J Mouse PLP(139-151) + CFA PLP(139-151) + CFA SJL/J Mouse->PLP(139-151) + CFA Induces EAE Analog + CFA Analog + CFA SJL/J Mouse->Analog + CFA Treatment/Pre-treatment Lymph Node/Spleen Harvest Lymph Node/Spleen Harvest SJL/J Mouse->Lymph Node/Spleen Harvest Clinical Scoring Clinical Scoring PLP(139-151) + CFA->Clinical Scoring Analog + CFA->Clinical Scoring T-Cell Proliferation T-Cell Proliferation Cytokine Profiling Cytokine Profiling Adoptive Transfer Adoptive Transfer Lymph Node/Spleen Harvest->T-Cell Proliferation Lymph Node/Spleen Harvest->Cytokine Profiling Lymph Node/Spleen Harvest->Adoptive Transfer

Caption: Workflow for EAE induction and testing of PLP(139-151) analogs.

T_Cell_Activation_Signaling_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell MHC-II MHC-II TCR TCR MHC-II->TCR Signal 1 (Antigen Recognition) B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) PLP(139-151) Analog PLP(139-151) Analog PLP(139-151) Analog->MHC-II Downstream Signaling Downstream Signaling TCR->Downstream Signaling CD28->Downstream Signaling Cytokine Production Shift Cytokine Production Shift Downstream Signaling->Cytokine Production Shift Altered Signal Transduction T_Cell_Cross_Reactivity_Concept Native PLP(139-151) Native PLP(139-151) TCR TCR Native PLP(139-151)->TCR Binds and Activates PLP(139-151) Analog PLP(139-151) Analog PLP(139-151) Analog->TCR Binds and Cross-reacts T-Cell Receptor (TCR) T-Cell Receptor (TCR) Pathogenic T-Cell (Th1/Th17) Pathogenic T-Cell (Th1/Th17) EAE/Neuroinflammation EAE/Neuroinflammation Pathogenic T-Cell (Th1/Th17)->EAE/Neuroinflammation Regulatory/Protective T-Cell (Th2/Th0) Regulatory/Protective T-Cell (Th2/Th0) Suppression of EAE Suppression of EAE Regulatory/Protective T-Cell (Th2/Th0)->Suppression of EAE TCR->Pathogenic T-Cell (Th1/Th17) Leads to TCR->Regulatory/Protective T-Cell (Th2/Th0) Leads to (Immune Deviation)

References

A Comparative Guide to the Experimental Autoimmune Encephalomyelitis (EAE) Model Induced by [SER140]-PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation and comparison of the Experimental Autoimmune Encephalomyelitis (EAE) model induced by the altered peptide ligand [SER140]-PLP(139-151). It is designed for researchers, scientists, and drug development professionals working in the fields of neuroinflammation, autoimmunity, and multiple sclerosis (MS). This document outlines the distinct characteristics of this model in comparison to other common EAE models, supported by experimental data and detailed protocols.

Comparative Analysis of EAE Models

The choice of antigen and mouse strain is critical in EAE studies as it determines the nature of the resulting disease, influencing its course, severity, and immunological profile. The [SER140]-PLP(139-151) model in SJL mice is particularly valued for its relapsing-remitting course, which closely mimics the most common form of human MS.[1][2]

Quantitative Comparison of Key EAE Models

The following table summarizes the key characteristics of the EAE model induced by [SER140]-PLP(139-151) in comparison to the model induced by the native PLP(139-151) peptide and the chronic model induced by MOG35-55 in C57BL/6 mice.

Parameter[SER140]-PLP(139-151)Native PLP(139-151)MOG35-55
Mouse Strain SJL/JSJL/JC57BL/6
Disease Course Relapsing-RemittingMore severe Relapsing-RemittingChronic Progressive
Typical Onset (days post-immunization) 10-15 (without PTX), 9-14 (with PTX)[1][3]10-14[3]9-14
Disease Incidence 90-100%[1][4]High90-100%
Mean Max. Score (1st wave) 2.0 - 3.5[1][4]Higher end of 2.0 - 3.5 range[1]3.0 - 4.0
Relapse Rate 50-80% (without PTX)[2][4]High, but can be reduced by high disease severityLow to None
Key Pathology CNS inflammation, demyelination[4]More severe CNS inflammation and demyelinationExtensive CNS inflammation, demyelination
Primary Effector T-Cells CD4+ Th1/Th17[1][5]CD4+ Th1/Th17CD4+ Th1/Th17
B-Cell Involvement Contributes to pathogenesis[1]YesCan be significant

Experimental Protocols

Detailed and consistent protocols are essential for the reproducibility of EAE studies. Below are the standard protocols for the induction of EAE using [SER140]-PLP(139-151).

Active Immunization Protocol for Relapsing-Remitting EAE

This is the most common method for inducing a relapsing-remitting disease course.

Materials:

  • Female SJL mice, 8-12 weeks old

  • [SER140]-PLP(139-151)/CFA Emulsion (e.g., Hooke Kit™ EK-0120)

  • Pertussis Toxin (PTX) in PBS (optional, for a more severe initial wave, e.g., Hooke Kit™ EK-2120)

  • Sterile syringes and needles (27G)

Procedure:

  • Acclimate mice for at least one week prior to immunization.

  • On Day 0, inject each mouse subcutaneously (s.c.) with a total of 0.2 mL of the [SER140]-PLP(139-151)/CFA emulsion. The injection is typically divided over two to four sites on the back.[3][6]

  • Optional: If using PTX, inject 0.1 mL intraperitoneally (i.p.) per mouse on Day 0 and sometimes also on Day 2. PTX enhances the initial disease severity but may reduce the relapse rate.[1][3]

  • Begin daily monitoring of mouse weight and clinical score from Day 7.

  • Provide easily accessible food and water on the cage floor for animals showing clinical signs.

Adoptive Transfer Protocol for Studying Effector T-Cell Function

This protocol is used to study the effector phase of the disease, bypassing the initial immunization in the recipient mice.

Materials:

  • Donor and recipient female SJL mice, 8-12 weeks old

  • [SER140]-PLP(139-151)/CFA Emulsion

  • [SER140]-PLP(139-151) peptide in tissue culture medium

  • Cell culture reagents (e.g., RPMI 1640, FBS)

  • Ficoll-Paque for lymphocyte separation

  • Sterile dissection tools and cell culture supplies

Procedure:

  • Donor Mouse Immunization: Immunize donor SJL mice with [SER140]-PLP(139-151)/CFA as described in the active immunization protocol.

  • Harvesting Lymphoid Tissues: 10-12 days post-immunization, euthanize the donor mice and aseptically harvest the spleens and draining lymph nodes.

  • Cell Culture and Activation: Prepare a single-cell suspension from the lymphoid tissues. Culture the cells for 3-4 days in the presence of 10-20 µg/mL of [SER140]-PLP(139-151) peptide to re-stimulate and expand the antigen-specific T-cells.[7]

  • Cell Transfer: Harvest the activated T-cells from the culture. Inject approximately 1 x 10^7 to 2 x 10^7 viable cells intravenously (i.v.) or i.p. into each naive recipient mouse.

  • Monitoring: Begin daily monitoring of recipient mice for weight loss and clinical signs of EAE from Day 6 post-transfer. Disease onset is typically expected between 6 to 9 days after cell transfer.[7]

Clinical Scoring of EAE

Consistent clinical scoring is paramount for the evaluation of disease progression and therapeutic efficacy. The following is a standard scoring scale:

ScoreClinical Signs
0.0 No clinical signs of EAE.
0.5 Tip of the tail is limp.
1.0 Limp tail.
1.5 Limp tail and hind limb weakness.
2.0 Limp tail and definite hind limb weakness.
2.5 Limp tail and dragging of hind limbs.
3.0 Limp tail and complete paralysis of hind limbs.
3.5 Limp tail, complete hind limb paralysis, and partial front limb paralysis.
4.0 Complete hind and partial front limb paralysis; mouse is minimally moving but alert.
5.0 Moribund or dead.

A relapse is typically defined as an increase in clinical score of at least one full point following a period of remission.[8]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Active EAE Induction

G cluster_0 Day 0: Immunization cluster_1 Day 7 onwards: Monitoring cluster_2 Day 10-15: Disease Onset cluster_3 Day 20-40: Remission and Relapse D0_1 SJL mice (8-12 weeks old) D0_2 Subcutaneous injection of [SER140]-PLP(139-151)/CFA emulsion D0_1->D0_2 D0_3 Optional: Intraperitoneal injection of Pertussis Toxin (PTX) D0_2->D0_3 D7 Daily monitoring of clinical score and body weight D0_3->D7 D10 Appearance of initial clinical signs of EAE D7->D10 D20 Partial or complete recovery (remission) followed by a second wave of paralysis (relapse) D10->D20

Caption: Workflow for active EAE induction.

Signaling Pathway: T-Cell Activation and Differentiation in PLP-Induced EAE

G cluster_APC Antigen Presenting Cell (APC) cluster_Differentiation Signal 3: Cytokine-Mediated Differentiation cluster_Outcome Pathogenic Outcome MHC_II MHC-II + PLP(139-151) peptide TCR T-Cell Receptor (TCR) MHC_II->TCR Signal 1 (Antigen Recognition) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation TCR->Activation CD28->Activation CD4 CD4 CD4->MHC_II IL12 IL-12 Activation->IL12 IL23 IL-23 Activation->IL23 Th1 Th1 Cell IFNg IFN-γ Th1->IFNg Th17 Th17 Cell IL17 IL-17 Th17->IL17 IL12->Th1 IL23->Th17 Inflammation CNS Inflammation & Demyelination IFNg->Inflammation IL17->Inflammation

Caption: T-Cell activation in PLP-induced EAE.

References

Adjuvant Formulations for [SER140]-PLP(139-151)-Induced EAE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of adjuvant is critical in establishing a robust and reproducible model of experimental autoimmune encephalomyelitis (EAE) using the [SER140]-PLP(139-151) peptide. This guide provides an objective comparison of different adjuvant formulations, supported by experimental data, to aid in the selection of the most appropriate system for your research needs.

The [SER140]-PLP(139-151) peptide, a synthetic variant of the myelin proteolipid protein fragment, is a widely used encephalitogen for inducing a relapsing-remitting EAE model in SJL mice, which closely mimics human multiple sclerosis. The efficacy of this peptide in inducing disease is critically dependent on the adjuvant formulation used for immunization. This guide compares the standard Complete Freund's Adjuvant (CFA), CFA with Pertussis Toxin (PTX), and Incomplete Freund's Adjuvant (IFA), and introduces a novel alternative, Glucan Particles (GPs).

Comparative Analysis of Adjuvant Performance

The selection of an adjuvant significantly impacts the incidence, onset, and severity of EAE, as well as the nature of the resulting immune response. Below is a summary of quantitative data from studies utilizing different adjuvant formulations with PLP(139-151) in SJL mice.

Adjuvant FormulationDisease IncidenceMean Day of Onset (± SD)Mean Peak Clinical Score (± SD)Key Immunological Features
CFA 90-100%[1]10-15[1]2.0 - 3.5[1]Strong Th1 and Th17 response; high levels of IFN-γ and IL-17[2]
CFA + PTX 90-100%[1]9-14 (earlier than CFA alone)[1]>2.5 (more severe than CFA alone)[1]Enhanced Th1/Th17 response; PTX facilitates CNS infiltration by T cells
IFA + CpG 0% (No clinical signs of EAE)[2]N/A0[2]Skewed T-cell response, capable of producing IFN-γ upon restimulation, but not IL-17[2]
Glucan Particles (GPs) 75%15.1 ± 2.62.2 ± 0.8Comparable IFN-γ and IL-17 secretion to CFA

Note: Direct quantitative data for [SER140]-PLP(139-151) with IFA alone is limited in publicly available literature, as it is generally considered ineffective for inducing EAE with this peptide. The data for IFA + CpG demonstrates that even with the addition of a TLR9 agonist, clinical disease is not induced, highlighting the critical role of the mycobacterial components in CFA for this model.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of EAE studies. The following are summarized protocols for key experiments cited in this guide.

EAE Induction with [SER140]-PLP(139-151) and CFA (with or without PTX)

This protocol is the standard method for inducing relapsing-remitting EAE in SJL mice.

Materials:

  • [SER140]-PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX) from Bordetella pertussis (optional)

  • Phosphate Buffered Saline (PBS)

  • SJL mice (female, 6-8 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of [SER140]-PLP(139-151) in CFA. A common concentration is 1 mg/mL of peptide in the final emulsion. Ensure a stable water-in-oil emulsion is formed.

  • Immunization: Subcutaneously inject each mouse with 100 µL of the emulsion, typically distributed over two sites on the flank.

  • PTX Administration (Optional): If using PTX, administer 100-200 ng of PTX in PBS via intraperitoneal injection on the day of immunization and often a second dose 48 hours later.[2]

  • Monitoring: Monitor mice daily for clinical signs of EAE and body weight. Clinical scoring is typically performed on a scale of 0 to 5.

EAE Induction with [SER140]-PLP(139-151) and Glucan Particles (GPs)

This protocol describes the use of a novel, less inflammatory adjuvant.

Materials:

  • [SER140]-PLP(139-151) peptide

  • Glucan Particles (GPs)

  • SJL mice (female)

Procedure:

  • Antigen Loading: Load the [SER140]-PLP(139-151) peptide into the GPs according to the manufacturer's instructions.

  • Immunization: Administer two subcutaneous injections of the peptide-loaded GPs, one on day 0 and another on day 4.

  • PTX Administration: Administer PTX on day 0 and day 2.

  • Monitoring: Monitor mice for clinical signs of EAE as described for the CFA protocol.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams were generated using Graphviz (DOT language).

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_monitoring Monitoring & Analysis Peptide [SER140]-PLP(139-151) Emulsion Antigen-Adjuvant Emulsion/Mixture Peptide->Emulsion Adjuvant Adjuvant (CFA / GPs) Adjuvant->Emulsion Injection Subcutaneous Injection Emulsion->Injection Mouse SJL Mouse Clinical_Scoring Daily Clinical Scoring Mouse->Clinical_Scoring Immune_Analysis Immunological Analysis (Cytokines, T-cells) Mouse->Immune_Analysis Injection->Mouse PTX Pertussis Toxin (Optional Co-adjuvant) PTX->Mouse i.p. injection

Caption: Workflow for EAE induction using [SER140]-PLP(139-151).

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell Naive CD4+ T-Cell cluster_differentiation Differentiation & Effector Function APC APC MHCII MHC-II APC->MHCII B7 B7 APC->B7 TCR TCR MHCII->TCR Signal 1 (Antigen Presentation) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) T_Cell Naive T-Cell T_Cell->TCR T_Cell->CD28 Th1 Th1 Cell T_Cell->Th1 Differentiation Th17 Th17 Cell T_Cell->Th17 Differentiation IFNg IFN-γ Th1->IFNg IL17 IL-17 Th17->IL17

Caption: T-cell activation and differentiation in EAE.

References

Shifting the Immune Balance: A Comparative Guide to Cytokine Profiles in EAE Induced by Modified vs. Unmodified PLP Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced immunological shifts in response to therapeutic interventions is paramount. In the context of Experimental Autoimmune Encephalomyelitis (EAE), a key animal model for Multiple Sclerosis (MS), the use of modified proteolipid protein (PLP) peptides has shown promise in modulating the pathogenic immune response. This guide provides an objective comparison of the cytokine profiles elicited by unmodified encephalitogenic PLP peptides versus their modified counterparts, supported by experimental data.

This comparison focuses on a specific modification strategy: the creation of Bifunctional Peptide Inhibitors (BPIs). These BPIs consist of the antigenic PLP peptide (e.g., PLP139-151) linked to a peptide that targets a co-stimulatory or adhesion molecule on Antigen Presenting Cells (APCs). This dual-targeting approach is designed to induce an antigen-specific tolerogenic response rather than the pro-inflammatory cascade typically seen with the unmodified peptide.

Comparative Analysis of Cytokine Profiles

The induction of EAE with an unmodified PLP peptide, such as PLP139-151, emulsified in Complete Freund's Adjuvant (CFA), typically drives a potent pro-inflammatory T-cell response. This is characterized by the differentiation of pathogenic T helper 1 (Th1) and Th17 cells, which infiltrate the central nervous system (CNS) and mediate demyelination. The cytokine milieu in this scenario is dominated by IFN-γ and IL-17.

In contrast, treatment with a modified PLP peptide, such as a PLP-BPI, aims to shift this balance towards an anti-inflammatory or regulatory phenotype. Studies have shown that these modified peptides can lead to a significant reduction in pro-inflammatory cytokines and, in some cases, an increase in anti-inflammatory cytokines.[1][2]

CytokineUnmodified PLP Peptide (e.g., PLP139-151)Modified PLP Peptide (e.g., PLP-B7AP)Rationale for Change
Pro-inflammatory
IFN-γHighSignificantly ReducedIndicates suppression of the Th1 pathogenic pathway.
IL-17HighSignificantly ReducedDemonstrates inhibition of the Th17 pathogenic pathway.[1]
TNF-αElevatedReducedA key inflammatory cytokine, its reduction suggests decreased overall inflammation.
Anti-inflammatory/Regulatory
IL-10Low/UndetectableIncreasedSuggests the induction of regulatory T cells (Tregs) or Tr1 cells, which play a role in immune suppression.[3][4]
TGF-βVariableIncreasedA key cytokine in inducing and maintaining tolerance and promoting Treg function.[3][4]
IL-4Low/UndetectableVariable (may increase)An increase would indicate a shift towards a Th2 response, which can be protective in EAE.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for comparing the effects of unmodified and modified PLP peptides on cytokine profiles in EAE.

EAE Induction and Treatment
  • Animal Model: SJL/J mice are commonly used for PLP139-151-induced relapsing-remitting EAE.[5][6]

  • Immunization (Unmodified PLP Group): Mice are immunized subcutaneously with an emulsion containing PLP139-151 peptide (typically 50-200 µg) and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[6][7] Pertussis toxin is often administered intraperitoneally on the day of immunization and two days later to enhance disease induction.[7]

  • Treatment (Modified PLP Group): Modified peptides (e.g., PLP-B7AP) are typically administered subcutaneously or intravenously at specific time points before or after EAE induction.[1] Dosing schedules can vary, for example, injections on days 4, 7, and 10 post-immunization.[1]

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

In Vitro Cytokine Analysis
  • Sample Collection: At a designated time point (e.g., at the peak of disease or during remission), spleens are harvested from mice in both the unmodified and modified PLP peptide groups.[1]

  • Cell Culture: Splenocytes are isolated and cultured in the presence or absence of the PLP139-151 peptide to measure antigen-specific recall responses.

  • Cytokine Measurement: After a set incubation period (e.g., 72 hours), culture supernatants are collected. Cytokine concentrations (IFN-γ, IL-17, IL-10, etc.) are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA).[8]

Visualizing the Pathways and Processes

To better illustrate the experimental design and the underlying immunological shifts, the following diagrams are provided.

experimental_workflow cluster_groups Experimental Groups cluster_procedures Experimental Procedures Unmodified PLP Unmodified PLP EAE Induction EAE Induction Unmodified PLP->EAE Induction Modified PLP Modified PLP Modified PLP->EAE Induction Peptide Administration Peptide Administration EAE Induction->Peptide Administration Clinical Monitoring Clinical Monitoring Peptide Administration->Clinical Monitoring Spleen Harvest Spleen Harvest Clinical Monitoring->Spleen Harvest Splenocyte Restimulation Splenocyte Restimulation Spleen Harvest->Splenocyte Restimulation Cytokine Analysis Cytokine Analysis Splenocyte Restimulation->Cytokine Analysis

Caption: Experimental workflow for comparing cytokine profiles.

signaling_pathways cluster_unmodified Unmodified PLP Peptide cluster_modified Modified PLP Peptide (BPI) APC_U APC T_Cell_U Naive T Cell APC_U->T_Cell_U Signal 1 + Signal 2 Th1 Th1 T_Cell_U->Th1 Th17 Th17 T_Cell_U->Th17 IFNg IFN-γ Th1->IFNg IL17 IL-17 Th17->IL17 Inflammation CNS Inflammation IFNg->Inflammation IL17->Inflammation APC_M APC T_Cell_M Naive T Cell APC_M->T_Cell_M Altered Signaling Treg Treg T_Cell_M->Treg IL10 IL-10 Treg->IL10 TGFb TGF-β Treg->TGFb Suppression Immune Suppression IL10->Suppression TGFb->Suppression

Caption: Differential T-cell signaling pathways.

Conclusion

The modification of encephalitogenic PLP peptides represents a promising strategy for shifting the immune response in EAE from a pro-inflammatory to a regulatory or anti-inflammatory state. The data consistently demonstrate that while unmodified PLP peptides drive a pathogenic Th1/Th17 response characterized by high levels of IFN-γ and IL-17, modified peptides like BPIs can significantly suppress these cytokines and promote the production of regulatory cytokines such as IL-10 and TGF-β. This targeted immunomodulation holds therapeutic potential for autoimmune diseases like MS by inducing antigen-specific tolerance and mitigating CNS inflammation. Further research into the precise mechanisms and long-term efficacy of these modified peptides is warranted.

References

A Comparative Analysis of Linear vs. Cyclic PLP(139-151) Analogs in Modulating Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between peptide structure and immunogenicity is paramount. This guide provides an objective comparison of linear and cyclic analogs of the proteolipid protein (PLP) epitope 139-151, a key player in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis. By examining experimental data on T-cell proliferation, cytokine profiles, and in vivo efficacy, this document aims to illuminate the therapeutic potential of these peptide analogs.

The encephalitogenic PLP(139-151) peptide is a well-established inducer of EAE in SJL/J mice, triggering a Th1-mediated autoimmune response against the myelin sheath.[1][2] Modifications to the structure of this peptide, such as cyclization and amino acid substitution, have been explored as strategies to modulate its immunogenicity and therapeutic efficacy. This guide synthesizes findings from multiple studies to offer a clear comparison between linear and cyclic PLP(139-151) analogs.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from studies comparing the immune responses elicited by linear and cyclic PLP(139-151) analogs.

Peptide AnalogT-Cell ProliferationReference
Linear PLP(139-151) (linPLP)High[2]
Cyclic PLP(139-151) (cPLP)2.5-fold lower than linPLP[2]
Peptide AnalogCytokine ProfileReference
Linear PLP(139-151) AgonistInduces IFN-γ-secreting T-cells[1]
Cyclic PLP(139-151) AgonistInduces IFN-γ-secreting T-cells[1]
Linear [L144, R147]PLP(139-151)High levels of IL-4[1]
Cyclo(139-151) [L144, R147]PLP(139-151)Low levels of IFN-γ[1]
Peptide AnalogIn Vivo Efficacy (EAE Model)Antibody ResponseReference
Linear PLP(139-151)Induces severe EAEStandard[2][3]
Cyclic PLP(139-151)Minimally encephalitogenic, low disease burden, minimal inflammation and demyelinationLower than linear PLP(139-151)[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of linear and cyclic PLP(139-151) analogs.

Peptide Synthesis

Linear and cyclic analogs of PLP(139-151) were synthesized based on the native sequence (HSLGKWLGHPDKF).[1] Mutations at critical T-cell receptor (TCR) contact sites, such as W144 and H147, were introduced to create altered peptide ligands.[1] Cyclization was typically achieved by forming a peptide bond between the N- and C-termini.

Experimental Autoimmune Encephalomyelitis (EAE) Induction

Female SJL/J mice, 6-8 weeks old, were used for the induction of EAE.[2][3] Mice were immunized subcutaneously with an emulsion containing the PLP(139-151) peptide analog in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[3] Some protocols also include the intraperitoneal administration of pertussis toxin on the day of immunization and 48 hours later to enhance the disease severity.[3] Clinical signs of EAE were scored daily on a scale of 0 to 5, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, and 5 = death.

T-Cell Proliferation Assay

Lymph node cells were harvested from immunized mice and cultured in 96-well plates.[2] The cells were stimulated with varying concentrations of the respective PLP(139-151) peptide analogs. T-cell proliferation was quantified by measuring the incorporation of [3H]-thymidine or by using the CFSE dilution assay, which tracks cell division by flow cytometry. The results are often expressed as a stimulation index (SI), which is the ratio of proliferation in the presence of the peptide to the proliferation in the absence of the peptide.

Cytokine Analysis (ELISA)

Supernatants from the T-cell proliferation assays were collected to measure cytokine concentrations.[1] Enzyme-linked immunosorbent assays (ELISAs) were performed to quantify the levels of key cytokines such as IFN-γ, IL-4, IL-10, and IL-17. The results are typically expressed in pg/mL.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided.

T_Cell_Activation_Pathway T-Cell Activation by PLP(139-151) Analogs cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell MHC MHC Class II TCR T-Cell Receptor (TCR) MHC->TCR Presentation & Recognition Signaling Intracellular Signaling Cascade TCR->Signaling CD4 CD4 CD4->MHC Cytokines Cytokine Production (IFN-γ, IL-4, etc.) Signaling->Cytokines Proliferation T-Cell Proliferation Signaling->Proliferation Peptide Linear or Cyclic PLP(139-151) Analog Peptide->MHC Binding

T-Cell Activation by PLP Analogs

EAE_Induction_Workflow Experimental Workflow for EAE Induction and Analysis start Start immunization Immunization of SJL/J Mice (PLP Analog + CFA) start->immunization scoring Daily Clinical Scoring of EAE immunization->scoring harvest Harvest Lymph Nodes scoring->harvest At experimental endpoint tcell_assay T-Cell Proliferation Assay harvest->tcell_assay cytokine_assay Cytokine Analysis (ELISA) harvest->cytokine_assay end End tcell_assay->end cytokine_assay->end

EAE Induction & Analysis Workflow

Discussion and Conclusion

The conformational constraint imposed by cyclization of the PLP(139-151) peptide has a significant impact on its interaction with the immune system. The data consistently demonstrate that cyclic PLP(139-151) is less immunogenic and encephalitogenic than its linear counterpart.[2][3] This is evidenced by the reduced T-cell proliferation and lower in vivo disease scores.[2]

Molecular dynamics simulations suggest that the altered topology of key amino acid residues in the cyclic analogs may lead to a different engagement with the T-cell receptor, thereby modulating the downstream immune response.[1] This structural difference likely underlies the observed shift in cytokine profiles, with certain modified analogs favoring a less inflammatory Th2 response (characterized by IL-4) over the pro-inflammatory Th1 response (characterized by IFN-γ).[1]

References

Navigating Neuroinflammation: A Comparative Guide to [SER140]-PLP(139-151) and its Alternatives in TCR Antagonist Peptide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in therapies for autoimmune diseases like multiple sclerosis (MS), the modulation of T-cell receptor (TCR) signaling presents a promising therapeutic avenue. This guide provides an objective comparison of [SER140]-PLP(139-151), a key peptide in experimental autoimmune encephalomyelitis (EAE) models, with its therapeutic alternatives, supported by experimental data.

Myelin Proteolipid Protein (PLP) and its peptide fragments are central to the study of MS. The [SER140]-PLP(139-151) variant is a synthetic peptide widely used to induce EAE, the primary animal model for MS, by activating myelin-specific T-cells.[1][2][3] While it serves as a critical tool for disease induction, therapeutic strategies often employ altered peptide ligands (APLs) of PLP(139-151) that act as TCR antagonists or immunomodulators. These APLs aim to shift the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 or regulatory phenotype. A leading alternative in this field is Glatiramer Acetate (Copaxone), a random polymer of four amino acids designed to mimic myelin basic protein.[4][5]

Comparative Efficacy in Preclinical EAE Models

The therapeutic potential of PLP(139-151) APLs and other immunomodulatory agents is primarily assessed by their ability to prevent or treat EAE in mouse models. Key performance indicators include the reduction in clinical disease score, delay in disease onset, and modulation of the underlying immune response.

Therapeutic AgentMouse ModelDosing RegimenMean Peak Clinical Score (Treatment vs. Control)Key Findings
PLP(139-151) APL (L144/R147) SJL MicePre-immunizationSignificantly lower than control and L144 peptide pre-immunizationAlmost complete protection against the initial acute episode of EAE induced with MOG(92-106).[6]
Glatiramer Acetate (GA) SJL/J Mice with PLP(139-151) induced EAECo-injected with PLP(139-151)Not specified in direct comparisonSuppresses EAE induced by various encephalitogens, including PLP.[5]
Novel Amino Acid Copolymers (YFAK) SJL/J Mice with PLP(139-151) induced EAECo-injected with PLP(139-151)YFAK treated mice showed no significant disease vs. a mean score of 2.6 in Copaxone (Cop 1) treated miceYFAK copolymers were more effective than Copaxone in suppressing EAE.[7]
Bifunctional Peptide Inhibitor (Ac-PLP-BPI-NH2-2) SJL/J Mice with PLP(139-151) induced EAEIntravenous injections on days 4 and 7Significantly lower than PBS-treated group (p < 0.001)Inhibited the onset, severity, and incidence of EAE more effectively than unmodified PLP-BPI.[8]

Modulation of T-Cell Response

A critical mechanism of action for TCR antagonists and immunomodulatory peptides is their ability to alter T-cell proliferation and cytokine secretion profiles. A shift from pro-inflammatory cytokines (IFN-γ, IL-17) to anti-inflammatory cytokines (IL-4, IL-10) is a hallmark of a successful therapeutic intervention.

Peptide/TreatmentT-Cell SourceIn Vitro StimulationProliferation Response (Stimulation Index or % Proliferation)Cytokine Profile (pg/mL or relative expression)
PLP(139-151) (Native) Splenocytes from PLP(139-151) immunized SJL micePLP(139-151)Significant proliferationPredominantly IFN-γ and TNF-α; low IL-4 and IL-10.[9][10]
PLP(139-151) APL (L144/R147) T-cell clones from L144/R147 immunized miceL144/R147Antigen-specific proliferationSecretion of Th2 or Th0 cytokines (e.g., IL-4, IL-10).[6]
Glatiramer Acetate (GA) T-cells from GA-treated miceGAGA-specific proliferationInduction of Th2/3 anti-inflammatory cytokines (IL-4, IL-5, IL-10, TGF-β) and inhibition of Th1 inflammatory cytokines (IL-2, IFN-γ).[5]
Novel Amino Acid Copolymers (YFAK, VWAK) Splenocytes from co-immunized miceRespective copolymerInhibition of PLP(139-151)-specific T-cell expansionProduction of IL-4 and IL-10 without significant alteration in IFN-γ.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key experimental procedures cited in the studies.

EAE Induction with [SER140]-PLP(139-151)
  • Animal Model: Female SJL/J mice, 6-10 weeks old.

  • Immunization: Mice are subcutaneously immunized with an emulsion containing [SER140]-PLP(139-151) peptide and Complete Freund's Adjuvant (CFA). A typical dose is 50-100 µg of peptide per mouse.[11] The emulsion is usually administered at four sites on the flank.[12]

  • Adjuvant: Pertussis toxin (PTX) is often administered intraperitoneally on the day of immunization and sometimes 48 hours later to enhance disease severity.[2]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

  • Disease Course: In SJL mice, PLP(139-151) induces a relapsing-remitting EAE course, with disease onset typically occurring 10-14 days post-immunization.[3]

T-Cell Proliferation Assay (CFSE-based)
  • Cell Preparation: Single-cell suspensions are prepared from the spleens and draining lymph nodes of immunized mice. Red blood cells are lysed, and the remaining lymphocytes are washed.

  • CFSE Staining: Cells are resuspended in a protein-free buffer (e.g., PBS) and incubated with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 0.5-5 µM for 10-20 minutes at 37°C. The staining reaction is quenched by adding an equal volume of fetal bovine serum (FBS).[13][14][15]

  • Cell Culture and Stimulation: CFSE-labeled cells are cultured in 96-well plates at a density of 2-5 x 10^5 cells/well. Cells are stimulated with the relevant peptide antigen (e.g., PLP(139-151) or its analogs) at various concentrations (typically 1-20 µg/mL) for 3-5 days.[16]

  • Flow Cytometry Analysis: After incubation, cells are harvested and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4). Proliferation is assessed by measuring the serial dilution of CFSE fluorescence in the daughter cells using a flow cytometer. Each peak of decreasing fluorescence intensity represents a cell division.

Intracellular Cytokine Staining
  • Cell Stimulation: Lymphocytes are stimulated in vitro for 4-6 hours with the peptide of interest in the presence of a protein transport inhibitor, such as Brefeldin A or Monensin. This allows for the accumulation of cytokines within the cells.[17][18]

  • Surface Staining: Cells are first stained with antibodies against surface markers (e.g., CD4, CD8) to identify the T-cell populations of interest.

  • Fixation and Permeabilization: Cells are then fixed with a formaldehyde-based buffer to preserve cell structure and permeabilized using a detergent-based buffer (e.g., containing saponin) to allow antibodies to enter the cell.[19]

  • Intracellular Staining: Permeabilized cells are incubated with fluorescently labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, IL-4, IL-17).

  • Flow Cytometry Analysis: The percentage of cells expressing specific cytokines within a gated population (e.g., CD4+ T-cells) is quantified by flow cytometry.

Visualizing the Pathways and Processes

To better understand the complex interactions at play, the following diagrams illustrate the key signaling pathways and experimental workflows.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC MHC-II TCR TCR MHC->TCR Signal 1 MHC->TCR Signal 1 Peptide PLP(139-151) (Agonist) APL Altered Peptide Ligand (Antagonist) CD4 CD4 Lck Lck CD4->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) NFAT->Cytokines  Agonist Th2_Cytokines Anti-inflammatory Cytokines (IL-4, IL-10) NFAT->Th2_Cytokines  Antagonist AP1->Cytokines  Agonist AP1->Th2_Cytokines  Antagonist NFkB->Cytokines  Agonist NFkB->Th2_Cytokines  Antagonist Proliferation Proliferation Cytokines->Proliferation Anergy Anergy/ Suppression Th2_Cytokines->Anergy

Caption: TCR signaling pathway modulation by agonist and antagonist peptides.

EAE_Workflow Immunization 1. Immunization SJL/J mice with [SER140]-PLP(139-151) + CFA PTX 2. PTX Administration (Optional) Immunization->PTX Monitoring 3. Daily Monitoring - Clinical Score - Body Weight PTX->Monitoring Treatment 4. Therapeutic Intervention (e.g., APL, GA) Monitoring->Treatment Analysis 5. Immune Analysis - T-Cell Proliferation - Cytokine Profiling - Histology Monitoring->Analysis Treatment->Monitoring Data 6. Data Interpretation Analysis->Data

Caption: Experimental workflow for EAE induction and therapeutic testing.

Therapy_Comparison Native Native PLP(139-151) (Agonist) TCell Myelin-Reactive CD4+ T-Cell Native->TCell Activation APL Altered Peptide Ligand (TCR Antagonist) APL->TCell Modulation GA Glatiramer Acetate (Immunomodulator) GA->TCell Modulation Copolymers Novel Copolymers (MHC Blockade/Immune Deviation) Copolymers->TCell Modulation Outcome1 Th1 Response Pro-inflammatory (EAE Progression) TCell->Outcome1 Outcome2 Th2/Treg Response Anti-inflammatory (EAE Suppression) TCell->Outcome2 TCell->Outcome2 TCell->Outcome2

Caption: Comparison of therapeutic mechanisms of action.

References

Safety Operating Guide

Proper Disposal Procedures for [SER140]-PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the research peptide [SER140]-PLP(139-151) and associated waste in a laboratory setting.

This document provides detailed procedures for the proper disposal of [SER140]-PLP(139-151), a synthetic peptide fragment of myelin proteolipid protein used in research. Adherence to these guidelines is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. While [SER140]-PLP(139-151) is not classified as acutely hazardous, it should be handled with care, and all waste generated from its use must be treated as chemical waste.

Pre-Disposal Hazard Assessment

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for [SER140]-PLP(139-151). The SDS for this substance indicates that discharge into the environment should be avoided and that the material should be collected for disposal in suitable, closed containers.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, when handling the peptide and its associated waste.

Waste Segregation

Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal. Do not mix peptide waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Includes contaminated items such as pipette tips, gloves, vials, and absorbent paper. This waste should be collected in a designated, leak-proof hazardous waste container lined with a chemical waste bag.[3][4]

  • Liquid Waste: Encompasses unused peptide solutions, reconstituted solutions, and contaminated buffers. This waste must be collected in a separate, clearly labeled, and leak-proof container.[3][4] Never pour peptide solutions down the sink.[3][5]

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a rigid, puncture-resistant sharps container labeled for chemically contaminated sharps.

Step-by-Step Disposal Protocols

The following protocols outline the procedures for handling and disposing of solid and liquid waste generated from the use of [SER140]-PLP(139-151).

3.1. Solid Waste Disposal

  • Collection: Place all solid waste contaminated with [SER140]-PLP(139-151) into a designated solid chemical waste container. This container should be clearly labeled with "Hazardous Waste" and the specific chemical contents.

  • Storage: Keep the solid waste container sealed when not in use. Store it in a designated, secure area within the laboratory, away from incompatible materials.

  • Disposal: Once the container is full, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal service.[5]

3.2. Liquid Waste Disposal

  • Collection: Collect all liquid waste containing [SER140]-PLP(139-151) in a dedicated, shatter-resistant container (e.g., a plastic carboy). The container must be compatible with the solvents used (e.g., water, DMSO, buffers).

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical name "[SER140]-PLP(139-151)," and the approximate concentrations of all components. If the peptide is a trifluoroacetic acid (TFA) salt, this should also be noted on the label.

  • Storage: Store the liquid waste container in a designated and secure secondary containment area to prevent spills. Keep the container tightly sealed.

  • Disposal: Arrange for the collection of the full container by your institution's certified hazardous waste management service.

Quantitative Disposal Guidelines

While specific quantitative limits for the disposal of [SER140]-PLP(139-151) are not available, the following table summarizes general best-practice recommendations for handling peptide waste.

ParameterGuidelineRationale
Waste Accumulation Time Do not exceed 6 months of accumulation within the laboratory.[1]To comply with regulations and minimize risks associated with long-term storage.
pH of Aqueous Waste If neutralization is part of an institutional protocol, adjust to a pH between 5.5 and 9.0.[4]To ensure compatibility with institutional wastewater treatment systems if permitted.
Container Headspace Leave at least 10% headspace in liquid waste containers.To accommodate expansion of contents due to temperature changes or gas evolution.
Labeling Label waste containers immediately upon starting accumulation.To prevent misidentification of waste and ensure safe handling.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on a synthesis of information from Safety Data Sheets for [SER140]-PLP(139-151) and general best-practice guidelines for laboratory chemical waste management. No specific experimental protocols for the disposal of this peptide were found in the literature. The guiding principle is to treat it as a non-hazardous chemical waste and follow institutional and local regulations.

Disposal Workflow and Signaling Pathways

To provide a clear, visual guide for the decision-making process in disposing of waste related to [SER140]-PLP(139-151), the following workflow diagram has been created using the Graphviz (DOT language).

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start [SER140]-PLP(139-151) Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Chemical Waste Container is_solid->solid_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Chemical Waste Container is_liquid->liquid_container Yes sharps_container Collect in Labeled Chemical Sharps Container is_sharp->sharps_container Yes storage Store in Designated Secondary Containment Area is_sharp->storage No solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Institutional EHS storage->disposal

Caption: Disposal workflow for [SER140]-PLP(139-151) waste.

References

Essential Safety and Logistical Information for Handling [SER140]-PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, storage, and disposal of the peptide [SER140]-PLP(139-151). The following procedures are designed to minimize risk and ensure the integrity of the product throughout its use in a laboratory setting.

[SER140]-PLP(139-151) is a synthetic peptide, a serine-substituted variant of the myelin proteolipid protein (PLP) fragment 139-151.[1][2][3] It is primarily used in research to induce Experimental Autoimmune Encephalomyelitis (EAE) in mice, serving as a model for studying autoimmune diseases such as multiple sclerosis.[1][2][3]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical when handling [SER140]-PLP(139-151), particularly in its lyophilized powder form, to prevent inhalation, ingestion, or skin contact. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential contamination.
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of the lyophilized peptide to avoid inhalation of dust particles.
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.
Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of [SER140]-PLP(139-151).

Receiving and Initial Inspection:

  • Inspect the package for any signs of damage upon arrival.

  • Verify that the contents match the order.

  • Note any variations in the appearance of the lyophilized powder.

Handling the Lyophilized Peptide:

  • Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.

  • Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture.

  • After weighing, tightly reseal the container. For long-term storage, consider flushing the container with an inert gas like dry nitrogen before sealing.

Reconstitution:

  • Peptides should be reconstituted using sterile, low-pH buffers or solvents to minimize the risk of contamination and aggregation.

  • For in vitro studies, it can be dissolved in sterile water or a suitable buffer.[4] For in vivo experiments, it is often emulsified in Complete Freund's Adjuvant (CFA).[1][5]

  • If using organic solvents like DMSO for initial solubilization of hydrophobic peptides, dilute slowly into the aqueous buffer with gentle mixing.[6]

  • Sonication or gentle warming can be used to aid dissolution if precipitation occurs.[7]

Storage Conditions:

FormStorage TemperatureDurationAdditional Recommendations
Lyophilized Powder -20°C to -80°CLong-term (up to 2 years at -80°C)Store in a desiccator, protected from light.[7]
In Solution (Stock) -20°C to -80°CUp to 1 month at -20°C; up to 6 months at -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed containers.[7]
In Tissue Culture Media -20°C or -80°CUp to 3 months at -20°C; up to 1 year at -80°CLimit the number of freeze-thaw cycles.[8]
Disposal Plan

All waste materials, including empty vials, contaminated gloves, and other disposable items, should be considered chemical waste. Dispose of unused [SER140]-PLP(139-151) and contaminated materials in accordance with local, state, and federal regulations.[9] Do not dispose of it down the drain or in the regular trash.

Experimental Protocols

EAE Induction in SJL Mice

This protocol is a summary of the active immunization method to induce a relapsing-remitting EAE model in SJL mice.[1][5]

Materials:

  • [SER140]-PLP(139-151)

  • Complete Freund's Adjuvant (CFA)

  • SJL mice

  • Sterile phosphate-buffered saline (PBS)

  • (Optional) Pertussis toxin (PTX)

Procedure:

  • Preparation of Emulsion: Prepare an emulsion of [SER140]-PLP(139-151) in CFA. The final concentration of the peptide is typically between 50 µg and 200 µg per mouse.

  • Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.

  • Immunization:

    • Inject the emulsion subcutaneously (s.c.) at four sites on the back of each mouse (0.05 mL per site for a total of 0.2 mL).

    • (Optional) If using PTX to enhance the initial EAE severity, administer it intraperitoneally (i.p.) on the day of immunization.

  • Monitoring:

    • Begin daily monitoring for clinical signs of EAE around day 7 post-immunization.

    • Score the mice based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

  • Disease Course:

    • The onset of disease is typically observed between 9 and 15 days post-immunization.[1]

    • Mice usually experience a peak of disease, followed by a period of remission. A relapse may occur around 25-40 days after the initial immunization.[5]

Visualizations

Peptide_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal receiving Receiving and Inspection storage_lyo Store Lyophilized Peptide (-20°C to -80°C, desiccated) receiving->storage_lyo acclimation Acclimate to Room Temp (in desiccator) storage_lyo->acclimation weighing Weighing (in fume hood) acclimation->weighing reconstitution Reconstitution (sterile buffer/solvent) weighing->reconstitution disposal Dispose of Waste (as chemical waste) weighing->disposal Contaminated weigh paper, etc. experiment In Vitro / In Vivo Experiment reconstitution->experiment storage_sol Store Solution (-20°C to -80°C, aliquoted) reconstitution->storage_sol experiment->disposal storage_sol->experiment

Caption: Workflow for safe handling of [SER140]-PLP(139-151).

EAE_Induction_Protocol cluster_prep Preparation cluster_induction Induction cluster_monitoring Monitoring & Outcome prep_emulsion Prepare Peptide/CFA Emulsion immunize Subcutaneous Immunization prep_emulsion->immunize acclimate_mice Acclimate SJL Mice acclimate_mice->immunize ptx Optional PTX Injection (i.p.) immunize->ptx monitor Daily Clinical Scoring (starting Day 7) immunize->monitor ptx->monitor onset Disease Onset (Day 9-15) monitor->onset remission Remission onset->remission relapse Relapse (Day 25-40) remission->relapse

Caption: Protocol for EAE induction using [SER140]-PLP(139-151).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.